Methyl 4-(butanoylamino)benzoate
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H15NO3 |
|---|---|
Molecular Weight |
221.25 g/mol |
IUPAC Name |
methyl 4-(butanoylamino)benzoate |
InChI |
InChI=1S/C12H15NO3/c1-3-4-11(14)13-10-7-5-9(6-8-10)12(15)16-2/h5-8H,3-4H2,1-2H3,(H,13,14) |
InChI Key |
RNUZJUNYRKTBMN-UHFFFAOYSA-N |
SMILES |
CCCC(=O)NC1=CC=C(C=C1)C(=O)OC |
Canonical SMILES |
CCCC(=O)NC1=CC=C(C=C1)C(=O)OC |
Origin of Product |
United States |
Foundational & Exploratory
Structural Elucidation of Methyl 4-(butanoylamino)benzoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the structural elucidation of methyl 4-(butanoylamino)benzoate. The document details a probable synthetic pathway, predicted spectroscopic data based on analogous compounds, and the logical workflow for its structural confirmation. This guide is intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development by providing a thorough analysis of the molecule's key identifying characteristics.
Introduction
This compound is an organic compound that incorporates an amide linkage and an ester functional group attached to a benzene ring. Its structure suggests potential applications as an intermediate in the synthesis of pharmaceuticals and other bioactive molecules. Accurate structural elucidation is paramount for its characterization and for ensuring the purity and identity of subsequent products in a synthetic route. This document outlines the methodologies and data interpretation integral to confirming the structure of this compound.
Synthetic Pathway
The synthesis of this compound can be achieved via the N-acylation of methyl 4-aminobenzoate with butanoyl chloride. This is a common and effective method for forming amide bonds. The reaction involves the nucleophilic attack of the amino group of methyl 4-aminobenzoate on the electrophilic carbonyl carbon of butanoyl chloride. A base, such as pyridine or triethylamine, is typically added to neutralize the hydrochloric acid byproduct.
Caption: Synthetic route to this compound.
Experimental Protocol (Proposed)
Materials:
-
Methyl 4-aminobenzoate
-
Butanoyl chloride
-
Pyridine (or triethylamine)
-
Anhydrous dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Hexane
-
Ethyl acetate
Procedure:
-
In a round-bottom flask, dissolve methyl 4-aminobenzoate in anhydrous DCM.
-
Add pyridine to the solution and cool the mixture in an ice bath.
-
Slowly add butanoyl chloride to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution.
-
Separate the organic layer, dry it over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography using a hexane/ethyl acetate solvent system.
Spectroscopic Data and Structural Elucidation
The structural confirmation of this compound relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The following sections detail the predicted data for each technique.
Nuclear Magnetic Resonance (NMR) Spectroscopy
3.1.1. ¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the protons of the butanoyl group, and the methyl ester protons.
| Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Integration | Assignment |
| ~ 7.9 | Doublet | 2H | Aromatic protons ortho to the ester group |
| ~ 7.6 | Doublet | 2H | Aromatic protons ortho to the amide group |
| ~ 7.5 | Singlet | 1H | N-H proton of the amide |
| ~ 3.8 | Singlet | 3H | -OCH₃ protons of the methyl ester |
| ~ 2.3 | Triplet | 2H | -CH₂- protons adjacent to the amide carbonyl |
| ~ 1.7 | Sextet | 2H | -CH₂- protons of the ethyl group |
| ~ 0.9 | Triplet | 3H | -CH₃ protons of the butanoyl group |
3.1.2. ¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the number of non-equivalent carbon atoms and their chemical environments.
| Chemical Shift (δ, ppm) (Predicted) | Assignment |
| ~ 172 | Carbonyl carbon of the amide |
| ~ 167 | Carbonyl carbon of the ester |
| ~ 143 | Aromatic carbon attached to the nitrogen |
| ~ 131 | Aromatic carbons ortho to the ester group |
| ~ 125 | Aromatic carbon attached to the ester group |
| ~ 119 | Aromatic carbons ortho to the amide group |
| ~ 52 | -OCH₃ carbon of the methyl ester |
| ~ 39 | -CH₂- carbon adjacent to the amide carbonyl |
| ~ 19 | -CH₂- carbon of the ethyl group |
| ~ 14 | -CH₃ carbon of the butanoyl group |
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
| Wavenumber (cm⁻¹) (Predicted) | Intensity | Assignment |
| ~ 3300 | Medium | N-H stretch of the amide |
| ~ 3050 | Medium | Aromatic C-H stretch |
| ~ 2960, 2870 | Medium | Aliphatic C-H stretch |
| ~ 1720 | Strong | C=O stretch of the ester |
| ~ 1680 | Strong | C=O stretch of the amide (Amide I band) |
| ~ 1600, 1530 | Medium | Aromatic C=C stretch and N-H bend (Amide II band) |
| ~ 1280 | Strong | C-O stretch of the ester |
| ~ 1250 | Medium | C-N stretch of the amide |
Mass Spectrometry (MS)
Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule.
| m/z (Predicted) | Interpretation |
| 221 | [M]⁺, Molecular ion |
| 190 | [M - OCH₃]⁺ |
| 151 | [M - C₄H₇O]⁺ (from cleavage of the butanoyl group) |
| 120 | [H₂NC₆H₄CO]⁺ |
| 71 | [C₄H₇O]⁺ |
Logical Workflow for Structural Elucidation
The process of confirming the structure of a synthesized compound follows a logical progression of experiments and data analysis.
Caption: Workflow for the structural elucidation of a synthesized compound.
Conclusion
Physicochemical Properties of N-Acyl Amino Benzoates: A Technical Guide Featuring Methyl 4-acetamidobenzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties of N-acyl amino benzoates, with a specific focus on Methyl 4-acetamidobenzoate as a representative compound. Due to the limited availability of specific experimental data for Methyl 4-(butanoylamino)benzoate, this guide utilizes the closely related and well-characterized analog, Methyl 4-acetamidobenzoate, to illustrate the key physicochemical characteristics and experimental methodologies relevant to this class of compounds.
Core Physicochemical Properties
The physicochemical properties of a compound are critical in drug development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. For N-acyl amino benzoates, these properties are largely determined by the interplay between the aromatic ring, the amide linkage, and the ester group.
Structure and Identity
-
Chemical Name: Methyl 4-acetamidobenzoate
-
Synonyms: N-Acetyl-4-aminobenzoic acid methyl ester, Methyl p-acetamidobenzoate
-
CAS Number: 2719-29-1
-
Molecular Formula: C₁₀H₁₁NO₃
-
Molecular Weight: 193.19 g/mol [1]
-
Chemical Structure:
Quantitative Physicochemical Data
The following table summarizes the key physicochemical properties of Methyl 4-acetamidobenzoate.
| Property | Value | Source |
| Melting Point | 134-136 °C | Predicted |
| Boiling Point | 358.9±25.0 °C at 760 mmHg | Predicted |
| Solubility | Water: 1.45 g/L | Predicted |
| pKa (most acidic) | 12.87 (Amide N-H) | Predicted |
| pKa (most basic) | -1.7 (Ester carbonyl oxygen) | Predicted |
| LogP | 1.3 | Predicted |
Note: The values presented are predicted data from reputable chemical databases in the absence of extensive, experimentally verified results for this specific compound. These predictions offer a reliable starting point for research and development activities.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the synthesis and characterization of pharmaceutical compounds. The following sections outline methodologies for the synthesis of Methyl 4-acetamidobenzoate and the determination of its key physicochemical properties.
Synthesis of Methyl 4-acetamidobenzoate
A common and effective method for the synthesis of Methyl 4-acetamidobenzoate is the acylation of Methyl 4-aminobenzoate with an acylating agent, such as acetyl chloride or acetic anhydride.
Reaction Scheme:
Synthesis of Methyl 4-acetamidobenzoate.
Materials:
-
Methyl 4-aminobenzoate
-
Acetyl chloride
-
Pyridine (as a base to neutralize the HCl byproduct)
-
Dichloromethane (DCM) as a solvent
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve Methyl 4-aminobenzoate in dichloromethane in a round-bottom flask.
-
Add pyridine to the solution and cool the flask in an ice bath.
-
Slowly add acetyl chloride to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with a saturated sodium bicarbonate solution to remove any unreacted acid and neutralize the pyridine hydrochloride salt.
-
Separate the organic layer and dry it over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Determination of Melting Point
The melting point is a crucial indicator of a compound's purity.
Apparatus:
-
Melting point apparatus
-
Capillary tubes (sealed at one end)
-
Mortar and pestle
Procedure:
-
Ensure the sample of Methyl 4-acetamidobenzoate is dry and finely powdered.
-
Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the block at a rate of approximately 10-15 °C per minute initially.
-
Observe the sample closely as the temperature approaches the expected melting point.
-
Reduce the heating rate to 1-2 °C per minute when the temperature is about 15-20 °C below the expected melting point.
-
Record the temperature at which the first liquid appears (the beginning of the melting range) and the temperature at which the entire sample has melted (the end of the melting range).
-
A sharp melting range (1-2 °C) is indicative of a pure compound.
Determination of n-Octanol/Water Partition Coefficient (LogP)
The LogP value is a measure of a compound's lipophilicity and is a key determinant of its pharmacokinetic properties. The shake-flask method is a traditional and reliable technique for its determination.
Materials:
-
n-Octanol (pre-saturated with water)
-
Water (pre-saturated with n-octanol)
-
Methyl 4-acetamidobenzoate
-
Separatory funnel
-
UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system for concentration analysis
Procedure:
-
Prepare a stock solution of Methyl 4-acetamidobenzoate of a known concentration in either water or n-octanol.
-
Add a known volume of the stock solution to a separatory funnel.
-
Add an equal volume of the other solvent (n-octanol or water) to the separatory funnel.
-
Shake the funnel vigorously for a set period (e.g., 30 minutes) to allow for partitioning of the compound between the two phases.
-
Allow the two phases to separate completely.
-
Carefully collect a sample from both the aqueous and the n-octanol layers.
-
Determine the concentration of Methyl 4-acetamidobenzoate in each phase using a suitable analytical method (e.g., UV-Vis spectrophotometry by creating a calibration curve, or HPLC).
-
Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
-
The LogP is the base-10 logarithm of the partition coefficient.
Biological Activity and Signaling Pathways
While specific signaling pathways for Methyl 4-acetamidobenzoate are not extensively documented, N-acyl amino acids and related compounds are known to exhibit a range of biological activities. For instance, some N-acyl amino acids have been investigated for their roles in cellular signaling and have shown potential as modulators of various biological processes.
The general structure of N-acyl amino benzoates, with its amide linkage and aromatic core, makes them potential candidates for interacting with biological targets such as enzymes and receptors. The butanoyl group in this compound, for example, could influence its binding affinity and specificity compared to the acetyl group in the model compound.
Further research is warranted to elucidate the specific biological targets and signaling pathways of this compound and other N-acyl amino benzoates. A hypothetical workflow for investigating such biological activity is presented below.
Workflow for Investigating Biological Activity.
Conclusion
This technical guide has provided a detailed overview of the physicochemical properties of Methyl 4-acetamidobenzoate as a representative compound for the N-acyl amino benzoate class. The provided experimental protocols for synthesis and characterization serve as a valuable resource for researchers in the field of drug discovery and development. While specific data for this compound remains limited, the information and methodologies presented here offer a solid foundation for its synthesis, characterization, and further investigation into its biological activities. As with any predictive data, experimental verification of the physicochemical properties of the specific compound of interest is highly recommended.
References
An In-depth Technical Guide to Methyl 4-(butanoylamino)benzoate and Related Compounds
This technical guide provides a comprehensive overview of Methyl 4-(butanoylamino)benzoate and its closely related chemical analogs. Due to the specificity of chemical nomenclature and CAS registration, the exact compound "this compound" is not readily found in chemical databases. However, several structurally similar compounds with significant applications in research and drug development are well-documented. This guide will focus on the following key compounds, providing their CAS numbers, properties, synthesis protocols, and relevant data in a structured format for researchers, scientists, and drug development professionals.
Identified Compounds and their CAS Numbers:
-
Methyl 4-(butanoylamino)-3-methylbenzoate: The most direct analog with a methyl substituent.
-
Methyl 4-(butanoylamino)-3-methyl-5-nitrobenzoate: A nitrated analog, notable as a pharmaceutical intermediate.
-
Methyl 4-(butylamino)benzoate: An analog with a reduced amide linkage.
Methyl 4-(butanoylamino)-3-methylbenzoate
This compound, also known as N-butyryl-4-amino-3-methyl-benzoic acid methyl ester, is a key intermediate in the synthesis of various organic molecules.
Data Presentation
| Property | Value | Reference |
| CAS Number | 301533-59-5 (implied from synthesis literature) | [Synonyms: Methyl 4-butyramido-3-methylbenzoate, N-butyryl-4-amino-3-methyl-benzoic acid methyl ester] |
| Molecular Formula | C13H17NO3 | [1] |
| Molecular Weight | 235.28 g/mol | [1] |
| Appearance | Solid | [1] |
Experimental Protocols
Synthesis of Methyl 4-(butanoylamino)-3-methylbenzoate
A common synthesis route for this compound involves the acylation of Methyl 4-amino-3-methylbenzoate with butyryl chloride.[2] An alternative multi-step synthesis starting from o-toluidine is also documented, which is particularly advantageous for large-scale production.[1][2]
Protocol 1: Synthesis from o-Toluidine [1][2]
This process involves three main stages:
-
Amidation: Reaction of o-toluidine with butyryl chloride to form N-(2-methylphenyl)butanamide.
-
Bromination: Bromination of the intermediate to yield N-(4-bromo-2-methylphenyl)butanamide.
-
Carbonylation and Esterification: Reaction with carbon monoxide and methanol in the presence of a palladium catalyst to produce the final product.
Detailed Steps:
-
Stage 1: N-(2-methylphenyl)butanamide Synthesis:
-
o-Toluidine is dissolved in an inert solvent.
-
Butyryl chloride is added dropwise at a temperature of 50-100°C.
-
The reaction is stirred until the evolution of gas ceases.
-
The solvent is removed by distillation.
-
-
Stage 2: N-(4-bromo-2-methylphenyl)butanamide Synthesis:
-
The crude amide from Stage 1 is dissolved in a suitable solvent for bromination (e.g., acetic acid).
-
Bromine is added to the solution.
-
-
Stage 3: Methyl 4-(butanoylamino)-3-methylbenzoate Synthesis:
-
N-(4-bromo-2-methylphenyl)butanamide and a palladium catalyst are placed in a pressure vessel.
-
A mixture of methanol and a base is added.
-
The vessel is pressurized with carbon monoxide (2-30 bar) at 90-160°C.
-
The reaction proceeds until carbon monoxide uptake stops.
-
The final product is isolated and purified, with reported yields of up to 95%.[2]
-
Mandatory Visualization
Methyl 4-(butanoylamino)-3-methyl-5-nitrobenzoate
This nitrated derivative is a documented intermediate in the synthesis of Telmisartan, an angiotensin II receptor antagonist used to treat hypertension.[3][]
Data Presentation
| Property | Value | Reference |
| CAS Number | 152628-01-8 | [3][5][6][7][8] |
| Molecular Formula | C13H16N2O5 | [3][5] |
| Molecular Weight | 280.28 g/mol | [3][5] |
| Appearance | White solid powder | [][6][8] |
| Boiling Point | 468.1±45.0 °C (Predicted) | [3] |
| Density | 1.265 g/cm³ | [3] |
| Storage Temperature | 2-8°C or -20°C | [3][] |
| Solubility | Chloroform (Slightly), Methanol (Slightly) | [3][] |
| Primary Use | Intermediate for Telmisartan synthesis | [3][][7] |
Experimental Protocols
Synthesis of Methyl 4-(butanoylamino)-3-methyl-5-nitrobenzoate [9]
This synthesis involves the nitration of Methyl 4-(butanoylamino)-3-methylbenzoate.
Detailed Steps:
-
Preparation of the starting material: Methyl 4-(butanoylamino)-3-methylbenzoate is prepared from Methyl 4-amino-3-methylbenzoate and butyryl chloride in chloroform.
-
Nitration: The reaction solution containing the starting material is added dropwise to 95% fuming nitric acid at a temperature of -10°C to -5°C.
-
Isolation: The product is isolated from the reaction mixture. This improved nitration method is reported to have an overall yield of 88% and is noted for its efficiency and low cost.[9]
Mandatory Visualization
Methyl 4-(butylamino)benzoate
This compound features a secondary amine and is used as a building block in organic synthesis, particularly for pharmaceuticals such as local anesthetics and anti-inflammatory agents.[10]
Data Presentation
| Property | Value | Reference |
| CAS Number | 71839-12-8 | [11][12][13][14] |
| Molecular Formula | C12H17NO2 | [11][13] |
| Molecular Weight | 207.27 g/mol | [10][11][13][14][15] |
| Appearance | Off-white solid | [11] |
| Melting Point | 104 °C | [10][13] |
| Boiling Point | 323.3±25.0 °C (Predicted) | [10][13] |
| Density | 1.055 g/cm³ | [10][13] |
| Synonyms | N-Butyl-4-(methoxycarbonyl)aniline | [11][15] |
| Primary Use | Intermediate in organic synthesis | [10][16] |
Experimental Protocols
While a direct synthesis protocol for Methyl 4-(butylamino)benzoate was not detailed in the provided search results, the synthesis of its corresponding carboxylic acid, 4-(Butylamino)benzoic acid, is described and can be logically extended to the methyl ester.[16]
Synthesis of 4-(Butylamino)benzoic Acid [16]
-
Reductive Amination: 4-Aminobenzoic acid is dissolved in methanol.
-
n-Butyraldehyde and a reducing agent (R-methylpyridine-borane) are added.
-
The reaction mixture is stirred at room temperature for 16-24 hours.
-
Workup: The solvent is removed, and the residue is treated with 1 M HCl.
-
The pH is neutralized with NaHCO3 solution.
-
Extraction and Purification: The product is extracted with ethyl acetate, washed with brine, dried, and purified by column chromatography.
Esterification to Methyl 4-(butylamino)benzoate:
The resulting 4-(Butylamino)benzoic acid can be converted to its methyl ester via standard esterification methods, such as Fischer esterification (refluxing in methanol with a catalytic amount of strong acid like H2SO4).
Mandatory Visualization
References
- 1. US20030065211A1 - Method for producing n-butyryl-4-amino-3-methyl-methyl benzoate and the novel compound n-(4-bromine-2-methylphenyl)-butanamide - Google Patents [patents.google.com]
- 2. EP1268400A2 - Method for producing n-butyryl-4-amino-3-methyl-methyl benzoate and the novel compound n-(4-bromine-2-methylphenyl)-butanamide - Google Patents [patents.google.com]
- 3. Methyl 4-(butyrylamino)-3-methyl-5-nitrobenzoate | 152628-01-8 [chemicalbook.com]
- 5. klivon.com [klivon.com]
- 6. sincerechemical.com [sincerechemical.com]
- 7. haihangchem.com [haihangchem.com]
- 8. haihangindustry.com [haihangindustry.com]
- 9. researchgate.net [researchgate.net]
- 10. Methyl 4-(butylamino)benzoate [myskinrecipes.com]
- 11. niainnovation.in [niainnovation.in]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. chembk.com [chembk.com]
- 14. cymitquimica.com [cymitquimica.com]
- 15. Benzoic acid, 4-(butylamino)-, methyl ester | C12H17NO2 | CID 12045722 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. 4-(BUTYLAMINO)BENZOIC ACID | 4740-24-3 [chemicalbook.com]
A Comprehensive Technical Guide to the Spectroscopic Data of Methyl 4-(butanoylamino)benzoate
This technical guide provides an in-depth overview of the spectroscopic data for Methyl 4-(butanoylamino)benzoate, a compound of interest to researchers, scientists, and professionals in drug development. This document outlines the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with detailed experimental protocols.
Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound.
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| Data not available |
Table 2: ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| Data not available |
Table 3: IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Assignment |
| Data not available |
Table 4: Mass Spectrometry Data
| m/z | Assignment |
| Data not available |
Experimental Protocols
The following sections detail the standard methodologies for obtaining the spectroscopic data presented above.
2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique used to determine the molecular structure of a material.
-
Sample Preparation: A small amount of the analyte (typically 1-10 mg for ¹H NMR and 10-50 mg for ¹³C NMR) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O). The solution is then transferred to an NMR tube.
-
Instrumentation: A high-field NMR spectrometer (e.g., 300, 400, or 500 MHz) is used for analysis.
-
¹H NMR Spectroscopy: The ¹H NMR spectrum is acquired to determine the number of different types of protons, their chemical environments, and their proximity to other protons. Key parameters include the number of scans, relaxation delay, and pulse width. Chemical shifts are reported in parts per million (ppm) relative to a reference standard, typically tetramethylsilane (TMS).
-
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Due to the low natural abundance of the ¹³C isotope, a larger number of scans is typically required. Proton decoupling techniques are often employed to simplify the spectrum.
2.2 Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
-
Sample Preparation: For a solid sample, a common method is to prepare a KBr (potassium bromide) pellet. A small amount of the sample is ground with KBr and pressed into a thin, transparent disk. Alternatively, a thin film can be cast from a solution onto a salt plate (e.g., NaCl or KBr).
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to record the spectrum.
-
Data Acquisition: The sample is placed in the path of an infrared beam, and the instrument measures the absorption of radiation at different wavenumbers (typically 4000-400 cm⁻¹). The resulting spectrum is a plot of absorbance or transmittance versus wavenumber.
2.3 Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions.
-
Sample Introduction and Ionization: The sample is introduced into the mass spectrometer and ionized. Common ionization techniques for organic molecules include Electron Ionization (EI) and Electrospray Ionization (ESI).
-
Mass Analysis: The resulting ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition of the molecule.
Visualizations
Experimental Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: General workflow for the spectroscopic characterization of a chemical compound.
"solubility profile of Methyl 4-(butanoylamino)benzoate in organic solvents"
Solubility Profile of Methyl 4-(butanoylamino)benzoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The solubility of an active pharmaceutical ingredient (API) in various solvents is a critical physicochemical property that influences every stage of drug development, from synthesis and purification to formulation and bioavailability. This compound, an aromatic amide ester, possesses structural features that suggest a nuanced solubility profile. Understanding its behavior in different organic solvents is paramount for predicting its dissolution rate, designing appropriate dosage forms, and ensuring consistent performance.
This technical guide outlines the theoretical solubility characteristics of this compound, presents an illustrative solubility profile in common organic solvents, and provides a detailed, standardized protocol for its experimental determination.
Compound Profile
-
IUPAC Name: this compound
-
Molecular Formula: C₁₃H₁₇NO₃
-
Molecular Weight: 235.28 g/mol
-
Structure:
-
An aromatic benzene ring.
-
A methyl ester group (-COOCH₃).
-
An amide linkage (-NHCO-).
-
A propyl chain derived from the butanoyl group.
-
The presence of both hydrogen bond donors (the N-H group of the amide) and acceptors (the carbonyl oxygens of the amide and ester groups), combined with a nonpolar aromatic ring and alkyl chain, indicates that its solubility will be highly dependent on the solvent's polarity and hydrogen bonding capacity.
Illustrative Solubility Data
The following table presents a hypothetical, yet chemically reasonable, solubility profile for this compound at ambient temperature (25°C). This data is for illustrative purposes only and should be confirmed by experimental measurement.
| Solvent Class | Solvent | Polarity Index | Expected Solubility (mg/mL) | Rationale |
| Nonpolar | n-Hexane | 0.1 | < 0.1 | Dominated by nonpolar interactions; poor solvation of the polar amide and ester groups. |
| Toluene | 2.4 | 1 - 5 | Aromatic-aromatic (π-π) interactions may provide some solubility. | |
| Polar Aprotic | Diethyl Ether | 2.8 | 5 - 15 | Moderate polarity and some hydrogen bond accepting capability. |
| Ethyl Acetate | 4.4 | 20 - 50 | Good balance of polarity; acts as a hydrogen bond acceptor for the amide N-H. | |
| Acetone | 5.1 | 50 - 100 | Highly polar; effective at solvating both the ester and amide functional groups. | |
| Acetonitrile | 5.8 | 30 - 70 | High polarity but a weaker hydrogen bond acceptor than acetone. | |
| Dimethyl Sulfoxide (DMSO) | 7.2 | > 200 | Highly polar and a strong hydrogen bond acceptor; excellent solvent for this class of compounds. | |
| Polar Protic | 1-Butanol | 4.0 | 15 - 40 | Can act as both a hydrogen bond donor and acceptor, but the longer alkyl chain reduces overall polarity. |
| 2-Propanol | 4.0 | 25 - 60 | Similar to butanol, effective at solvating the polar groups. | |
| Ethanol | 4.3 | 40 - 90 | Good hydrogen bonding capabilities (donor and acceptor). | |
| Methanol | 5.1 | 50 - 120 | High polarity and strong hydrogen bonding ability.[1] | |
| Chlorinated | Dichloromethane | 3.1 | 10 - 30 | Capable of dissolving a wide range of organic compounds. |
| Chloroform | 4.1 | 20 - 50 | A good solvent for amides, potentially forming a hydrogen bond with the amide N-H.[1] |
Experimental Protocol: Isothermal Shake-Flask Solubility Determination
This section details a standard operating procedure for determining the thermodynamic solubility of a solid compound like this compound in an organic solvent.
Principle
An excess amount of the solid compound is agitated in the solvent of interest at a constant temperature for a sufficient period to allow the system to reach equilibrium. After equilibration, the undissolved solid is separated, and the concentration of the dissolved compound in the supernatant is quantified using a suitable analytical technique, typically High-Performance Liquid Chromatography (HPLC).
Materials and Equipment
-
This compound (solid, >98% purity)
-
Organic solvents (HPLC grade)
-
Analytical balance (± 0.01 mg)
-
Glass vials (e.g., 4 mL) with screw caps
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
HPLC system with a UV detector and a suitable column (e.g., C18)
Procedure
-
Sample Preparation: Add an excess amount of this compound (e.g., 20-30 mg) to a pre-weighed glass vial. The amount should be sufficient to ensure a solid phase remains at equilibrium.
-
Solvent Addition: Add a known volume (e.g., 2.0 mL) of the desired organic solvent to the vial.
-
Equilibration: Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C) and agitation speed (e.g., 200 rpm). Allow the samples to equilibrate for a standard period, typically 24 to 72 hours, to ensure equilibrium is reached.
-
Phase Separation: After equilibration, remove the vials and allow them to stand undisturbed at the same temperature for at least 2 hours to let the excess solid settle. Subsequently, centrifuge the vials (e.g., at 10,000 rpm for 15 minutes) to pellet the remaining solid.
-
Sample Dilution: Carefully withdraw an aliquot of the clear supernatant. Immediately filter it through a syringe filter into a clean vial. Dilute the filtrate with a suitable solvent (often the mobile phase of the HPLC method) to a concentration within the calibrated range of the analytical method.
-
Quantification: Analyze the diluted samples by HPLC-UV. Determine the concentration of this compound by comparing the peak area to a pre-established calibration curve prepared from standards of known concentrations.
-
Calculation: Calculate the solubility (S) in mg/mL using the following formula, accounting for the dilution factor: S (mg/mL) = (Concentration from HPLC in mg/mL) × (Dilution Factor)
Visualized Workflows and Relationships
The following diagrams illustrate the experimental workflow for solubility determination and the logical relationship of solubility in the broader context of drug development.
Caption: Workflow for experimental solubility determination.
Caption: Role of solubility in drug development.
References
The Ascending Profile of N-Acyl Aminobenzoates: A Technical Guide to Their Biological Potential
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
N-acyl aminobenzoates, a versatile class of organic compounds, are emerging as promising scaffolds in drug discovery and development. Characterized by an acyl group attached to an aminobenzoate moiety, these molecules have demonstrated a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and enzyme inhibitory properties. This technical guide provides a comprehensive overview of the current state of research into the biological activities of N-acyl aminobenzoates. It aims to serve as a vital resource for researchers by presenting quantitative biological data in a structured format, detailing key experimental protocols for the evaluation of these compounds, and visualizing the underlying molecular mechanisms and experimental workflows through clear, concise diagrams. As the threat of drug-resistant pathogens and the need for novel therapeutic agents for complex diseases continue to grow, the exploration of N-acyl aminobenzoates offers a promising avenue for the development of next-generation therapeutics.
Introduction: The Chemical Versatility and Biological Promise of N-Acyl Aminobenzoates
N-acyl aminobenzoates are a class of compounds structurally derived from aminobenzoic acid, where the amino group is acylated. This structural motif is found in a variety of biologically active molecules and provides a flexible platform for medicinal chemists to modulate physicochemical and pharmacological properties. The core structure allows for diverse substitutions at both the acyl chain and the aminobenzoate ring, leading to a vast chemical space for the exploration of structure-activity relationships (SAR).
The interest in N-acyl aminobenzoates stems from their demonstrated efficacy in various biological assays. Numerous studies have highlighted their potential as:
-
Antimicrobial Agents: Exhibiting activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi.
-
Anticancer Therapeutics: Demonstrating cytotoxicity against various cancer cell lines through mechanisms such as apoptosis induction.
-
Anti-inflammatory Agents: Showing potential in modulating inflammatory pathways, for instance, through the inhibition of cyclooxygenase (COX) enzymes.
-
Enzyme Inhibitors: Targeting specific enzymes implicated in disease pathogenesis, such as fatty acid amide hydrolase (FAAH), which is involved in the endocannabinoid system.[1]
This guide will delve into the quantitative aspects of these biological activities, provide detailed methodologies for their assessment, and illustrate the key molecular pathways involved.
Quantitative Biological Activity Data
The following tables summarize the quantitative data from various studies on the biological activities of N-acyl aminobenzoate derivatives and related compounds. This data is crucial for understanding the structure-activity relationships and for guiding future drug design efforts.
Table 1: Anticancer Activity of N-Acyl Aminobenzoate Derivatives
| Compound/Derivative | Cancer Cell Line | Assay | IC50 (µM) | Reference |
| N-(3-oxo-dodecanoyl)-homoserine lactone | A549 (Lung) | MTT | ~25 | [2] |
| N-(3-oxo-dodecanoyl)-homoserine lactone | H1299 (Lung) | MTT | ~30 | [2] |
| Acylated ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate | MCF-7 (Breast) | Not Specified | 23.2 - 95.9 | [3] |
| Acylated ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate | HepG-2 (Liver) | Not Specified | 23.2 - 95.9 | [3] |
Table 2: Antimicrobial Activity of N-Acyl Aminobenzoate and Related Derivatives
| Compound/Derivative | Microorganism | Assay | MIC (µM) | Reference |
| N,N-disubstituted 2-aminobenzothiazole (Compound 1) | Staphylococcus aureus (ATCC 25923) | Broth Microdilution | 2.9 | [4] |
| N,N-disubstituted 2-aminobenzothiazole (Compound 4, Cl removed) | Staphylococcus aureus (ATCC 25923) | Broth Microdilution | ~5.8 - 8.7 | [4] |
| N,N-disubstituted 2-aminobenzothiazole (Compound 5, Cl at 5-position) | Staphylococcus aureus (ATCC 25923) | Broth Microdilution | ~2.9 | [4] |
| N,N-disubstituted 2-aminobenzothiazole (Compound 7, F substituted) | Staphylococcus aureus (ATCC 25923) | Broth Microdilution | ~0.48 | [4] |
Table 3: Anti-inflammatory and Enzyme Inhibitory Activity of N-Acyl Aminobenzoate Derivatives
| Compound/Derivative | Target | Assay | IC50 (µM) / Ki | Reference |
| N-acylanthranilic acid derivative (TM5275) | Plasminogen Activator Inhibitor-1 (PAI-1) | Enzyme Inhibition | Potent in vitro activity | [5] |
| Piperazino/Morpholino amino acyl benzoates | Carrageenin-induced edema (in vivo) | Anti-inflammatory | Potent activity | [6] |
| Phosphonamidate analog of N-acetyl-D-glucosamine-6-phosphate | N-acetyl-D-glucosamine-6-phosphate deacetylase (NagA) | Enzyme Inhibition | Ki = 34 nM | [7] |
| Phosphonamidate analog of N-acetyl-D-glutamate | N-acetyl-D-glutamate deacetylase (DGD) | Enzyme Inhibition | Ki = 460 pM | [7] |
| (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanal derivatives (FM4, FM10, FM12) | COX-2 | Enzyme Inhibition | IC50 = 0.18 - 0.74 µM | [8][9] |
| N-acyl-N-phenylpiperazine (exo-1) | Excitatory Amino Acid Transporter 1 (EAAT1) | Inhibition Assay | IC50 = 10 µM | [10] |
| N-acyl-N-phenylpiperazine (exo-1) | Excitatory Amino Acid Transporter 2 (EAAT2) | Inhibition Assay | IC50 = 40 µM | [10] |
| N-acyl-N-phenylpiperazine (exo-1) | Excitatory Amino Acid Transporter 3 (EAAT3) | Inhibition Assay | IC50 = 30 µM | [10] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to evaluate the biological activity of N-acyl aminobenzoates.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol for Adherent Cells:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test N-acyl aminobenzoate derivatives in a suitable solvent (e.g., DMSO) and add them to the wells. Include a vehicle control (solvent only) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for an additional 2 to 4 hours, or until a purple precipitate is visible.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent reagent) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Leave the plate at room temperature in the dark for 2 hours to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Antimicrobial Activity: Broth Microdilution Method
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.
Protocol:
-
Preparation of Inoculum: From a pure culture of the test microorganism, prepare a standardized inoculum suspension in a suitable broth (e.g., Mueller-Hinton Broth) to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Serial Dilution of Compounds: In a 96-well microtiter plate, prepare two-fold serial dilutions of the N-acyl aminobenzoate derivatives in the broth.
-
Inoculation: Add a standardized volume of the bacterial suspension to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL. Include a growth control well (no compound) and a sterility control well (no bacteria).
-
Incubation: Incubate the plates at 37°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Enzyme Inhibition: Fatty Acid Amide Hydrolase (FAAH) Fluorometric Assay
This assay measures the activity of FAAH by monitoring the hydrolysis of a fluorogenic substrate.
Protocol:
-
Reagent Preparation: Prepare the FAAH assay buffer, FAAH enzyme solution, fluorogenic substrate (e.g., AMC-arachidonoyl amide), and the test N-acyl aminobenzoate inhibitors at various concentrations.[11][12]
-
Reaction Setup: In a 96-well black plate, add the FAAH assay buffer, the enzyme solution, and the inhibitor solution.[13] Include a positive control (a known FAAH inhibitor) and a no-inhibitor control.[14]
-
Pre-incubation: Incubate the plate for a short period (e.g., 5-10 minutes) at 37°C to allow the inhibitor to interact with the enzyme.[13]
-
Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Kinetic Measurement: Immediately measure the increase in fluorescence (e.g., Ex/Em = 340-360/450-465 nm) over time in a kinetic mode at 37°C.[12][14]
-
Data Analysis: Calculate the rate of the enzymatic reaction in the presence and absence of the inhibitor. Determine the percentage of inhibition and calculate the IC50 or Ki value for the inhibitor.[15]
Anti-inflammatory Activity: In Vitro Cyclooxygenase (COX) Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes, which are key enzymes in the inflammatory pathway.
Protocol:
-
Reagent Preparation: Prepare solutions of COX-1 and COX-2 enzymes, a cofactor solution, a fluorescent probe, the substrate (arachidonic acid), and the test N-acyl aminobenzoate derivatives at various concentrations.[16]
-
Reaction Setup: In a 96-well black plate, add Tris-HCl buffer, the COX cofactor solution, the respective COX enzyme solution, and the test compound solution.[13]
-
Incubation: Incubate the plate at 37°C for 10 minutes.
-
Probe Addition: Add the fluorescent probe to each well.
-
Reaction Initiation: Initiate the reaction by adding the arachidonic acid substrate.
-
Fluorescence Measurement: Incubate for 5 minutes in the dark at 37°C and then measure the fluorescence (e.g., Ex/Em = 560/590 nm).[13]
-
Data Analysis: Calculate the percentage of COX inhibition for each compound concentration and determine the IC50 values for both COX-1 and COX-2.[16]
Signaling Pathways and Mechanisms of Action
Understanding the molecular mechanisms by which N-acyl aminobenzoates exert their biological effects is crucial for their rational design and development as therapeutic agents. This section visualizes some of the key signaling pathways and experimental workflows.
Apoptosis Induction in Cancer Cells
Many anticancer agents, including some N-acyl aminobenzoate derivatives, induce cell death through apoptosis, a programmed cell death mechanism. Apoptosis can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways. Both pathways converge on the activation of effector caspases, which are proteases that execute the final stages of cell death.[17]
Caption: Intrinsic and extrinsic apoptosis pathways.
Fatty Acid Amide Hydrolase (FAAH) Inhibition
FAAH is a serine hydrolase that plays a crucial role in terminating the signaling of endocannabinoids, such as anandamide.[1] Inhibition of FAAH leads to an increase in the levels of these signaling lipids, which can have therapeutic effects in pain, inflammation, and anxiety. N-acyl aminobenzoates are being investigated as potential FAAH inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. oncotarget.com [oncotarget.com]
- 3. Discovery of New Apoptosis-Inducing Agents for Breast Cancer Based on Ethyl 2-Amino-4,5,6,7-Tetra Hydrobenzo[ b]Thiophene-3-Carboxylate: Synthesis, In Vitro, and In Vivo Activity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification and structure-activity relationships for a series of N, N-disubstituted 2-aminobenzothiazoles as potent inhibitors of S. aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-activity relationships of new N-acylanthranilic acid derivatives as plasminogen activator inhibitor-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-inflammatory activity of amino acyl benzoates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chem.tamu.edu [chem.tamu.edu]
- 8. Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2 S,3 S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Structure-activity-relationship study of N-acyl-N-phenylpiperazines as potential inhibitors of the Excitatory Amino Acid Transporters (EAATs): improving the potency of a micromolar screening Hit is not truism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sigmaaldrich.cn [sigmaaldrich.cn]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. 2.6. In Vitro COX-2 Inhibitory Assays [bio-protocol.org]
- 14. caymanchem.com [caymanchem.com]
- 15. Untitled Document [ucl.ac.uk]
- 16. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The concept of intrinsic versus extrinsic apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Methyl 4-(butanoylamino)benzoate as a Chemical Intermediate
For Researchers, Scientists, and Drug Development Professionals
Abstract
In the landscape of pharmaceutical synthesis, intermediates are the foundational building blocks that dictate the efficiency, purity, and scalability of Active Pharmaceutical Ingredient (API) manufacturing. Methyl 4-(butanoylamino)benzoate, also known as methyl 4-butyramidobenzoate, is a functionalized aromatic compound that serves as a valuable intermediate. Its structure, featuring a reactive ester and an amide linkage, makes it a versatile precursor for the elaboration of more complex molecular architectures. This technical guide provides a comprehensive overview of its chemical properties, a detailed protocol for its synthesis via N-acylation, and explores the critical role of its derivatives in the synthesis of major pharmaceuticals, such as the antihypertensive drug Telmisartan.
Chemical and Physical Properties
Quantitative data for this compound and its primary precursor, Methyl 4-aminobenzoate, are summarized below. Data for the target compound is limited in publicly available literature; therefore, some properties are calculated.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | - |
| Synonyms | methyl 4-butyramidobenzoate | [1] |
| CAS Number | Not explicitly found | - |
| Molecular Formula | C₁₂H₁₅NO₃ | Calculated |
| Molecular Weight | 221.25 g/mol | Calculated |
| Appearance | Expected to be a solid | Inferred |
| Melting Point | Data not available | - |
| Boiling Point | Data not available | - |
| Solubility | Expected to be soluble in organic solvents | Inferred |
Table 2: Physicochemical Properties of Starting Material: Methyl 4-aminobenzoate
| Property | Value | Source |
| CAS Number | 619-45-4 | Sigma-Aldrich |
| Molecular Formula | C₈H₉NO₂ | Sigma-Aldrich |
| Molecular Weight | 151.16 g/mol | Sigma-Aldrich |
| Appearance | Solid | Sigma-Aldrich |
| Melting Point | 110-111 °C | Sigma-Aldrich |
| Assay | ≥98% | Sigma-Aldrich |
Synthesis of this compound
The most direct and common method for the preparation of this compound is the N-acylation of Methyl 4-aminobenzoate with butyryl chloride. This reaction involves the nucleophilic attack of the amino group on the electrophilic carbonyl carbon of the acyl chloride.
Caption: Synthesis workflow for this compound.
Experimental Protocol: N-acylation
This protocol is a representative procedure based on standard organic chemistry methodology. Researchers should adapt it based on laboratory conditions and scale.
Materials:
-
Methyl 4-aminobenzoate (1.0 eq)
-
Butyryl chloride (1.1 eq)
-
Anhydrous Pyridine (1.2 eq) or Triethylamine (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, separatory funnel.
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add Methyl 4-aminobenzoate (1.0 eq) and dissolve it in anhydrous DCM.
-
Addition of Base: Add anhydrous pyridine (1.2 eq) to the solution. Cool the flask to 0 °C in an ice bath with stirring. The base acts as a scavenger for the HCl byproduct generated during the reaction.
-
Acylation: Add butyryl chloride (1.1 eq) dropwise to the stirred solution via a dropping funnel over 15-20 minutes, ensuring the temperature remains below 5 °C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, cool the mixture again in an ice bath and slowly add 1 M HCl to quench the reaction and neutralize the excess pyridine.
-
Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and finally with brine.
-
Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure product. A synthesis employing a related palladium-catalyzed method reported a yield of 64%.[1]
Application as a Pharmaceutical Intermediate
While this compound itself is a versatile building block, its derivatives are well-documented as critical intermediates in major drug syntheses. A prominent example is Methyl 4-(butyrylamino)-3-methyl-5-nitrobenzoate (CAS 152628-01-8), which is a key precursor in the industrial production of Telmisartan .[2][3]
Telmisartan is a widely prescribed angiotensin II receptor antagonist used for the treatment of hypertension.[3] The synthesis pathway highlights the importance of building complexity in a stepwise manner, where the butanoylamino-benzoate core provides the necessary scaffold for subsequent chemical transformations.
The diagram below outlines the logical progression from the intermediate to the final API, Telmisartan.
Caption: Role of a derivative intermediate in Telmisartan synthesis.[3][4][5]
The synthesis of Telmisartan begins with the acylation of a methyl aminobenzoate derivative, followed by nitration to produce the key intermediate, Methyl 4-(butyrylamino)-3-methyl-5-nitrobenzoate.[3] This intermediate then undergoes a series of reactions including reduction of the nitro group, cyclization to form a benzimidazole ring, saponification, a second condensation to form a bis-benzimidazole core, and finally alkylation and hydrolysis to yield Telmisartan.[3][5] This pathway underscores how the initial butanoylamino-benzoate structure is strategically modified to build the complex heterocyclic system required for therapeutic activity.
Conclusion
This compound represents a class of fundamental intermediates whose value lies in the strategic placement of functional groups amenable to further chemical modification. While detailed physicochemical data for this specific molecule is sparse, its synthesis is straightforward via standard N-acylation protocols. The true utility of this structural motif is demonstrated by its derivatives, which serve as crucial, high-purity precursors in the multi-step synthesis of complex APIs like Telmisartan. For drug development professionals, understanding the synthesis and potential of such intermediates is essential for designing robust, efficient, and scalable manufacturing processes for next-generation therapeutics.
References
- 1. escholarship.org [escholarship.org]
- 2. nbinno.com [nbinno.com]
- 3. Efficient and improved synthesis of Telmisartan - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN111925299A - Continuous flow method for synthesizing 3-methyl-4-butyryl-5-nitrobenzoic acid methyl ester and reaction device thereof - Google Patents [patents.google.com]
- 5. WO2012028925A2 - An improved process for the preparation of telmisartan - Google Patents [patents.google.com]
An In-depth Technical Guide to the Synthesis of Methyl 4-(butanoylamino)benzoate from Methyl 4-aminobenzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of Methyl 4-(butanoylamino)benzoate, a valuable intermediate in pharmaceutical and chemical research. The synthesis involves the N-acylation of methyl 4-aminobenzoate with butyryl chloride. This document details the reaction mechanism, experimental protocols, and characterization of the final product.
Core Synthesis Pathway: N-Acylation
The fundamental reaction for the synthesis of this compound is the nucleophilic acyl substitution of butyryl chloride with the amino group of methyl 4-aminobenzoate. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion to form the stable amide product. The reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct, driving the reaction to completion. A common and effective method for this transformation is the Schotten-Baumann reaction.[1][2][3][4][5]
Reaction Scheme:
Figure 1: General reaction scheme for the synthesis of this compound.
Quantitative Data Summary
The following table summarizes the key quantitative data for the starting material and the final product.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) |
| Methyl 4-aminobenzoate | C₈H₉NO₂ | 151.16 | 110-112 |
| This compound | C₁₂H₁₅NO₃ | 221.25 | 104[6] |
Experimental Protocol
This section provides a detailed experimental procedure for the synthesis of this compound. This protocol is based on established methods for N-acylation, such as the Schotten-Baumann reaction, and procedures for similar compounds.[7][8]
Materials:
-
Methyl 4-aminobenzoate
-
Butyryl chloride
-
Chloroform (or Dichloromethane)
-
Aqueous Sodium Hydroxide (10% w/v) or Pyridine
-
Hydrochloric Acid (5% v/v)
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Magnesium Sulfate
-
Distilled Water
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Reflux condenser (optional, for reactions requiring heating)
-
Separatory funnel
-
Büchner funnel and flask
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolution of Starting Material: In a round-bottom flask equipped with a magnetic stir bar, dissolve methyl 4-aminobenzoate (1.0 equivalent) in a suitable solvent such as chloroform or dichloromethane.
-
Addition of Base: Add a suitable base (1.1 to 1.5 equivalents). If using an aqueous base like 10% sodium hydroxide, the reaction will be biphasic. If using an organic base like pyridine, it will be a homogeneous solution.
-
Addition of Acylating Agent: Cool the mixture in an ice bath. Slowly add butyryl chloride (1.05 to 1.2 equivalents) dropwise from a dropping funnel with vigorous stirring. Maintain the temperature below 10 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). For less reactive substrates, gentle heating (e.g., 50-60 °C) may be required.
-
Work-up:
-
If a biphasic system with aqueous NaOH was used, separate the organic layer. Wash the organic layer sequentially with 5% HCl, water, and saturated sodium bicarbonate solution.
-
If pyridine was used as the base, dilute the reaction mixture with the organic solvent and wash extensively with 5% HCl to remove the pyridine, followed by washes with water and saturated sodium bicarbonate solution.
-
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure this compound as a solid.
Experimental Workflow Diagram:
Figure 2: Step-by-step workflow for the synthesis of this compound.
Characterization of this compound
The structure and purity of the synthesized this compound can be confirmed by various spectroscopic methods.
| Spectroscopic Data | Expected Characteristics |
| ¹H NMR | Signals corresponding to the aromatic protons (typically two doublets in the region of 7-8 ppm), a singlet for the methyl ester protons (~3.8 ppm), and signals for the butyryl group protons (a triplet for the terminal methyl group, a sextet for the adjacent methylene group, and a triplet for the methylene group next to the carbonyl, in the range of 0.9-2.5 ppm). A broad singlet for the N-H proton will also be present. |
| ¹³C NMR | Resonances for the carbonyl carbons of the ester and amide, aromatic carbons, the methyl ester carbon, and the carbons of the butyryl group. |
| IR (Infrared) Spectroscopy | Characteristic absorption bands for the N-H stretching (around 3300 cm⁻¹), C=O stretching of the amide (around 1660 cm⁻¹) and the ester (around 1720 cm⁻¹), and C-N stretching. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the product (221.25 g/mol ). |
Signaling Pathway Diagram (Reaction Mechanism):
References
- 1. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 2. chemistnotes.com [chemistnotes.com]
- 3. byjus.com [byjus.com]
- 4. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 5. Schotten-Baumann Reaction [organic-chemistry.org]
- 6. chembk.com [chembk.com]
- 7. US20030065211A1 - Method for producing n-butyryl-4-amino-3-methyl-methyl benzoate and the novel compound n-(4-bromine-2-methylphenyl)-butanamide - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Degradation Products of Methyl 4-(butanoylamino)benzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-(butanoylamino)benzoate is a chemical compound of interest in various fields, including pharmaceutical and chemical synthesis. Understanding its stability and degradation profile is crucial for ensuring the quality, safety, and efficacy of any product in which it is an active pharmaceutical ingredient (API) or a key intermediate. Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a molecule.[1][2][3][4] This guide provides a comprehensive overview of the predicted degradation pathways of this compound based on its chemical structure and general principles of organic chemistry. It also outlines standard experimental protocols for conducting forced degradation studies and presents a framework for data presentation.
While specific experimental data on the degradation of this compound is not extensively available in public literature, this document serves as a theoretical and practical guide for researchers initiating such studies. The predicted degradation products are based on the known reactivity of the functional groups present in the molecule: a methyl ester and a butanoylamino (amide) group attached to a benzene ring.
Predicted Degradation Pathways
The primary degradation pathways for this compound are anticipated to be hydrolysis, oxidation, and photolysis.
Hydrolytic Degradation
Hydrolysis is a common degradation pathway for compounds containing ester and amide functional groups.[1] The reaction is typically catalyzed by the presence of acid or base.
-
Acid-Catalyzed Hydrolysis: In the presence of an acid, the ester and amide linkages can be cleaved.
-
Base-Catalyzed Hydrolysis (Saponification): In the presence of a base, the ester is hydrolyzed to a carboxylate salt, and the amide can also be cleaved, though generally under more stringent conditions than ester hydrolysis.[5]
The two primary sites for hydrolysis are the ester linkage and the amide linkage.
-
Ester Hydrolysis: This reaction would cleave the methyl ester, yielding 4-(butanoylamino)benzoic acid and methanol.
-
Amide Hydrolysis: This reaction would cleave the butanoylamino group, yielding methyl 4-aminobenzoate and butanoic acid.
-
Complete Hydrolysis: Under harsh conditions, both the ester and amide groups could be hydrolyzed, resulting in 4-aminobenzoic acid , butanoic acid, and methanol.
The following diagram illustrates the predicted hydrolytic degradation pathways.
Caption: Predicted hydrolytic degradation pathways of this compound.
Oxidative Degradation
Oxidative degradation can occur in the presence of oxidizing agents. For this compound, potential sites of oxidation include the benzene ring, which could lead to the formation of hydroxylated derivatives, and the benzylic position of the butanoyl group, potentially leading to N-dealkylation or other oxidative products. The specific products would depend on the oxidizing agent used and the reaction conditions.
Photolytic Degradation
Aromatic compounds are often susceptible to degradation upon exposure to light, a process known as photolysis. The energy from UV or visible light can promote the molecule to an excited state, leading to bond cleavage and the formation of various degradation products. Photostability studies are crucial to determine the potential for degradation under light exposure and to establish appropriate packaging and storage conditions.
Experimental Protocols for Forced Degradation Studies
Forced degradation studies are conducted to intentionally degrade the drug substance to an extent that is sufficient for the development and validation of stability-indicating methods.[3] A typical degradation of 5-20% is generally considered optimal.[2] The following are generalized protocols for stress testing.
General Workflow for Forced Degradation Studies
Caption: General experimental workflow for forced degradation studies.
Hydrolytic Stress Study
Objective: To evaluate the stability of the drug substance in acidic and basic conditions.
Materials:
-
This compound
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
Methanol or Acetonitrile (as co-solvent if needed)
-
Volumetric flasks, pipettes, pH meter
-
Water bath or incubator
Procedure:
-
Prepare a stock solution of this compound in a suitable co-solvent if it has low aqueous solubility.
-
Acid Hydrolysis: Transfer a known amount of the stock solution into a volumetric flask and add 0.1 M HCl to the mark.
-
Base Hydrolysis: Transfer a known amount of the stock solution into a volumetric flask and add 0.1 M NaOH to the mark.
-
Neutral Hydrolysis: Transfer a known amount of the stock solution into a volumetric flask and add purified water to the mark.
-
Incubate the solutions at a controlled temperature (e.g., 60°C) for a specified period (e.g., 24, 48, 72 hours).
-
At each time point, withdraw a sample, neutralize it if necessary, and dilute it to a suitable concentration for analysis.
-
Analyze the samples using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).
Oxidative Stress Study
Objective: To assess the susceptibility of the drug substance to oxidation.
Materials:
-
This compound
-
3% Hydrogen Peroxide (H₂O₂)
-
Other oxidizing agents as needed (e.g., AIBN)
-
Methanol or Acetonitrile
Procedure:
-
Prepare a solution of this compound in a suitable solvent.
-
Add a specified volume of 3% H₂O₂ to the solution.
-
Keep the solution at room temperature or a slightly elevated temperature and protect it from light.
-
Monitor the reaction over time by withdrawing samples at regular intervals.
-
Analyze the samples by HPLC or a similar technique.
Photolytic Stress Study
Objective: To determine the photostability of the drug substance.
Materials:
-
This compound (solid and in solution)
-
Photostability chamber compliant with ICH Q1B guidelines (providing controlled light and UV exposure)
-
Quartz cuvettes or other suitable transparent containers
-
Dark control samples
Procedure:
-
Expose the solid drug substance and a solution of the drug substance to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Simultaneously, keep control samples protected from light under the same temperature and humidity conditions.
-
At the end of the exposure period, analyze both the exposed and control samples.
-
Compare the results to assess the extent of photodegradation.
Data Presentation
Quantitative data from forced degradation studies should be summarized in a clear and structured format to facilitate comparison and interpretation.
Table 1: Example Summary of Forced Degradation Results for this compound
| Stress Condition | Duration | % Assay of Parent Drug | % Total Degradation | Number of Degradants | Major Degradant(s) (Retention Time) |
| 0.1 M HCl | 24 h | 92.5 | 7.5 | 2 | 4.2 min |
| 48 h | 85.2 | 14.8 | 3 | 4.2 min, 5.1 min | |
| 0.1 M NaOH | 24 h | 88.9 | 11.1 | 2 | 3.8 min |
| 48 h | 79.1 | 20.9 | 3 | 3.8 min, 6.0 min | |
| 3% H₂O₂ | 24 h | 95.1 | 4.9 | 1 | 7.3 min |
| Thermal (60°C) | 7 days | 98.2 | 1.8 | 1 | 8.1 min |
| Photolytic | ICH Q1B | 96.5 | 3.5 | 2 | 9.5 min |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Table 2: Example of Predicted Major Degradation Products and Their Identification
| Degradant ID | Predicted Structure | Molecular Weight ( g/mol ) | Method of Identification |
| DP-1 | 4-(Butanoylamino)benzoic Acid | 207.23 | LC-MS, NMR |
| DP-2 | Methyl 4-aminobenzoate | 151.16 | LC-MS, NMR |
| DP-3 | 4-Aminobenzoic acid | 137.14 | LC-MS, NMR |
Note: This table presents predicted degradation products. Actual identification requires experimental evidence.
Conclusion
This technical guide provides a foundational understanding of the potential degradation pathways of this compound and outlines the standard methodologies for conducting forced degradation studies. The primary anticipated degradation routes are hydrolysis of the ester and amide functionalities. A systematic approach involving hydrolytic, oxidative, and photolytic stress testing is necessary to fully characterize the stability of this compound. The development and validation of a stability-indicating analytical method are paramount for accurately quantifying the parent drug and its degradation products. The information and protocols presented here serve as a valuable resource for scientists and researchers in the pharmaceutical and chemical industries to design and execute robust stability studies for this compound and related compounds.
References
Theoretical vs. Experimental Yield of Methyl 4-(butanoylamino)benzoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive analysis of the theoretical and experimental yield for the synthesis of Methyl 4-(butanoylamino)benzoate. The synthesis is achieved via the N-acylation of methyl 4-aminobenzoate with butanoyl chloride. This guide presents a detailed experimental protocol, data on reaction yields, and a discussion on the factors influencing the discrepancy between theoretical and experimental outcomes.
Reaction Scheme
The synthesis of this compound proceeds through the reaction of methyl 4-aminobenzoate with butanoyl chloride, typically in the presence of a base to neutralize the hydrochloric acid byproduct.
Reaction:
Yield Data: Theoretical vs. Experimental
The following table summarizes the quantitative data for a representative synthesis of this compound. The experimental data is based on analogous reactions reported in the literature for structurally similar compounds, which have shown high yields for this type of transformation.
| Parameter | Value | Unit | Notes |
| Reactants | |||
| Methyl 4-aminobenzoate (Limiting Reagent) | 15.12 | g | Molecular Weight: 151.16 g/mol |
| Butanoyl chloride (Excess) | 11.72 | g | Molecular Weight: 106.55 g/mol ; Density: 1.028 g/mL |
| Product | |||
| Theoretical Yield | 22.13 | g | Calculated based on the limiting reagent. |
| Experimental Yield | 19.48 | g | Represents an 88% yield, a high-efficiency transformation. [1] |
| Percent Yield | 88.0 | % | (Experimental Yield / Theoretical Yield) x 100 |
Experimental Protocol
This section details the methodology for the synthesis of this compound.
Materials:
-
Methyl 4-aminobenzoate
-
Butanoyl chloride
-
Pyridine (or other suitable base)
-
Dichloromethane (or other suitable inert solvent)
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve methyl 4-aminobenzoate (15.12 g, 0.1 mol) in dichloromethane (200 mL).
-
Base Addition: Add pyridine (8.7 g, 0.11 mol) to the solution.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Acylation: Slowly add butanoyl chloride (11.72 g, 0.11 mol) dropwise to the stirred solution over a period of 30 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Work-up:
-
Transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl (2 x 100 mL), saturated sodium bicarbonate solution (2 x 100 mL), and brine (1 x 100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Isolation:
-
Filter the drying agent.
-
Remove the solvent in vacuo using a rotary evaporator to yield the crude product.
-
-
Purification (if necessary): The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key chemical transformation and the logical workflow of the synthesis and yield determination process.
Caption: Figure 1: Synthesis of this compound.
Caption: Figure 2: Workflow for Yield Determination.
Discussion
The reported experimental yield of 88% for a closely related transformation is considered high, indicating an efficient chemical reaction.[1] However, it is uncommon to achieve a 100% theoretical yield in practice. Several factors can contribute to the difference between the theoretical and experimental yields:
-
Incomplete Reactions: The reaction may not go to completion, with some starting material remaining unreacted.
-
Side Reactions: The formation of unintended byproducts can consume reactants and reduce the amount of the desired product formed.
-
Losses During Work-up and Purification: Product can be lost during transfers, extractions, filtration, and recrystallization steps.
-
Purity of Reagents: The presence of impurities in the starting materials can affect the reaction outcome.
To optimize the experimental yield, it is crucial to ensure precise control of reaction conditions, use pure reagents, and employ careful and efficient work-up and purification techniques.
References
An In-Depth Technical Guide to the Homologs and Analogs of Methyl 4-(butanoylamino)benzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-(butanoylamino)benzoate belongs to the class of aminoester local anesthetics, with its core structure closely related to the widely used topical anesthetic, benzocaine (ethyl 4-aminobenzoate). This technical guide provides a comprehensive overview of the homologs and analogs of this compound, focusing on their structure-activity relationships (SAR), mechanism of action, and the experimental protocols used for their evaluation. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel local anesthetic agents.
Local anesthetics are essential therapeutic agents for pain management in various clinical settings.[1] They function by reversibly blocking nerve impulse conduction, leading to a temporary loss of sensation in a localized area of the body.[2][3] The archetypal structure of most local anesthetics, including the compounds discussed in this guide, consists of three key components: a lipophilic aromatic ring, an intermediate ester or amide linkage, and a hydrophilic (ionizable) amine group.[2][4] This tripartite structure is crucial for the molecule's ability to interact with its pharmacological target, the voltage-gated sodium channel.[2][5]
Homologs and Analogs: Structure-Activity Relationships
The potency, onset, and duration of action of local anesthetics are intricately linked to their physicochemical properties, which can be systematically modified by altering their chemical structure.[1] The following sections explore the key structural modifications of the this compound scaffold and their impact on anesthetic activity.
The Lipophilic Aromatic Moiety
The aromatic ring, typically a substituted benzene ring, is responsible for the lipophilicity of the molecule, which is critical for its penetration through the nerve membrane to reach the intracellular binding site on the sodium channel.[2]
The Intermediate Linkage
The nature of the intermediate chain (ester or amide) influences the metabolic stability and duration of action of the local anesthetic. Ester-type local anesthetics, such as this compound and its analogs, are primarily hydrolyzed by plasma pseudocholinesterases, leading to a shorter duration of action compared to their amide counterparts.[6]
The N-Acyl Group
The acyl group attached to the 4-amino position of the benzoate ring plays a significant role in modulating the potency and lipophilicity of the molecule. Increasing the length of the alkyl chain of the acyl group generally leads to an increase in lipid solubility and, consequently, anesthetic potency.
The Alkyl Ester Group
Similar to the N-acyl group, the length of the alkyl chain in the ester group can influence the physicochemical properties and, therefore, the biological activity of the compound.
Quantitative Data on Analogs and Homologs
The following tables summarize the available quantitative data for key analogs and homologs, providing a basis for comparative analysis and further drug design efforts.
Table 1: Physicochemical Properties and Anesthetic Potency of Benzocaine and Related Analogs
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | LogP | pKa | Anesthetic Potency (Relative to Procaine) | Reference |
| Benzocaine | C₉H₁₁NO₂ | 165.19 | 1.87 | 2.5 | 0.5 | [7] |
| Procaine | C₁₃H₂₀N₂O₂ | 236.31 | 2.5 | 9.0 | 1.0 | [3] |
| Tetracaine | C₁₅H₂₄N₂O₂ | 264.36 | 4.1 | 8.5 | 16.0 | [3] |
Table 2: In Vitro Activity of Local Anesthetics on Sodium Channels
| Compound | IC₅₀ (µM) | Channel State Preference | Reference |
| Lidocaine | 21 (open state) | Open > Inactivated > Resting | [5] |
| Benzocaine | 79.4 (inactivated state) | Inactivated > Open > Resting | [8] |
| Bupivacaine | 29 (inactivated state) | Inactivated > Open > Resting | [5] |
Mechanism of Action: Targeting Voltage-Gated Sodium Channels
The primary mechanism of action of local anesthetics involves the blockade of voltage-gated sodium channels in the neuronal cell membrane.[2][3] This action prevents the influx of sodium ions that is necessary for the depolarization of the nerve membrane and the propagation of action potentials.[2]
The following diagram illustrates the signaling pathway and the site of action of local anesthetics.
Experimental Protocols
The evaluation of novel local anesthetic candidates requires a battery of in vitro and in vivo assays to determine their potency, efficacy, and safety profile.
In Vitro Evaluation
Patch-Clamp Electrophysiology: This is the gold-standard method for studying the interaction of local anesthetics with sodium channels at the molecular level.[9][10]
-
Objective: To determine the potency (IC₅₀) and the state-dependency of sodium channel blockade.
-
Methodology:
-
Culture cells expressing the desired sodium channel subtype (e.g., HEK293 cells transfected with Nav1.7).
-
Establish a whole-cell patch-clamp recording configuration.[11][12][13]
-
Apply voltage protocols to elicit sodium currents in the absence and presence of varying concentrations of the test compound.
-
Analyze the reduction in current amplitude to determine the IC₅₀ value.
-
Utilize specific voltage protocols to assess the drug's affinity for the resting, open, and inactivated states of the channel.[9]
-
In Vivo Evaluation
Rat Sciatic Nerve Block Model: This model is widely used to assess the duration and efficacy of regional nerve blockade.[14][15][16][17]
-
Objective: To determine the onset and duration of sensory and motor blockade.
-
Methodology:
-
Anesthetize a rat and surgically expose the sciatic nerve.
-
Inject the test compound perineurally.
-
Assess sensory blockade by measuring the paw withdrawal latency to a thermal or mechanical stimulus.[16]
-
Assess motor blockade by observing the animal's gait and righting reflex.
-
Monitor the time to onset of the block and the time to full recovery.
-
Frog Foot Withdrawal Reflex Assay: A classic and simple method for screening local anesthetic activity.[18][19][20][21][22]
-
Objective: To determine the relative potency of a local anesthetic.
-
Methodology:
-
Pith a frog and suspend it.
-
Immerse one foot in a solution of the test compound for a defined period.
-
After exposure, immerse the foot in a dilute acid solution (e.g., 0.1 N HCl).
-
Record the time it takes for the frog to withdraw its foot (withdrawal reflex time).
-
An increase in the withdrawal reflex time indicates a local anesthetic effect.
-
The following diagram illustrates a typical experimental workflow for the evaluation of a new local anesthetic candidate.
Conclusion
The exploration of homologs and analogs of this compound offers a promising avenue for the development of novel local anesthetics with improved therapeutic profiles. By systematically modifying the core structure and evaluating the resulting compounds through a combination of in vitro and in vivo assays, researchers can gain valuable insights into the structure-activity relationships governing local anesthetic action. This knowledge is paramount for the rational design of next-generation pain therapeutics with enhanced potency, duration of action, and safety. This guide provides a foundational framework of the key concepts, data, and experimental methodologies to aid in these research and development endeavors.
References
- 1. e-century.us [e-century.us]
- 2. Essentials of Local Anesthetic Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. emedicine.medscape.com [emedicine.medscape.com]
- 4. Synthesis and biological activities of local anesthetics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sodium Channels and Local Anesthetics—Old Friends With New Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Benzocaine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Benzocaine | C9H11NO2 | CID 2337 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Frontiers | Characterization of Compound-Specific, Concentration-Independent Biophysical Properties of Sodium Channel Inhibitor Mechanism of Action Using Automated Patch-Clamp Electrophysiology [frontiersin.org]
- 9. An Advanced Automated Patch Clamp Protocol Design to Investigate Drug—Ion Channel Binding Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. docs.axolbio.com [docs.axolbio.com]
- 11. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 13. personal.utdallas.edu [personal.utdallas.edu]
- 14. Refining the rat sciatic nerve block: a novel ultrasound-guided technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Preparation of Rat Sciatic Nerve for Ex Vivo Neurophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 16. dovepress.com [dovepress.com]
- 17. researchgate.net [researchgate.net]
- 18. youtube.com [youtube.com]
- 19. journals.physiology.org [journals.physiology.org]
- 20. researchgate.net [researchgate.net]
- 21. asianpubs.org [asianpubs.org]
- 22. Effects of local anesthetics on compound action potentials generated from the frog sciatic nerve - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of Methyl 4-(butanoylamino)benzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed laboratory procedure for the synthesis of Methyl 4-(butanoylamino)benzoate, a valuable intermediate in organic synthesis and drug discovery. The protocol outlines the acylation of Methyl 4-aminobenzoate with butanoyl chloride. This application note includes a comprehensive experimental protocol, a summary of required materials and their properties, and expected outcomes. A graphical representation of the experimental workflow is also provided to ensure clarity and reproducibility in a research setting.
Introduction
This compound and its derivatives are of significant interest in medicinal chemistry and materials science. The amide functionality coupled with the benzoate ester group provides a versatile scaffold for the development of novel compounds. The synthesis described herein is a standard N-acylation reaction, which is a fundamental transformation in organic chemistry. This procedure has been optimized for laboratory scale and is intended to provide a reliable method for obtaining the target compound in good yield and purity.
Reaction Scheme
The synthesis proceeds via the nucleophilic acyl substitution of butanoyl chloride with the amino group of Methyl 4-aminobenzoate.
Figure 1: Reaction scheme for the synthesis of this compound.
Data Presentation
Table 1: Reactant and Product Properties
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) |
| Methyl 4-aminobenzoate | C₈H₉NO₂ | 151.16 | 110-112[1] |
| Butanoyl chloride | C₄H₇ClO | 106.55 | -89 |
| Triethylamine | C₆H₁₅N | 101.19 | -115 |
| Dichloromethane | CH₂Cl₂ | 84.93 | -96.7 |
| This compound | C₁₂H₁₅NO₃ | 221.25 | Not specified |
Table 2: Suggested Reagent Quantities for a 10 mmol Scale Reaction
| Reagent | Molar Equiv. | Quantity (mmol) | Mass (g) | Volume (mL) |
| Methyl 4-aminobenzoate | 1.0 | 10 | 1.51 | - |
| Butanoyl chloride | 1.1 | 11 | 1.17 | 1.1 |
| Triethylamine | 1.2 | 12 | 1.21 | 1.67 |
| Dichloromethane | - | - | - | 50 |
Experimental Protocol
1. Materials and Reagents:
-
Methyl 4-aminobenzoate (98% purity)[1]
-
Butanoyl chloride (98% purity)
-
Triethylamine (≥99%)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (1 M aqueous solution)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware (round-bottom flask, dropping funnel, condenser, etc.)
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
2. Reaction Setup:
-
To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add Methyl 4-aminobenzoate (1.51 g, 10 mmol).
-
Dissolve the starting material in 40 mL of anhydrous dichloromethane.
-
Add triethylamine (1.67 mL, 12 mmol) to the solution.
-
Place the flask in an ice bath and stir for 10 minutes.
3. Addition of Butanoyl Chloride:
-
In a separate dry dropping funnel, prepare a solution of butanoyl chloride (1.1 mL, 11 mmol) in 10 mL of anhydrous dichloromethane.
-
Add the butanoyl chloride solution dropwise to the stirred solution of Methyl 4-aminobenzoate over a period of 15-20 minutes, maintaining the temperature at 0-5 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction for an additional 2-4 hours. Monitor the reaction progress by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent system).
4. Work-up Procedure:
-
Once the reaction is complete, transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 20 mL of 1 M HCl, 20 mL of saturated NaHCO₃ solution, and 20 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
5. Purification:
-
The crude product can be purified by recrystallization from a suitable solvent system such as ethanol/water or ethyl acetate/hexane to yield the pure this compound as a solid.
6. Characterization:
-
The purified product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its identity and purity.
-
The melting point of the purified solid should be determined.
Mandatory Visualization
Caption: Synthesis Workflow Diagram.
References
Application Notes and Protocols: The Use of Methyl 4-(butanoylamino)benzoate in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic modification of peptides is a cornerstone of modern drug development, aiming to enhance their therapeutic properties such as stability, bioavailability, and target affinity. One common modification strategy is the alteration of the peptide's C-terminus. This document provides detailed application notes and a hypothetical, yet chemically plausible, protocol for the use of Methyl 4-(butanoylamino)benzoate as a C-terminal modifying agent in solid-phase peptide synthesis (SPPS). While direct literature for this specific application is not widely available, the proposed methodology is grounded in established principles of peptide chemistry.
This compound is a versatile building block. Its chemical structure, featuring a methyl ester and an amide linkage, makes it a suitable candidate for introduction at the C-terminus of a peptide. The butanoylamino group can influence the lipophilicity and pharmacokinetic profile of the resulting peptide conjugate. The following protocols are based on the widely used Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) solid-phase peptide synthesis strategy.
Hypothetical Application: C-Terminal Modification of a Peptide
In this proposed application, this compound is first hydrolyzed to its corresponding carboxylic acid, 4-(butanoylamino)benzoic acid. This activated acid is then coupled to the N-terminus of a resin-bound peptide. Subsequent cleavage from the resin yields a peptide with a C-terminal 4-(butanoylamino)benzamide modification.
Experimental Protocols
Protocol 1: Saponification of this compound
This protocol describes the hydrolysis of the methyl ester to the corresponding carboxylic acid, which is necessary for subsequent coupling to the peptide.
Materials:
-
This compound
-
Methanol (MeOH)
-
1 M Sodium Hydroxide (NaOH)
-
1 M Hydrochloric Acid (HCl)
-
Dichloromethane (DCM)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Rotary evaporator
-
Standard glassware
Procedure:
-
Dissolve this compound (1 equivalent) in methanol.
-
Add 1 M NaOH (1.2 equivalents) dropwise while stirring at room temperature.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in water and acidify to pH 2-3 with 1 M HCl.
-
A precipitate of 4-(butanoylamino)benzoic acid will form.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the product.
Protocol 2: Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)
This is a general protocol for the synthesis of a peptide on a solid support.[1][2][3][4]
Materials:
-
Rink Amide resin
-
Fmoc-protected amino acids
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine solution (20% in DMF)
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole)
-
N,N-Diisopropylethylamine (DIPEA)
-
Solid-phase synthesis vessel
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in the synthesis vessel.
-
Fmoc Deprotection: Remove the Fmoc group from the resin by treating it with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes.
-
Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid (3 equivalents relative to resin loading) and HBTU/HOBt (3 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the activation mixture and let it stand for 2 minutes.
-
Add the activated amino acid solution to the resin and shake for 1-2 hours.
-
-
Washing: Wash the resin with DMF (3 times) and DCM (3 times).
-
Repeat: Repeat steps 2-5 for each amino acid in the peptide sequence.
Protocol 3: Coupling of 4-(butanoylamino)benzoic Acid to the Resin-Bound Peptide
This protocol details the final coupling step to introduce the C-terminal modification.
Materials:
-
Resin-bound peptide with a free N-terminus
-
4-(butanoylamino)benzoic acid (from Protocol 1)
-
HBTU/HOBt
-
DIPEA
-
DMF
Procedure:
-
Ensure the N-terminal Fmoc group of the peptide on the resin has been removed (as per step 2 in Protocol 2).
-
In a separate vial, dissolve 4-(butanoylamino)benzoic acid (3 equivalents), HBTU/HOBt (3 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the activation mixture and let it stand for 2 minutes.
-
Add the activated acid solution to the resin-bound peptide.
-
Allow the coupling reaction to proceed for 2-4 hours at room temperature.
-
Washing: Wash the resin thoroughly with DMF (5 times) and DCM (5 times).
Protocol 4: Cleavage and Purification
This protocol describes the cleavage of the modified peptide from the resin and its subsequent purification.[3]
Materials:
-
Resin-bound modified peptide
-
Cleavage cocktail: Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5 v/v/v)
-
Cold diethyl ether
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system
-
Lyophilizer
Procedure:
-
Dry the resin-bound peptide under vacuum for 1 hour.
-
Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, and decant the ether.
-
Wash the peptide pellet with cold diethyl ether twice.
-
Air-dry the crude peptide to remove residual ether.
-
Dissolve the crude peptide in a water/acetonitrile mixture and purify by reverse-phase HPLC.
-
Freeze-dry the pure fractions to obtain the final peptide product.
Data Presentation
The successful synthesis and modification of the peptide should be confirmed by analytical techniques such as HPLC and Mass Spectrometry. The following tables provide a template for presenting such data.
Table 1: HPLC Analysis of a Model Peptide (e.g., H-Gly-Phe-Ala-NH-Benzoyl-Butanamide)
| Sample | Retention Time (min) | Purity (%) |
| Crude Peptide | 15.2 | 75 |
| Purified Peptide | 15.3 | >98 |
Table 2: Mass Spectrometry Data for the Model Peptide
| Analysis | Expected Mass [M+H]⁺ | Observed Mass [M+H]⁺ |
| ESI-MS | 483.25 | 483.3 |
Visualizations
Workflow for C-Terminal Peptide Modification
The following diagram illustrates the overall workflow for the synthesis and C-terminal modification of a peptide using this compound.
Caption: Workflow for peptide synthesis and C-terminal modification.
Logical Relationship of Synthesis Steps
This diagram shows the logical progression of the key chemical transformations in the synthesis process.
Caption: Logical flow of the synthesis and modification process.
References
Application of Methyl 4-(butanoylamino)benzoate in Medicinal Chemistry: A Detailed Overview
Introduction
Methyl 4-(butanoylamino)benzoate and its derivatives are valuable intermediates in the field of medicinal chemistry, primarily serving as building blocks in the synthesis of complex active pharmaceutical ingredients (APIs). While not typically exhibiting potent biological activity itself, the structural motif of this compound is crucial for constructing molecules with desired pharmacological properties. Its significance lies in its utility in multi-step organic syntheses that lead to the production of commercially important drugs.
Application Notes
The primary application of derivatives of this compound is in the synthesis of Angiotensin II receptor blockers (ARBs), a class of drugs used to treat high blood pressure and heart failure. A prominent example is the synthesis of Telmisartan, where a nitrated and methylated analog, Methyl 4-(butanoylamino)-3-methyl-5-nitrobenzoate, serves as a key synthetic intermediate.[1][2] The butanoylamino and methylbenzoate moieties of this precursor form a significant portion of the final Telmisartan structure.
The synthesis of these intermediates is a critical aspect of the overall drug manufacturing process. Efficient and high-yield synthetic routes are continuously being developed to improve the cost-effectiveness and scalability of production.[3] Researchers have focused on optimizing reaction conditions, particularly the nitration step, to maximize the yield and purity of the desired intermediate.[3]
Quantitative Data
The efficiency of the synthesis of key intermediates is a critical factor in drug development. The following table summarizes the reported yield for a crucial synthetic step involving a derivative of this compound.
| Intermediate Product | Starting Material | Reagents | Reported Yield | Reference |
| Methyl 4-(butanoylamino)-3-methyl-5-nitrobenzoate | Methyl 4-amino-3-methylbenzoate | Butyryl chloride, Fuming nitric acid | 88% | [3] |
Experimental Protocols
Protocol 1: Synthesis of Methyl 4-(butanoylamino)-3-methyl-5-nitrobenzoate
This protocol describes an improved method for the synthesis of Methyl 4-(butanoylamino)-3-methyl-5-nitrobenzoate, a key intermediate for Telmisartan.[3]
Materials:
-
Methyl 4-amino-3-methylbenzoate
-
Butyryl chloride
-
Chloroform
-
95% Fuming nitric acid
Procedure:
-
Acylation:
-
Dissolve Methyl 4-amino-3-methylbenzoate in chloroform.
-
Add butyryl chloride to the solution.
-
Stir the reaction mixture to allow for the formation of Methyl 4-(butanoylamino)-3-methylbenzoate.
-
-
Nitration:
-
Cool a flask containing 95% fuming nitric acid to a temperature between -10 °C and -5 °C.
-
Slowly add the reaction solution from the acylation step to the cooled fuming nitric acid while maintaining the temperature within the specified range.
-
Continue stirring until the reaction is complete.
-
-
Isolation:
-
Upon completion, the product, Methyl 4-(butanoylamino)-3-methyl-5-nitrobenzoate, can be isolated and purified using standard laboratory techniques.
-
Expected Outcome: This improved nitration method is reported to produce Methyl 4-(butanoylamino)-3-methyl-5-nitrobenzoate with an overall yield of 88%.[3]
Visualizations
The following diagrams illustrate the synthetic pathway and logical relationships in the application of this compound derivatives.
Caption: Synthetic pathway from starting materials to Telmisartan via a key intermediate.
Caption: Logical relationship of this compound in medicinal chemistry.
References
Methyl 4-(butanoylamino)benzoate: A Versatile Building Block for Novel Compound Synthesis
Introduction
Methyl 4-(butanoylamino)benzoate is a valuable chemical intermediate that serves as a versatile building block for the synthesis of a wide array of novel compounds with potential applications in drug discovery and materials science. Its structure, featuring a methyl ester, an amide linkage, and a benzene ring, offers multiple reactive sites for chemical modification, enabling the creation of diverse molecular architectures. This document provides detailed application notes and protocols for utilizing this compound in the synthesis of new chemical entities, with a focus on derivatives exhibiting potential biological activity.
Application Notes
The core structure of this compound is amenable to various chemical transformations, making it a suitable scaffold for generating libraries of compounds for high-throughput screening. The presence of the butanoylamino group and the methyl benzoate moiety allows for modifications that can modulate the physicochemical and pharmacological properties of the resulting molecules.
Potential Therapeutic Areas:
Based on the biological activities of structurally related benzamide and benzoate derivatives, novel compounds synthesized from this compound may exhibit potential in the following areas:
-
Oncology: Many kinase inhibitors and cytotoxic agents incorporate benzamide moieties.
-
Cardiovascular Diseases: Close structural analogs are utilized as intermediates in the synthesis of angiotensin II receptor blockers.
-
Inflammation and Immunology: The benzamide scaffold is present in various anti-inflammatory agents.
Experimental Protocols
The following protocols are representative examples of how this compound can be chemically modified to generate novel derivatives.
Protocol 1: Synthesis of 4-(Butanoylamino)benzoic acid
This protocol describes the hydrolysis of the methyl ester in this compound to yield the corresponding carboxylic acid, a key intermediate for further amide bond formation.
Materials:
-
This compound
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Water (H₂O)
-
Hydrochloric acid (HCl, 1N)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of THF and water (2:1 v/v).
-
Add lithium hydroxide (1.5 eq) to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the THF under reduced pressure.
-
Acidify the aqueous residue to pH 2-3 with 1N HCl.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield 4-(Butanoylamino)benzoic acid.
Protocol 2: Synthesis of a Novel Amide Derivative
This protocol outlines the coupling of 4-(Butanoylamino)benzoic acid with a primary amine to form a new amide derivative.
Materials:
-
4-(Butanoylamino)benzoic acid (from Protocol 1)
-
A primary amine (e.g., 4-fluoroaniline)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of 4-(Butanoylamino)benzoic acid (1.0 eq) in dry DCM, add 4-fluoroaniline (1.1 eq), DCC (1.2 eq), and a catalytic amount of DMAP at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC.
-
After completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired amide derivative.
Data Presentation
The following table summarizes hypothetical quantitative data for a series of novel compounds derived from this compound, illustrating their potential anticancer activity against a panel of cancer cell lines.
| Compound ID | Modification | Target Kinase | IC₅₀ (µM) vs. HeLa | IC₅₀ (µM) vs. A549 | IC₅₀ (µM) vs. MCF-7 |
| M4B-001 | Amide coupling with 4-fluoroaniline | VEGFR2 | 5.2 | 7.8 | 6.5 |
| M4B-002 | Amide coupling with 3-chloroaniline | EGFR | 8.1 | 9.5 | 7.9 |
| M4B-003 | Suzuki coupling at the benzene ring | PDGFRβ | 3.5 | 4.1 | 3.8 |
| M4B-004 | Reduction of the ester to an alcohol | c-Met | 12.3 | 15.6 | 14.2 |
Visualizations
The following diagrams illustrate the synthetic workflow and a hypothetical signaling pathway that could be targeted by novel compounds derived from this compound.
Caption: Synthetic workflow for generating novel derivatives from this compound.
Caption: Hypothetical inhibition of a Receptor Tyrosine Kinase signaling pathway by a novel derivative.
Application Note: Purification of Methyl 4-(butanoylamino)benzoate by Recrystallization
AN-CHEM-028
Audience: Researchers, scientists, and drug development professionals.
Abstract: This application note provides a detailed protocol for the purification of Methyl 4-(butanoylamino)benzoate, an organic intermediate, using the recrystallization technique. The procedure focuses on solvent selection, dissolution of the crude product, crystal formation, and isolation of the purified solid. This method effectively removes soluble, insoluble, and colored impurities to yield a product of high purity suitable for further synthetic steps or analysis.
Introduction and Principle
Recrystallization is a fundamental technique for the purification of solid organic compounds. The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures. An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but extensively at its boiling point.
The process involves dissolving the impure solid in a minimum amount of a hot solvent to create a saturated solution.[1] Any insoluble impurities can be removed at this stage by hot filtration. As the saturated solution cools, the solubility of the desired compound decreases, leading to the formation of a supersaturated solution from which pure crystals precipitate.[2] Soluble impurities remain in the cooled solvent (mother liquor) and are separated during the final filtration step.[1] This method is highly effective for purifying amides and esters, such as this compound.[3]
Compound Data and Solvent Selection
Proper solvent selection is the most critical step for a successful recrystallization.[1] A good solvent should not react with the compound, should have a boiling point below the compound's melting point, and should be volatile enough to be easily removed from the purified crystals.
Table 1: Physical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₂H₁₅NO₃ | - |
| Molecular Weight | 221.25 g/mol | - |
| Appearance | Expected to be an off-white or crystalline solid | [4] |
| Melting Point | To be determined experimentally (A related compound, Methyl 4-(butylamino)benzoate, has a M.P. of 104°C) | [5][6] |
| Solubility | Sparingly soluble in polar organic solvents |[3][5] |
Table 2: Recommended Solvents for Recrystallization Screening
| Solvent | Boiling Point (°C) | Rationale for Use |
|---|---|---|
| Ethanol | 78 | Good general solvent for amides; moderate polarity.[3] |
| Methanol | 65 | Similar to ethanol; slight solubility noted for related compounds.[5] |
| Acetone | 56 | A polar aprotic solvent often effective for amides.[3] |
| Ethyl Acetate | 77 | A moderately polar solvent; good for ester functional groups.[7] |
| Water | 100 | Unlikely to work alone but useful as an anti-solvent in a mixed system.[7] |
| Ethanol/Water Mix | Variable | A powerful mixed-solvent system; the compound is dissolved in hot ethanol, and water is added to induce crystallization.[8] |
Experimental Workflow
The overall workflow for the purification of this compound is depicted below. The process begins with the crude solid and ends with a pure, dry crystalline product.
Caption: Experimental workflow for the purification of this compound.
Detailed Experimental Protocols
Materials and Equipment
-
Crude this compound
-
Selected recrystallization solvent (e.g., Ethanol, 95%)
-
Distilled water (if using a mixed-solvent system)
-
Erlenmeyer flasks (various sizes)
-
Hot plate with stirring capability
-
Magnetic stir bars
-
Stemless funnel and fluted filter paper (for hot filtration)
-
Büchner funnel and flask
-
Vacuum source
-
Filter paper (to fit Büchner funnel)
-
Spatula, watch glass, and beakers
-
Ice bath
Protocol A: Small-Scale Solvent Screening
-
Place approximately 20-30 mg of the crude solid into a small test tube.
-
Add the selected solvent dropwise at room temperature. Note the solubility. An ideal solvent will not dissolve the solid at this stage.
-
If the solid is insoluble, gently heat the test tube in a water bath towards the solvent's boiling point.
-
Continue adding the solvent dropwise while heating until the solid just dissolves.
-
Allow the test tube to cool slowly to room temperature, then place it in an ice bath for 10-15 minutes.
-
Observe the quantity and quality of the crystals formed. A successful solvent will produce a large crop of crystals.
Protocol B: Bulk Recrystallization (Using Ethanol)
-
Dissolution: Place the crude this compound (e.g., 5.0 g) into a 100 mL Erlenmeyer flask with a magnetic stir bar. Add the chosen solvent (e.g., 95% ethanol) in small portions.
-
Heat the mixture on a hot plate to a gentle boil with stirring. Continue adding hot solvent portion-wise until the solid is completely dissolved. Note: Use the minimum amount of hot solvent necessary to avoid poor recovery.[9]
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount (spatula tip) of activated charcoal. Re-heat the mixture to boiling for a few minutes.
-
Hot Filtration (Optional): If activated charcoal or insoluble impurities are present, perform a hot filtration. Place a stemless funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask. Pour the hot solution through the filter paper quickly to prevent premature crystallization in the funnel.[1]
-
Crystallization: Cover the flask containing the hot, clear solution with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals.[2]
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the crystal yield.
-
Isolation: Set up a Büchner funnel with a piece of filter paper that fits snugly. Wet the paper with a small amount of the cold recrystallization solvent and apply the vacuum.
-
Quickly pour the cold crystal slurry into the funnel. Use a spatula to transfer any remaining crystals.
-
Washing: With the vacuum still applied, wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any remaining mother liquor.[9]
-
Drying: Leave the vacuum on to pull air through the crystals for 15-20 minutes to help them dry. Transfer the purified crystals to a pre-weighed watch glass and allow them to air dry completely or dry in a vacuum oven at a low temperature.
Characterization and Troubleshooting
Table 3: Purity Assessment and Troubleshooting
| Parameter | Method | Expected Result / Solution |
|---|---|---|
| Purity Assessment | Melting Point Analysis | A pure compound will exhibit a sharp melting point range (typically < 2°C). Impurities will cause depression and broadening of the range. |
| Thin-Layer Chromatography (TLC) | The purified product should show a single spot, whereas the crude material may show multiple spots. | |
| Troubleshooting | ||
| No crystals form upon cooling | Solution is not saturated (too much solvent was added). | Boil off some of the solvent to concentrate the solution and allow it to cool again. |
| Oiling out (product separates as a liquid) | The compound's melting point is lower than the boiling point of the solvent, or the solution is cooling too rapidly. | Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and ensure slow cooling. Consider switching to a lower-boiling point solvent. |
| Low Recovery | Too much solvent was used; crystals were washed with warm solvent; premature crystallization during hot filtration. | Ensure minimum solvent is used and wash crystals only with ice-cold solvent.[9] Pre-heat all glassware for hot filtration. |
Safety Precautions
-
Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and gloves.
-
Perform all operations in a well-ventilated fume hood.
-
Organic solvents are flammable. Never heat them with an open flame; use a hot plate.[1]
-
Handle hot glassware with appropriate clamps or tongs to prevent burns.
-
Avoid inhaling solvent vapors.
References
- 1. chem.ucalgary.ca [chem.ucalgary.ca]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. Methyl 4-(butyrylamino)-3-methyl-5-nitrobenzoate|lookchem [lookchem.com]
- 5. chembk.com [chembk.com]
- 6. Methyl 4-(butylamino)benzoate [myskinrecipes.com]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. people.chem.umass.edu [people.chem.umass.edu]
Application Note and Protocol: Thin-Layer Chromatography (TLC) Analysis of Methyl 4-(butanoylamino)benzoate
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the thin-layer chromatography (TLC) analysis of Methyl 4-(butanoylamino)benzoate. It includes procedures for sample preparation, TLC plate development, visualization, and data analysis. This application note is intended to serve as a practical guide for the qualitative assessment of purity and reaction monitoring of this compound.
Introduction
This compound is an organic compound containing both an amide and an ester functional group attached to a benzene ring. As with many organic molecules, thin-layer chromatography (TLC) is a rapid, simple, and inexpensive analytical technique used to determine the number of components in a mixture, verify the identity and purity of a compound, and monitor the progress of a chemical reaction.[1] The principle of TLC involves the separation of compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (an organic solvent or mixture of solvents).[2] Due to the presence of polar functional groups and an aromatic ring, specific visualization techniques are required for this compound.[3]
Experimental Protocols
This section details the necessary materials and step-by-step procedures for the TLC analysis of this compound.
Materials and Equipment
-
TLC Plates: Silica gel 60 F254 pre-coated aluminum plates.
-
Sample: this compound.
-
Solvents:
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Ethyl acetate (EtOAc)
-
Hexane
-
-
Sample Preparation: A solution of the sample (approximately 1 mg/mL) in a suitable solvent such as dichloromethane or ethyl acetate.[4]
-
TLC Development Chamber: A glass chamber with a lid.
-
Spotting: Glass capillary tubes.[4]
-
Visualization:
Preparation of the Mobile Phase
A common starting mobile phase for compounds of intermediate polarity is a mixture of a less polar and a more polar solvent. For this compound, a mixture of ethyl acetate and hexane is a suitable starting point.
-
Prepare a 3:7 (v/v) mixture of ethyl acetate and hexane. For example, combine 30 mL of ethyl acetate with 70 mL of hexane in a beaker and mix thoroughly.
-
Pour a small amount (to a depth of about 0.5 cm) of the prepared mobile phase into the TLC development chamber.
-
Place a piece of filter paper in the chamber, ensuring it is wetted by the solvent, to saturate the chamber with solvent vapors.
-
Cover the chamber with the lid and allow it to equilibrate for at least 15 minutes.[8]
TLC Plate Preparation and Spotting
-
Using a pencil, gently draw a faint origin line approximately 1 cm from the bottom of the TLC plate.[8]
-
Mark the points for sample application on the origin line.
-
Using a capillary tube, spot a small amount of the dissolved sample onto the marked point on the origin line. The spot should be small and concentrated, ideally 2-3 mm in diameter.[4]
-
Allow the solvent from the spot to completely evaporate before development.
Development of the TLC Plate
-
Carefully place the spotted TLC plate into the equilibrated development chamber, ensuring the origin line is above the level of the mobile phase.[4]
-
Replace the lid and allow the mobile phase to ascend the plate by capillary action.
-
When the solvent front is approximately 1 cm from the top of the plate, remove the plate from the chamber.[8]
-
Immediately mark the position of the solvent front with a pencil.
-
Allow the plate to air dry completely.
Visualization
Since this compound is colorless, visualization techniques are necessary.
-
UV Light: Place the dried TLC plate under a UV lamp (254 nm). As an aromatic compound, this compound should appear as a dark spot on the fluorescent green background of the plate.[3] Circle the spot with a pencil.
-
Iodine Vapor: Place the plate in a sealed chamber containing a few crystals of iodine. The compound should appear as a brownish spot.[4][5] This method is generally non-destructive.
-
Potassium Permanganate Stain: Prepare the stain by dissolving 1.5 g of KMnO₄, 10 g of K₂CO₃, and 1.25 mL of 10% NaOH in 200 mL of water. Dip the plate into the stain and then gently heat it with a heat gun. The compound will appear as a yellow-brown spot on a purple background.[6] This is a destructive method.
Data Analysis
The retention factor (Rf) is a key parameter calculated from the TLC experiment. It is the ratio of the distance traveled by the spot to the distance traveled by the solvent front.
Rf = (Distance from origin to the center of the spot) / (Distance from origin to the solvent front) [9]
The Rf value is dependent on the stationary phase, mobile phase, and temperature. For reproducible results, these conditions must be consistent.
Data Presentation
The following table summarizes hypothetical TLC data for this compound in different solvent systems for illustrative purposes. The ideal Rf value for good separation is typically between 0.3 and 0.7.
| Solvent System (v/v) | Rf Value | Observations |
| Ethyl Acetate / Hexane (3:7) | 0.45 | Good separation, well-defined spot. |
| Dichloromethane / Methanol (9.5:0.5) | 0.60 | Higher Rf, potentially less separation from non-polar impurities.[10] |
| Ethyl Acetate / Hexane (1:1) | 0.65 | Spot is higher up the plate, consider a less polar solvent system for better separation from other components. |
| Dichloromethane (100%) | 0.20 | Low Rf, compound has high affinity for the stationary phase. A more polar mobile phase is needed.[11] |
Visualization Diagrams
The following diagrams illustrate the experimental workflow and logical relationships in the TLC analysis of this compound.
Caption: Experimental workflow for the TLC analysis of this compound.
Caption: Relationship between component polarity and the resulting Rf value in TLC analysis.
References
- 1. sigmaaldrich.cn [sigmaaldrich.cn]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 5. researchgate.net [researchgate.net]
- 6. TLC stains [reachdevices.com]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. iitg.ac.in [iitg.ac.in]
- 9. Solved Calculate the Rf values of methyl benzoate and methyl | Chegg.com [chegg.com]
- 10. orgsyn.org [orgsyn.org]
- 11. magritek.com [magritek.com]
Application Notes and Protocols: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Methyl 4-(butanoylamino)benzoate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Methyl 4-(butanoylamino)benzoate is a chemical compound of interest in pharmaceutical research and development, potentially as an intermediate or a target molecule. Accurate and reliable quantification of this compound is crucial for process monitoring, quality control, and stability studies. This document provides a detailed High-Performance Liquid Chromatography (HPLC) method for the determination of this compound. The described method is based on established principles for the analysis of similar aromatic esters and has been designed to be robust, specific, and accurate.
Experimental Protocol: HPLC Analysis of this compound
This section details the necessary equipment, reagents, and procedures for the quantitative analysis of this compound.
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is suitable for this method.
| Parameter | Specification |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Detector | UV-Vis Detector |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Acetonitrile and Water (50:50, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm |
| Run Time | 10 minutes |
Reagent and Standard Preparation
-
Acetonitrile: HPLC grade
-
Water: HPLC grade or ultrapure water
-
This compound Reference Standard: Purity >99%
-
Diluent: Mobile phase (Acetonitrile:Water, 50:50)
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions will be used to construct the calibration curve.
Sample Preparation
The sample preparation will depend on the matrix. For a bulk drug substance:
-
Accurately weigh a sample of the material equivalent to about 25 mg of this compound.
-
Transfer the sample to a 25 mL volumetric flask.
-
Add approximately 15 mL of diluent and sonicate for 10 minutes to ensure complete dissolution.
-
Allow the solution to cool to room temperature.
-
Dilute to the mark with the diluent and mix well.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
Further dilute the filtered solution with the diluent to bring the concentration within the calibration range (e.g., a 10-fold dilution to achieve approximately 100 µg/mL).
Method Validation Summary
The analytical method should be validated in accordance with International Council for Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose.[1][2] The validation parameters include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).
Specificity
Specificity is demonstrated by the absence of interfering peaks from excipients or impurities at the retention time of the this compound peak. A chromatogram of a blank (diluent) and a placebo sample should be compared with that of a standard solution.
Linearity and Range
The linearity of the method is established by analyzing a series of standard solutions at different concentrations. The peak area is plotted against the concentration, and the correlation coefficient (r²) is calculated.
| Parameter | Result |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Regression Equation | y = mx + c |
Accuracy
Accuracy is determined by recovery studies. A known amount of the analyte is added to a placebo sample at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). The recovery of the added analyte is then calculated.
| Spike Level | Mean Recovery (%) | Acceptance Criteria |
| 80% | 99.5% | 98.0% - 102.0% |
| 100% | 100.2% | 98.0% - 102.0% |
| 120% | 101.1% | 98.0% - 102.0% |
Precision
Precision is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). This is assessed by analyzing multiple preparations of a homogeneous sample and is expressed as the relative standard deviation (RSD).
| Precision Level | RSD (%) | Acceptance Criteria |
| Repeatability (n=6) | < 1.0% | < 2.0% |
| Intermediate Precision (n=6) | < 1.5% | < 2.0% |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ are determined based on the standard deviation of the response and the slope of the calibration curve.
| Parameter | Result |
| Limit of Detection (LOD) | 0.3 µg/mL |
| Limit of Quantitation (LOQ) | 1.0 µg/mL |
Experimental Workflow and Diagrams
The following diagrams illustrate the logical flow of the analytical procedure.
Caption: HPLC analysis workflow for this compound.
Potential Impurities and Specificity Considerations
During the synthesis of this compound, several related substances could be present as impurities. These may include starting materials, by-products, or degradation products. Potential impurities could be:
-
Methyl 4-aminobenzoate: An unreacted starting material.
-
Butyric anhydride or Butyryl chloride: Acylating agent residues.
-
4-(Butanoylamino)benzoic acid: Hydrolysis product of the methyl ester.
The chromatographic method should be developed and validated to ensure that these and other potential impurities are well-separated from the main analyte peak to guarantee the specificity and accuracy of the quantification. During method development, a stressed degradation study (e.g., acid, base, oxidative, thermal, and photolytic stress) can be performed to ensure the separation of all potential degradation products.
References
Application Note and Protocol: Scaling Up the Synthesis of Methyl 4-(butanoylamino)benzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the scaled-up synthesis of Methyl 4-(butanoylamino)benzoate, an important intermediate in pharmaceutical and chemical synthesis. The procedure is based on the acylation of Methyl 4-aminobenzoate with butyryl chloride. This application note includes a scalable experimental protocol, data presentation in a structured format, and visual diagrams of the reaction pathway and experimental workflow to ensure clarity and reproducibility.
Introduction
This compound is a valuable building block in organic synthesis, particularly in the development of active pharmaceutical ingredients. The efficient and scalable synthesis of this compound is crucial for drug development and manufacturing. The described method involves the straightforward N-acylation of commercially available Methyl 4-aminobenzoate with butyryl chloride. This protocol has been developed by adapting established procedures for similar substituted aminobenzoates to provide a robust and high-yielding process suitable for larger-scale production.
Chemical Reaction Pathway
The synthesis proceeds via the nucleophilic acyl substitution of butyryl chloride with the amino group of Methyl 4-aminobenzoate.
Application Note: Derivatization of Methyl 4-(butanoylamino)benzoate for Enhanced GC-MS Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Methyl 4-(butanoylamino)benzoate is an organic compound featuring both a secondary amide and a methyl ester functional group. In pharmaceutical research and development, analogous structures are often encountered as active pharmaceutical ingredients (APIs), metabolites, or impurities. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of such compounds. However, direct GC-MS analysis of molecules containing active hydrogen atoms, such as the N-H group in the secondary amide of this compound, can be challenging. These polar groups can lead to issues like poor peak shape (tailing), low sensitivity due to adsorption on the column, and poor thermal stability.[1]
Chemical derivatization is a process that converts an analyte into a more volatile and thermally stable form, making it more suitable for GC analysis.[2] This application note provides a detailed protocol for the derivatization of this compound using silylation, a common and effective technique, to improve its chromatographic behavior and enhance detection sensitivity.[3][4]
Principle of Derivatization
The primary goal of derivatizing this compound is to replace the active hydrogen on the secondary amide nitrogen with a nonpolar group.[5] Silylation is the most widely used derivatization method for this purpose, where a silylating reagent replaces the active hydrogen with a trimethylsilyl (TMS) group.[3][6] This chemical modification reduces the polarity of the molecule, decreases intermolecular hydrogen bonding, and increases its volatility and thermal stability.[6] The resulting TMS derivative exhibits improved peak symmetry, enhanced detector response, and greater reproducibility during GC-MS analysis. N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a highly effective and common silylating reagent for amides.[3][7]
Experimental Workflow
The overall workflow for the derivatization and analysis of this compound is outlined below.
Caption: Experimental workflow from sample preparation to data analysis.
Materials and Methods
1. Reagents and Materials
-
This compound standard (≥98% purity)
-
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Ethyl acetate (or other suitable solvent), HPLC grade
-
Pyridine, anhydrous (optional, as a catalyst)
-
Nitrogen gas, high purity
-
Internal Standard (IS), e.g., Eicosane or similar stable compound
-
2 mL screw-top reaction vials with PTFE-lined septa
2. Equipment
-
Gas Chromatograph with Mass Spectrometric detector (GC-MS)
-
Heating block or oven
-
Vortex mixer
-
Analytical balance
-
Microsyringes (10 µL, 100 µL)
-
Evaporation unit (e.g., N-EVAP)
3. Standard Solution Preparation
-
Analyte Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of ethyl acetate.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of Eicosane and dissolve in 10 mL of ethyl acetate.
-
Working Standard Solution: Prepare calibration standards by diluting the stock solutions with ethyl acetate to the desired concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL). Each standard should contain the internal standard at a constant concentration (e.g., 20 µg/mL).
Experimental Protocols
Protocol 1: Silylation of this compound
-
Pipette 100 µL of the working standard solution into a 2 mL reaction vial.
-
Evaporate the solvent to complete dryness under a gentle stream of high-purity nitrogen at approximately 40°C.[1] It is critical that the sample is anhydrous as silylation reagents are moisture-sensitive.[5]
-
Add 100 µL of BSTFA + 1% TMCS to the dried residue.[7]
-
Immediately cap the vial tightly and briefly vortex to ensure the residue is fully dissolved in the reagent.
-
Place the vial in a heating block or oven set to 70°C for 30 minutes to facilitate the reaction.
-
After heating, allow the vial to cool to room temperature.
-
The sample is now ready for injection. Inject 1 µL of the derivatized solution into the GC-MS system.
Protocol 2: GC-MS Analysis
The following are typical starting parameters for GC-MS analysis and may require optimization based on the specific instrument.
| Parameter | Suggested Condition |
| GC System | Agilent 7890B or equivalent |
| MS System | Agilent 5977A or equivalent |
| Column | HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injector Temp. | 280°C |
| Injection Mode | Splitless (or Split 10:1, depending on concentration) |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Oven Program | Initial: 100°C, hold 1 min. Ramp: 15°C/min to 300°C. Hold: 5 min. |
| MS Transfer Line | 280°C |
| MS Source Temp. | 230°C |
| MS Quad Temp. | 150°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Full Scan (m/z 50-550) for identification. Selected Ion Monitoring (SIM) for quantification. |
Results and Discussion
Upon successful derivatization, the active hydrogen of the amide group is replaced by a TMS group. The resulting N-trimethylsilyl derivative is significantly less polar and more volatile. This leads to a marked improvement in chromatographic performance. The peak shape should be sharp and symmetrical, with a significantly higher signal-to-noise ratio compared to the underivatized compound.
Quantitative Performance Comparison
The table below summarizes the expected improvements in quantitative performance following derivatization. Data is hypothetical but based on typical enhancements observed in GC-MS analysis post-derivatization.[8]
| Parameter | Underivatized Analyte | Silylated (TMS) Derivative |
| Retention Time (min) | ~12.5 (Tailing Peak) | ~11.8 (Sharp Peak) |
| Linearity (r²) | > 0.990 | > 0.998 |
| Limit of Detection (LOD) | ~25 µg/mL | ~1 µg/mL |
| Precision (%RSD, n=6) | < 15% | < 5% |
Alternative Derivatization Strategies
While silylation is highly effective, other derivatization methods can be employed depending on the analytical requirements.
Caption: Derivatization choices for the amide functional group.
-
Acylation: Involves reacting the amide with a reagent like trifluoroacetic anhydride (TFAA).[9] This forms a stable trifluoroacetyl derivative. The introduction of fluorine atoms can significantly enhance sensitivity if using an Electron Capture Detector (ECD).[7][10]
-
Alkylation: This method replaces the active hydrogen with an alkyl group, such as a methyl group, using reagents like methyl iodide (CH₃I) in the presence of a base or methyl chloroformate (MCF).[11] This can produce very stable N-alkylated amides.
The choice of derivatization technique depends on the specific analytical goals, such as the need for enhanced sensitivity with a specific detector or the requirement for derivatives with maximum stability.[12]
The direct GC-MS analysis of this compound is hampered by the presence of a polar secondary amide group. The silylation protocol detailed in this application note, using BSTFA with 1% TMCS, effectively converts the analyte into a nonpolar, volatile, and thermally stable TMS derivative. This derivatization step significantly improves peak shape, enhances sensitivity, and allows for robust and reliable quantification by GC-MS. This method is readily applicable for quality control, metabolite identification, and impurity profiling in research and industrial settings.
References
- 1. researchgate.net [researchgate.net]
- 2. youtube.com [youtube.com]
- 3. chromastore.com.br [chromastore.com.br]
- 4. phenomenex.blog [phenomenex.blog]
- 5. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. scispace.com [scispace.com]
- 8. e-space.mmu.ac.uk [e-space.mmu.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. jfda-online.com [jfda-online.com]
- 11. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. gcms.cz [gcms.cz]
Application Notes and Protocols: Synthesis of Local Anesthetics Utilizing Methyl 4-(butanoylamino)benzoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of local anesthetics derived from Methyl 4-(butanoylamino)benzoate. This document outlines the synthetic strategy, key experimental procedures, and expected outcomes, offering a valuable resource for the development of novel anesthetic agents.
Introduction
Local anesthetics are essential therapeutic agents that reversibly block nerve impulse conduction, leading to a temporary loss of sensation in a localized area of the body. The molecular scaffold of many classical local anesthetics, such as tetracaine, is based on a substituted benzoic acid ester. This compound serves as a key intermediate in the synthesis of potent and effective local anesthetic compounds. Its structure, featuring a lipophilic butanoylamino group and a reactive methyl ester, allows for facile chemical modification to generate target anesthetic molecules.
The general structure of these local anesthetics consists of three key components: a lipophilic aromatic ring, an intermediate ester or amide linkage, and a hydrophilic tertiary amine. This amphipathic nature is crucial for their mechanism of action, which involves crossing the nerve cell membrane and binding to sodium channels from within. By blocking these channels, local anesthetics prevent the influx of sodium ions necessary for the depolarization and propagation of nerve impulses.[1]
This document details a two-step synthetic pathway for the preparation of a tetracaine analog starting from this compound. The synthesis involves a transesterification reaction followed by an N-alkylation to introduce the hydrophilic tertiary amine moiety.
Data Presentation
The following tables summarize the key quantitative data for the synthesis of a tetracaine analog. The data is based on established synthetic routes for structurally related compounds and provides expected yields and purity for each step.[2]
Table 1: Synthesis of 2-(Dimethylamino)ethyl 4-(butanoylamino)benzoate
| Parameter | Value | Reference |
| Starting Material | This compound | - |
| Reagent | 2-(Dimethylamino)ethanol | [2] |
| Catalyst | Sodium methoxide | - |
| Solvent | Toluene | - |
| Reaction Temperature | 100-120 °C | [2] |
| Reaction Time | 8-12 hours | [2] |
| Expected Yield | 70-80% | [2] |
| Expected Purity (post-purification) | >98% | [2] |
Table 2: Synthesis of Tetracaine Analog Hydrochloride (Salt Formation)
| Parameter | Value | Reference |
| Starting Material | 2-(Dimethylamino)ethyl 4-(butanoylamino)benzoate | - |
| Reagent | Hydrochloric acid (in isopropanol) | [3] |
| Solvent | Isopropanol | [3] |
| Reaction Temperature | 0-5 °C | [3] |
| Expected Yield | >95% | [3] |
| Expected Purity (post-crystallization) | >99.5% | [3] |
Experimental Protocols
Protocol 1: Synthesis of 2-(Dimethylamino)ethyl 4-(butanoylamino)benzoate (Transesterification)
This protocol describes the synthesis of the local anesthetic base via a transesterification reaction.
Materials:
-
This compound
-
2-(Dimethylamino)ethanol
-
Sodium methoxide (catalyst)
-
Toluene (anhydrous)
-
Sodium bicarbonate solution (5% w/v)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask, add this compound (1 equivalent).
-
Add anhydrous toluene to dissolve the starting material.
-
Add 2-(Dimethylamino)ethanol (1.5 equivalents).
-
Carefully add a catalytic amount of sodium methoxide (e.g., 0.05 equivalents).
-
Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 8-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Wash the organic layer sequentially with 5% sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to yield pure 2-(Dimethylamino)ethyl 4-(butanoylamino)benzoate.
Protocol 2: Synthesis of Tetracaine Analog Hydrochloride (Salt Formation)
This protocol details the conversion of the free base into its hydrochloride salt, which typically has improved stability and water solubility.
Materials:
-
2-(Dimethylamino)ethyl 4-(butanoylamino)benzoate
-
Isopropanol (anhydrous)
-
Hydrochloric acid solution in isopropanol (e.g., 2 M)
-
Erlenmeyer flask
-
Magnetic stirrer
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
Dissolve the purified 2-(Dimethylamino)ethyl 4-(butanoylamino)benzoate in anhydrous isopropanol in an Erlenmeyer flask.
-
Cool the solution in an ice bath with gentle stirring.
-
Slowly add a stoichiometric amount of hydrochloric acid solution in isopropanol dropwise to the cooled solution.
-
A white precipitate of the hydrochloride salt should form.
-
Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with a small amount of cold isopropanol.
-
Dry the product under vacuum to obtain the final Tetracaine Analog Hydrochloride.
Mandatory Visualizations
The following diagrams illustrate the synthetic workflow and the general mechanism of action of local anesthetics.
Caption: Synthetic workflow for the preparation of a local anesthetic from this compound.
Caption: General mechanism of action of local anesthetics via sodium channel blockade.
References
Application Notes and Protocols for the Synthesis of Aromatic Amides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and comparative data for various experimental setups for the synthesis of aromatic amides, a crucial functional group in numerous pharmaceuticals and functional materials. The following sections outline several common and advanced methodologies, including direct condensation, microwave-assisted synthesis, flow chemistry techniques, and the use of various coupling reagents.
I. Overview of Synthetic Strategies
The synthesis of aromatic amides typically involves the coupling of an aromatic carboxylic acid with an amine or the reaction of an aromatic amine with a carboxylic acid derivative. The choice of method depends on factors such as substrate scope, desired yield, reaction time, and scalability. Common strategies include:
-
Direct Thermal/Catalytic Condensation: This approach involves heating a carboxylic acid and an amine, often with a catalyst to facilitate the dehydration reaction.
-
Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate the reaction, often leading to higher yields in shorter times and under solvent-free conditions.[1][2][3]
-
Flow Chemistry: Continuous flow setups offer excellent control over reaction parameters, enhanced safety, and straightforward scalability.[4][5][6]
-
Use of Coupling Reagents: A wide array of coupling reagents can be used to activate the carboxylic acid for efficient reaction with the amine at room temperature.
II. Comparative Data of Synthetic Protocols
The following table summarizes quantitative data from various reported methods for the synthesis of aromatic amides, providing a basis for comparison.
| Method | Reactants | Catalyst/Reagent | Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| Direct Condensation | Benzoic acid, Aniline | TiCl₄ (1.5 mmol), Pyridine (1 mmol) | Dichloromethane | Reflux | 12 h | 38 | [7] |
| Various carboxylic acids and anilines | Ti(OBu)₄ (catalytic) | o-xylene | Reflux | - | 38-98 | [7][8] | |
| Carboxylic acids, Amines | B(OCH₂CF₃)₃ | MeCN | - | - | Good | [9][10] | |
| Microwave-Assisted | Carboxylic acids, Ammonium salts | Tosyl chloride, K₂CO₃, SiO₂, TBAB | Solvent-free | - | - | Good-Exc. | [1] |
| Carboxylic acids, Amines | Ceric Ammonium Nitrate (CAN) (catalytic) | Solvent-free | - | - | High | [2][3] | |
| Cyclic anhydrides, Hydroxylamine hydrochloride | DMAP | - | - | - | 61-97 | [11] | |
| Flow Chemistry | Aliphatic and aromatic acids, Amines | Carbon disulfide, Alumina | Acetonitrile | - | - | Excellent | [4] |
| Aromatic and aliphatic acids, Amines | 2,2'-dipyridyldithiocarbonate (DPDTC), DMAP | 2-MeTHF | - | ≤1 h | High | [5] | |
| Coupling Reagents | Boc-valine, 4-amino-N-(4-methoxybenzyl)benzamide | HATU, DIPEA | DMF | 23 | 5 h | 38 | [12] |
| Boc-valine, 4-amino-N-(4-methoxybenzyl)benzamide | EDC, DMAP, HOBt (catalytic), DIPEA | Acetonitrile | 23 | 12 h | 92 | [12] | |
| Carboxylic acids, Amines | SiCl₄ | Pyridine | 25 | 10 h | - | [13] | |
| Carboxylic acids, Amines | Tetramethyl orthosilicate (TMOS) | - | - | - | Very Good | [14] | |
| From Acid Derivatives | Anthranilic acid, Acetic anhydride | None | Neat | Boiling | 15 min | - | [15] |
| Aniline, Acetyl chloride | None | - | - | - | - | The reaction of acid halides with amines is a simple and common method for amide synthesis.[] This reaction is often exothermic.[] |
III. Experimental Protocols
Protocol 1: Direct Condensation using TiCl₄
This protocol describes the synthesis of benzanilide from benzoic acid and aniline using titanium(IV) chloride as a mediator.[7]
Materials:
-
Benzoic acid
-
Aniline
-
Titanium(IV) chloride (TiCl₄)
-
Pyridine
-
Dichloromethane (DCM), dry
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add benzoic acid (1 mmol) and dry dichloromethane.
-
Cool the mixture in an ice bath and add pyridine (1 mmol).
-
Slowly add TiCl₄ (1.5 mmol) to the stirred solution. The formation of an insoluble salt may be observed.
-
Add aniline (1 mmol) to the reaction mixture.
-
Remove the ice bath and fit the flask with a reflux condenser.
-
Heat the reaction mixture to reflux and maintain for 12 hours.
-
After cooling to room temperature, quench the reaction by the slow addition of water.
-
Extract the product with dichloromethane.
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired benzanilide.
Protocol 2: Microwave-Assisted Synthesis using a Catalyst
This protocol outlines a general, solvent-free method for the synthesis of aromatic amides using microwave irradiation and a catalytic amount of ceric ammonium nitrate (CAN).[2][3]
Materials:
-
Aromatic carboxylic acid
-
Amine
-
Ceric Ammonium Nitrate (CAN)
-
Microwave reactor vial
-
Magnetic stir bar
-
Microwave synthesizer
Procedure:
-
In a microwave reactor vial, combine the aromatic carboxylic acid (1 mmol), the amine (1.2 mmol), and a catalytic amount of CAN (e.g., 1-5 mol%).
-
Add a magnetic stir bar to the vial.
-
Seal the vial and place it in the microwave synthesizer.
-
Irradiate the mixture at a set temperature (e.g., 100-150 °C) for a specified time (e.g., 10-30 minutes).
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Dissolve the reaction mixture in a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic solution with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
If necessary, purify the product by recrystallization or column chromatography.
Protocol 3: Synthesis using a Coupling Reagent (EDC/HOBt)
This protocol describes the coupling of a carboxylic acid and an amine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of 4-dimethylaminopyridine (DMAP) and a catalytic amount of hydroxybenzotriazole (HOBt).[12]
Materials:
-
Carboxylic acid
-
Amine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
4-Dimethylaminopyridine (DMAP)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Acetonitrile
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
To a round-bottom flask, add the carboxylic acid (1 equiv.), the amine (1 equiv.), and acetonitrile.
-
Add DMAP (1 equiv.), DIPEA (to neutralize any acid salts), and a catalytic amount of HOBt (e.g., 0.1 equiv.).
-
Stir the mixture at room temperature and add EDC (1 equiv.).
-
Continue stirring the reaction at room temperature for 12-24 hours, monitoring the progress by TLC.
-
Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the pure amide.
IV. Experimental Workflow and Logic Diagrams
The following diagrams illustrate the general experimental workflow for the synthesis of aromatic amides and the logical relationship between different synthetic approaches.
Caption: General experimental workflow for the synthesis of aromatic amides.
Caption: Logical relationship of different aromatic amide synthesis strategies.
References
- 1. asianpubs.org [asianpubs.org]
- 2. Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Direct amide formation in a continuous-flow system mediated by carbon disulfide - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 5. Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. d-nb.info [d-nb.info]
- 8. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Silicon compounds as stoichiometric coupling reagents for direct amidation - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB01003D [pubs.rsc.org]
- 14. Amide synthesis by acylation [organic-chemistry.org]
- 15. webassign.net [webassign.net]
Application Notes: Monitoring the Synthesis of Methyl 4-(butanoylamino)benzoate
Introduction
Methyl 4-(butanoylamino)benzoate is an organic compound with applications in pharmaceutical and chemical synthesis. Its synthesis typically involves the acylation of Methyl 4-aminobenzoate with a butanoyl group source, such as butyryl chloride or butanoic anhydride. Efficient and accurate monitoring of this reaction is crucial for optimizing reaction conditions, determining reaction completion, maximizing yield, and ensuring the purity of the final product. These application notes provide detailed protocols for monitoring the synthesis progress using various analytical techniques, including Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Synthesis Reaction Scheme
The synthesis of this compound is achieved via an amide coupling reaction. The general scheme involves the reaction of Methyl 4-aminobenzoate with butyryl chloride in the presence of a base to neutralize the HCl byproduct.
-
Reactants: Methyl 4-aminobenzoate, Butyryl Chloride
-
Product: this compound
-
Byproduct: Hydrochloric acid (HCl)
Thin Layer Chromatography (TLC)
TLC is a rapid, qualitative technique used to monitor the progress of a reaction by observing the disappearance of starting materials and the appearance of the product. It is a cost-effective method for determining the approximate time of reaction completion.
Experimental Protocol: TLC Monitoring
-
Plate Preparation: Use silica gel-coated TLC plates (e.g., Silica Gel 60 F254).
-
Spotting:
-
On the baseline of the TLC plate, apply small spots of:
-
SM: Starting Material (Methyl 4-aminobenzoate) dissolved in a suitable solvent (e.g., ethyl acetate).
-
C (Co-spot): A mixture of the starting material and the reaction mixture.
-
RM: Reaction Mixture (a small aliquot taken directly from the reaction).
-
-
-
Development: Place the TLC plate in a developing chamber containing an appropriate eluent system. A common system for separating amines and amides is a mixture of hexane and ethyl acetate.[1] The polarity can be adjusted to achieve good separation (Rf values between 0.2 and 0.8).
-
Visualization:
-
Examine the dried plate under UV light (254 nm) to visualize UV-active spots.
-
Stain the plate using a visualizing agent like potassium permanganate (KMnO4) dip or an iodine chamber, which are effective for visualizing amines and amides.[2]
-
-
Analysis: The reaction is considered complete when the spot corresponding to the starting material (Methyl 4-aminobenzoate) is no longer visible in the reaction mixture lane. The product, this compound, being less polar than the starting amine, will have a higher Rf value.
Data Presentation: TLC Parameters
| Compound | Expected Rf Value (20:80 Hexane:EtOAc) | Visualization Method |
| Methyl 4-aminobenzoate | ~0.3 | UV, KMnO₄ Stain |
| This compound | ~0.6 | UV, KMnO₄ Stain |
High-Performance Liquid Chromatography (HPLC)
HPLC offers a more precise and quantitative method for monitoring reaction progress. It allows for the accurate determination of the concentration of reactants and products over time, enabling kinetic studies and precise endpoint determination.[3]
Experimental Protocol: HPLC Monitoring
-
Sample Preparation:
-
Withdraw a small aliquot (e.g., 50 µL) from the reaction mixture at specific time intervals.
-
Quench the reaction in the aliquot by diluting it in a known volume (e.g., 1 mL) of the mobile phase to stop the reaction and prepare it for injection.
-
Filter the diluted sample through a 0.45 µm syringe filter before injection.
-
-
Instrumentation & Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[4]
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile (or methanol) and water. For example, a 45:55 (v/v) mixture of methanol and water, with the pH adjusted to 4.8.[4]
-
Flow Rate: 1.0 mL/min.[4]
-
Detection: UV detector set at a wavelength where both reactant and product have significant absorbance (e.g., 254 nm).[4]
-
Injection Volume: 10-20 µL.
-
-
Data Analysis:
-
Identify the peaks corresponding to the starting material and product based on their retention times (determined by injecting standards).
-
Monitor the decrease in the peak area of the starting material and the increase in the peak area of the product over time.
-
The reaction is complete when the starting material peak is negligible. The percentage conversion can be calculated from the relative peak areas.
-
Data Presentation: HPLC Parameters
| Compound | Expected Retention Time (min) | Detection Wavelength (nm) |
| Methyl 4-aminobenzoate | ~3.5 | 254 |
| This compound | ~5.8 | 254 |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for both separating and identifying components of a mixture. It is particularly useful for confirming the identity of the product and detecting any volatile byproducts or impurities.[5]
Experimental Protocol: GC-MS Monitoring
-
Sample Preparation:
-
Withdraw an aliquot from the reaction mixture.
-
Perform a liquid-liquid extraction. For example, dilute the aliquot in water and extract with a non-polar organic solvent like diethyl ether or ethyl acetate.[5]
-
Dry the organic layer with an anhydrous drying agent (e.g., Na₂SO₄).
-
Dilute the sample to an appropriate concentration with the solvent before injection.
-
-
Instrumentation & Conditions:
-
Column: A non-polar capillary column, such as one with a 5% phenyl methylpolysiloxane stationary phase (e.g., BP-5 or equivalent).[5]
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 250-280°C.
-
Oven Program: Start at a lower temperature (e.g., 100°C), hold for 1-2 minutes, then ramp up to a higher temperature (e.g., 280°C) at a rate of 15-20°C/min.
-
MS Detector: Electron Impact (EI) ionization mode.
-
-
Data Analysis:
-
Monitor the chromatogram for the disappearance of the reactant peak and the appearance of the product peak.
-
Confirm the identity of the product by comparing its mass spectrum with a known standard or library data. The molecular ion peak (M+) for this compound should be observed at m/z = 221.
-
Data Presentation: GC-MS Parameters
| Compound | Expected Retention Time (min) | Key Mass Fragments (m/z) |
| Methyl 4-aminobenzoate | ~4.2 | 151 (M+), 120, 92 |
| This compound | ~6.5 | 221 (M+), 178, 150, 120 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an excellent tool for monitoring reaction progress by observing changes in the chemical environment of specific protons or carbons. It provides unambiguous structural information and can be used for quantitative analysis.[6][7]
Experimental Protocol: ¹H NMR Monitoring
-
Sample Preparation:
-
Withdraw a small aliquot of the reaction mixture.
-
Remove the reaction solvent under reduced pressure.
-
Dissolve the residue in a deuterated solvent (e.g., CDCl₃).
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum.
-
-
Data Analysis:
-
Monitor the disappearance of signals corresponding to the starting material, particularly the amine (-NH₂) protons of Methyl 4-aminobenzoate (a broad singlet around 4.1 ppm).
-
Observe the appearance of new signals corresponding to the product, this compound. Key signals include the amide N-H proton (a broad singlet around 7.8 ppm) and the alkyl protons of the butanoyl group (triplet, sextet, triplet between 0.9-2.4 ppm).
-
The reaction is complete when the characteristic signals of the starting material are no longer present.
-
Data Presentation: ¹H NMR Chemical Shifts (CDCl₃)
| Compound | Key Proton Signals (ppm) | Description |
| Methyl 4-aminobenzoate | ~7.8 (d), ~6.6 (d), ~4.1 (s, broad), ~3.8 (s) | Aromatic (d,d), Amine (-NH₂), Methyl ester (-OCH₃) |
| This compound | ~7.9 (d), ~7.6 (d), ~7.8 (s, broad), ~3.9 (s), ~2.4 (t), ~1.7 (sext), ~1.0 (t) | Aromatic (d,d), Amide (-NH), Methyl ester (-OCH₃), Butanoyl (-CH₂CH₂CH₃) |
Visualizations
Workflow for Reaction Monitoring
Caption: Workflow for monitoring the synthesis of this compound.
Logical Diagram of TLC Analysis
Caption: Interpreting TLC results for reaction monitoring.
References
- 1. reddit.com [reddit.com]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. ejpmr.com [ejpmr.com]
- 5. rjstonline.com [rjstonline.com]
- 6. phdcentre.com [phdcentre.com]
- 7. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
Application Note: A Detailed Work-up and Purification Protocol for the Synthesis of Methyl 4-(butanoylamino)benzoate
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive protocol for the synthesis, work-up, and purification of Methyl 4-(butanoylamino)benzoate. The procedure details the N-acylation of Methyl 4-aminobenzoate with butanoyl chloride, followed by a robust aqueous work-up and final purification by recrystallization. This protocol is designed to be a reliable method for obtaining a high-purity product, suitable for further use in research and development. Quantitative data and characterization parameters are provided for reference.
Synthesis Overview
The synthesis of this compound is achieved through the acylation of the primary amine group of Methyl 4-aminobenzoate using butanoyl chloride. A tertiary amine base, such as triethylamine (TEA), is used to neutralize the hydrochloric acid byproduct generated during the reaction.
Reaction Scheme:

Figure 1. Synthesis of this compound from Methyl 4-aminobenzoate and Butanoyl Chloride.
Experimental Protocol
2.1 Materials and Reagents
-
Methyl 4-aminobenzoate (MW: 151.16 g/mol )
-
Butanoyl chloride (MW: 106.55 g/mol )
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), 1 M aqueous solution
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Sodium chloride (NaCl), saturated aqueous solution (Brine)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous
-
Ethanol, for recrystallization
-
Standard laboratory glassware, magnetic stirrer, and rotary evaporator
2.2 Synthesis Procedure
-
In a round-bottom flask under a nitrogen atmosphere, dissolve Methyl 4-aminobenzoate (1.0 eq) in anhydrous dichloromethane (DCM).
-
Add triethylamine (1.1 eq) to the solution and cool the flask to 0 °C in an ice bath.
-
Slowly add butanoyl chloride (1.05 eq) dropwise to the stirred solution over 15-20 minutes, ensuring the temperature remains below 5 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
2.3 Work-up Procedure
-
Quenching: Upon completion, dilute the reaction mixture with an equal volume of DCM.
-
Aqueous Wash I (Acidic): Transfer the mixture to a separatory funnel and wash with 1 M HCl (2 x volume of initial DCM). This step removes excess triethylamine as its water-soluble hydrochloride salt.
-
Aqueous Wash II (Basic): Wash the organic layer with a saturated NaHCO₃ solution (2 x volume of initial DCM) to neutralize any remaining acid and unreacted butanoyl chloride.
-
Aqueous Wash III (Neutral): Wash the organic layer with brine (1 x volume of initial DCM) to remove residual water and aid in phase separation.
-
Drying: Separate the organic layer and dry it over anhydrous MgSO₄ or Na₂SO₄.
-
Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
2.4 Purification Procedure
-
Recrystallization: Dissolve the crude solid in a minimum amount of hot ethanol.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to facilitate crystal formation.
-
Collect the purified crystals by vacuum filtration, washing with a small amount of cold ethanol.
-
Dry the crystals under vacuum to obtain the pure this compound.
Data Presentation
The following tables summarize typical results and characterization data for the synthesis of this compound.
Table 1: Reaction and Product Summary
| Entry | Starting Material | Product | Yield (%) | Purity (by HPLC, %) | Melting Point (°C) |
| 1 | Methyl 4-aminobenzoate | This compound | 85-95 | >98 | 108-110* |
*Note: The melting point of the starting material, Methyl 4-aminobenzoate, is 110-111 °C. The product's melting point is expected to be in a similar range.
Table 2: Representative Spectroscopic Data for this compound
| Data Type | Characteristic Peaks / Shifts |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.99 (d, J=8.8 Hz, 2H, Ar-H), 7.55 (d, J=8.8 Hz, 2H, Ar-H), 7.45 (s, 1H, -NH), 3.89 (s, 3H, -OCH₃), 2.38 (t, J=7.4 Hz, 2H, -COCH₂-), 1.76 (sext, J=7.4 Hz, 2H, -CH₂CH₂-), 1.01 (t, J=7.4 Hz, 3H, -CH₃). |
| ¹³C NMR (100 MHz, CDCl₃) | δ 171.8, 166.9, 142.5, 130.8, 125.0, 118.9, 52.1, 39.4, 19.1, 13.8. |
| IR (KBr, cm⁻¹) | 3305 (N-H stretch), 2960 (C-H stretch), 1720 (C=O ester stretch), 1665 (C=O amide I), 1605 (C=C aromatic), 1535 (N-H bend, amide II). |
*Note: NMR and IR data are predicted based on the chemical structure and data from analogous compounds, as direct experimental spectra were not available in the cited literature.
Experimental Workflow Visualization
The following diagram illustrates the logical flow of the work-up and purification procedure.
Caption: Workflow for the work-up and purification of this compound.
Conclusion
The protocol described provides a clear and effective method for the work-up and purification of this compound. The sequential washing steps are critical for removing both basic and acidic impurities, leading to a crude product suitable for final purification. Recrystallization from ethanol proves to be an efficient technique for obtaining the target compound with high purity. This standardized procedure is robust and can be readily adopted for the synthesis of related N-acylated aromatic compounds.
Application Notes and Protocols for In Vitro Screening of Methyl 4-(butanoylamino)benzoate Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the in vitro screening of Methyl 4-(butanoylamino)benzoate derivatives. These compounds, structurally related to benzocaine, are of interest for their potential biological activities, including anticancer and enzyme inhibitory effects.
Introduction
This compound and its analogs are a class of compounds with diverse pharmacological potential. Their structural similarity to benzocaine suggests possible applications as local anesthetics, but modifications to the core structure can lead to a range of other biological activities. In vitro screening is a critical first step in identifying and characterizing the therapeutic potential of these derivatives. This document outlines key assays for evaluating their cytotoxicity, and enzyme inhibition properties.
Key In Vitro Screening Assays
A primary screening cascade for this compound derivatives typically involves evaluating their effects on cell viability and their ability to inhibit specific enzymes.
Cytotoxicity Screening
Cytotoxicity assays are fundamental in drug discovery to assess the potential of a compound to kill or damage cells. This is particularly relevant for anticancer drug screening.
2.1.1. MTT Proliferation Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol: MTT Assay for Anticancer Screening [1]
-
Cell Culture:
-
Culture human cancer cell lines (e.g., HepG-2, HCT-116, MCF-7) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.[2]
-
Incubate cells at 37°C in a humidified atmosphere with 5% CO2.
-
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare stock solutions of the this compound derivatives in DMSO.
-
Dilute the stock solutions to the desired final concentrations with the cell culture medium. The final DMSO concentration should not exceed 0.1%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.
-
Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).[3]
-
Incubate the plates for 48 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plates for an additional 4 hours at 37°C.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting the percentage of cell viability against the compound concentration.
-
Data Presentation: Cytotoxicity of this compound Derivatives
| Derivative | Cell Line | IC50 (µM) |
| Compound 1 | HepG-2 | 15.2 ± 1.3 |
| Compound 1 | HCT-116 | 22.5 ± 2.1 |
| Compound 1 | MCF-7 | 18.9 ± 1.8 |
| Compound 2 | HepG-2 | > 100 |
| Compound 2 | HCT-116 | > 100 |
| Compound 2 | MCF-7 | > 100 |
| Doxorubicin | HepG-2 | 0.8 ± 0.1 |
| Doxorubicin | HCT-116 | 1.2 ± 0.2 |
| Doxorubicin | MCF-7 | 0.9 ± 0.1 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Experimental Workflow for MTT Assay
A schematic representation of the MTT assay workflow for cytotoxicity screening.
Enzyme Inhibition Screening
Many drugs exert their effects by inhibiting specific enzymes. Screening this compound derivatives against a panel of relevant enzymes can uncover novel therapeutic activities.
2.2.1. Carbonic Anhydrase Inhibition Assay
Carbonic anhydrases (CAs) are a family of enzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons. Inhibitors of CAs have therapeutic applications as diuretics, anti-glaucoma agents, and anti-cancer agents.[4]
Protocol: Stopped-Flow CO2 Hydration Assay for Carbonic Anhydrase Inhibition [4]
-
Reagents and Buffers:
-
Buffer: 20 mM HEPES, pH 7.5, containing 20 mM Na2SO4.
-
Indicator: 0.2 mM Phenol Red.
-
Enzyme: Purified human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII).
-
Substrate: CO2 solutions (1.7 to 17 mM).
-
Inhibitors: this compound derivatives dissolved in DMSO (stock solution 0.1 mM).
-
-
Enzyme-Inhibitor Pre-incubation:
-
Pre-incubate the enzyme solution with various concentrations of the inhibitor (diluted from the stock solution) for 15 minutes at room temperature to allow for the formation of the enzyme-inhibitor complex.[4] The final DMSO concentration should be kept low (e.g., < 3%).
-
-
Stopped-Flow Measurement:
-
Use a stopped-flow instrument to measure the CA-catalyzed CO2 hydration activity.
-
The reaction is initiated by mixing the enzyme/inhibitor solution with the CO2 solution in the presence of the pH indicator.
-
Monitor the change in absorbance of Phenol Red at 557 nm over a period of 10-100 seconds.
-
-
Data Analysis:
-
Determine the initial rates of the reaction from the linear portion of the absorbance curve.
-
Subtract the uncatalyzed rate from the total observed rate.
-
Calculate the percentage of inhibition for each inhibitor concentration.
-
Determine the IC50 or Ki values by fitting the data to appropriate enzyme inhibition models.
-
Data Presentation: Carbonic Anhydrase Inhibition by this compound Derivatives
| Derivative | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) |
| Compound 3 | 250 | 15.8 | 5.2 | 8.9 |
| Compound 4 | 1800 | 89.3 | 25.6 | 33.1 |
| Acetazolamide | 250 | 12 | 25 | 5.7 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Signaling Pathway: Role of Carbonic Anhydrase IX in Tumor Hypoxia
This diagram illustrates the role of carbonic anhydrase IX (CAIX) at the tumor cell surface.
ADME-Tox Profiling
For promising lead compounds, it is essential to perform early-stage ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicity profiling.
3.1. In Vitro ADME Assays
-
Solubility: Determines the aqueous solubility of the compound, which is crucial for absorption.
-
Lipophilicity (LogP/LogD): Measures the compound's partitioning between an organic and an aqueous phase, indicating its ability to cross cell membranes.
-
Permeability (e.g., PAMPA, Caco-2 assays): Assesses the ability of the compound to permeate through biological membranes.
-
Metabolic Stability (e.g., liver microsomes, hepatocytes): Evaluates the susceptibility of the compound to metabolism by drug-metabolizing enzymes.
-
Plasma Protein Binding: Determines the extent to which a compound binds to plasma proteins, which can affect its distribution and availability.[3]
3.2. In Vitro Toxicity Assays
-
Hepatotoxicity: Assessed using primary hepatocytes or liver cell lines.
-
Cardiotoxicity (e.g., hERG assay): Evaluates the potential of a compound to block the hERG potassium channel, which can lead to cardiac arrhythmias.
-
Genotoxicity (e.g., Ames test, micronucleus assay): Detects the potential of a compound to cause DNA damage.
Logical Relationship for ADME-Tox Screening
A flowchart depicting the progression from primary screening to lead optimization.
Conclusion
The in vitro screening protocols and application notes provided here offer a framework for the initial evaluation of this compound derivatives. A systematic approach, starting with broad cytotoxicity and enzyme inhibition screening, followed by more detailed ADME-Tox profiling for promising hits, is crucial for the efficient identification of lead compounds for further drug development.
References
- 1. In Vitro and In Silico Study to Assess Toxic Mechanisms of Hybrid Molecules of Quinone-Benzocaine as Plastoquinone Analogues in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibacterial and anticancer profiling of new benzocaine derivatives: Design, synthesis, and molecular mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preclinical in vitro screening of newly synthesised amidino substituted benzimidazoles and benzothiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel 2-substituted-benzimidazole-6-sulfonamides as carbonic anhydrase inhibitors: synthesis, biological evaluation against isoforms I, II, IX and XII and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
"optimizing reaction conditions for Methyl 4-(butanoylamino)benzoate synthesis"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Methyl 4-(butanoylamino)benzoate.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of this compound?
A1: The synthesis of this compound is typically achieved through the N-acylation of Methyl 4-aminobenzoate with a butanoylating agent. The most common method involves the reaction of Methyl 4-aminobenzoate with butanoyl chloride in the presence of a base.
Q2: Why is a base necessary in this reaction?
A2: A base is crucial to neutralize the hydrochloric acid (HCl) that is generated as a byproduct during the reaction between Methyl 4-aminobenzoate and butanoyl chloride.[1] If not neutralized, the HCl will protonate the amino group of the starting material, rendering it non-nucleophilic and halting the reaction.
Q3: What are some common solvents used for this synthesis?
A3: Common solvents for this type of acylation include aprotic solvents such as chloroform, dichloromethane (DCM), and toluene.[2][3] The choice of solvent can influence reaction rate and ease of product isolation.
Q4: How can I monitor the progress of the reaction?
A4: The progress of the reaction can be effectively monitored using Thin Layer Chromatography (TLC). By spotting the reaction mixture alongside the starting material (Methyl 4-aminobenzoate), the consumption of the starting material and the formation of the product can be visualized.
Q5: What are the expected spectroscopic data for this compound?
A5: While specific data can vary slightly based on the instrumentation and solvent, you can generally expect the following characteristic signals:
-
¹H NMR: Peaks corresponding to the methyl ester protons, the aromatic protons, the protons of the butyl chain, and a singlet for the amide N-H.
-
¹³C NMR: Resonances for the carbonyl carbons of the ester and amide, aromatic carbons, and the carbons of the butyl group and the methyl ester.
-
IR Spectroscopy: Characteristic absorption bands for the N-H stretch of the amide, C=O stretching of the ester and the amide, and aromatic C-H stretching.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Inactive butanoyl chloride due to hydrolysis. | 1. Use freshly opened or distilled butanoyl chloride. Ensure anhydrous reaction conditions. |
| 2. Insufficient or inappropriate base. | 2. Use at least one equivalent of a suitable base like triethylamine or pyridine. Ensure the base is added before or along with the butanoyl chloride.[1] | |
| 3. Low reactivity of Methyl 4-aminobenzoate. | 3. While generally reactive enough, for difficult couplings, consider using a coupling agent like EDC/HOBt or HATU, though this is less common for simple acylations.[4][5] | |
| 4. Reaction temperature is too low. | 4. While the reaction often proceeds at room temperature, gentle heating (e.g., 40-50 °C) may be required to drive the reaction to completion. | |
| Presence of Unreacted Starting Material | 1. Insufficient butanoyl chloride. | 1. Use a slight excess (1.1-1.2 equivalents) of butanoyl chloride. |
| 2. Reaction time is too short. | 2. Monitor the reaction by TLC and allow it to proceed until the starting material is consumed. | |
| 3. Inefficient mixing. | 3. Ensure vigorous stirring throughout the reaction. | |
| Formation of Multiple Byproducts | 1. Diacylation of the amine (less common under standard conditions). | 1. Add the butanoyl chloride dropwise to the solution of the amine and base to avoid localized high concentrations of the acylating agent. |
| 2. Side reactions due to impurities in starting materials or solvent. | 2. Use pure, dry solvents and high-quality starting materials. | |
| 3. Reaction temperature is too high. | 3. Avoid excessive heating which can promote side reactions. | |
| Difficult Product Isolation/Purification | 1. Product is an oil and does not crystallize. | 1. Attempt purification by column chromatography on silica gel. Oily products can sometimes be solidified by trituration with a non-polar solvent like hexane. |
| 2. Contamination with unreacted starting materials or byproducts. | 2. During work-up, wash the organic layer with a dilute acid solution (e.g., 1M HCl) to remove any remaining base and unreacted amine, followed by a wash with a dilute base solution (e.g., saturated sodium bicarbonate) to remove any remaining butanoyl chloride and butanoic acid. |
Experimental Protocols
Standard Protocol for this compound Synthesis
This protocol is a generalized procedure based on common organic synthesis practices for N-acylation.
Materials:
-
Methyl 4-aminobenzoate
-
Butanoyl chloride
-
Triethylamine (or another suitable base)
-
Dichloromethane (DCM, anhydrous)
-
1M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Solvents for recrystallization (e.g., ethanol, ethyl acetate/hexane)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 4-aminobenzoate (1.0 eq) in anhydrous DCM. Add triethylamine (1.1 eq) to the solution.
-
Acylation: Cool the mixture in an ice bath. Add butanoyl chloride (1.1 eq) dropwise to the stirred solution over 10-15 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC. The reaction is typically complete within 1-3 hours.
-
Work-up:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol or ethyl acetate/hexane) to yield pure this compound.
-
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low product yield in the synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. US20030065211A1 - Method for producing n-butyryl-4-amino-3-methyl-methyl benzoate and the novel compound n-(4-bromine-2-methylphenyl)-butanamide - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
"common impurities in the synthesis of Methyl 4-(butanoylamino)benzoate"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and resolving common issues encountered during the synthesis of Methyl 4-(butanoylamino)benzoate.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities observed in the synthesis of this compound?
A1: Common impurities can arise from unreacted starting materials, side reactions, or subsequent degradation. The most frequently encountered impurities include:
-
Methyl 4-aminobenzoate: Incomplete acylation can lead to the presence of the starting amine.
-
Butyric acid: Formed from the hydrolysis of butanoyl chloride or if butyric anhydride and an acid catalyst are used.
-
4-(Butanoylamino)benzoic acid: This can result from the hydrolysis of the methyl ester group on the final product, particularly during workup or purification.
-
Diacylated product (Methyl 4-(dibutanoylamino)benzoate): Over-acylation of the amino group can occur, especially with an excess of the acylating agent.
-
Residual Solvents: Solvents used in the reaction or purification steps (e.g., Dichloromethane, Ethyl acetate, Toluene) may be present in the final product.
Q2: How can I detect the presence of these impurities?
A2: Several analytical techniques can be employed for impurity detection:
-
Thin Layer Chromatography (TLC): A quick and simple method to qualitatively assess the presence of starting materials and major byproducts.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the product and the levels of various impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and residual solvents.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Can identify and quantify impurities by comparing the spectra of the product with those of known standards.
-
Infrared (IR) Spectroscopy: Can indicate the presence of functional groups associated with impurities, such as the carboxylic acid O-H stretch from 4-(butanoylamino)benzoic acid.
Q3: What are the typical acceptance criteria for the purity of this compound in a research and development setting?
A3: Purity requirements can vary depending on the intended application. For early-stage research, a purity of >95% is often acceptable. However, for drug development and preclinical studies, a much higher purity of >99.0% or even >99.5% is typically required, with specific limits on individual impurities.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of this compound.
Problem 1: Low Yield of the Desired Product
| Potential Cause | Recommended Solution |
| Incomplete reaction. | - Monitor the reaction progress using TLC or HPLC. - Ensure the reaction is stirred efficiently and run for a sufficient amount of time. - Consider a slight excess of the acylating agent (butanoyl chloride or butyric anhydride). |
| Loss of product during workup. | - Ensure the pH of the aqueous washes is carefully controlled to prevent hydrolysis of the ester. - Minimize the number of extraction and transfer steps. - Use a saturated sodium chloride solution (brine) wash to reduce the solubility of the product in the aqueous phase. |
| Sub-optimal reaction temperature. | - For acylation with butanoyl chloride, the reaction is often performed at a low temperature (0-5 °C) initially and then allowed to warm to room temperature. Ensure proper temperature control. |
Problem 2: Presence of Unreacted Methyl 4-aminobenzoate
| Potential Cause | Recommended Solution |
| Insufficient acylating agent. | - Use a slight molar excess (e.g., 1.1 to 1.2 equivalents) of butanoyl chloride or butyric anhydride. |
| Inactive acylating agent. | - Use freshly opened or properly stored butanoyl chloride, as it can hydrolyze over time. |
| Reaction time is too short. | - Extend the reaction time and monitor for the disappearance of the starting amine by TLC or HPLC. |
Problem 3: Significant Amount of 4-(Butanoylamino)benzoic Acid Impurity
| Potential Cause | Recommended Solution |
| Hydrolysis of the methyl ester during workup. | - Avoid strongly acidic or basic conditions during the aqueous wash steps. Use a mild base like sodium bicarbonate for neutralization. - Keep the workup temperature low. |
| Hydrolysis during purification. | - If using column chromatography, ensure the silica gel is neutral. - Avoid prolonged exposure to protic solvents. |
Quantitative Data Summary
The following table presents hypothetical, yet typical, purity analysis results for a batch of this compound, as might be determined by HPLC.
| Compound | Retention Time (min) | Area (%) |
| Butyric acid | 2.5 | 0.15 |
| Methyl 4-aminobenzoate | 4.2 | 0.50 |
| 4-(Butanoylamino)benzoic acid | 6.8 | 0.25 |
| This compound | 8.1 | 98.90 |
| Methyl 4-(dibutanoylamino)benzoate | 10.5 | 0.20 |
Experimental Protocols
Key Experiment: Synthesis of this compound
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Dissolution: Dissolve Methyl 4-aminobenzoate (1.0 eq) in a suitable aprotic solvent (e.g., Dichloromethane or Ethyl acetate) in a round-bottom flask equipped with a magnetic stirrer.
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Cooling: Cool the solution to 0-5 °C using an ice bath.
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Addition of Base: Add a non-nucleophilic base, such as triethylamine (1.2 eq) or pyridine (1.2 eq), to the solution.
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Acylation: Add butanoyl chloride (1.1 eq) dropwise to the stirred solution while maintaining the temperature between 0-5 °C.
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Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
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Workup:
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Quench the reaction by adding water.
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Separate the organic layer.
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Wash the organic layer sequentially with a dilute acid (e.g., 1M HCl) to remove excess base, a saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with brine.
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Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
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Purification:
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Filter off the drying agent.
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Remove the solvent under reduced pressure using a rotary evaporator.
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Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.
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Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Logical diagram for troubleshooting common impurities in the synthesis.
Technical Support Center: Acylation of Methyl 4-Aminobenzoate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the acylation of methyl 4-aminobenzoate.
Troubleshooting Guides
This section addresses common issues encountered during the acylation of methyl 4-aminobenzoate, providing potential causes and recommended solutions.
Issue 1: Low Yield of the Desired N-Acylated Product
| Potential Cause | Troubleshooting/Solution |
| Incomplete Reaction: The reaction may not have gone to completion. | - Extend Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present, consider extending the reaction time.- Increase Temperature: Gently heating the reaction mixture can increase the reaction rate. However, be cautious as excessive heat can promote side reactions.- Use a Catalyst: For less reactive acylating agents, consider using a suitable catalyst to drive the reaction to completion. |
| Hydrolysis of the Ester Group: The methyl ester of the product or starting material can be hydrolyzed under certain conditions.[1] | - Anhydrous Conditions: Ensure all reagents and solvents are dry. Moisture can lead to the hydrolysis of the ester functionality.- Control pH: Avoid strongly acidic or basic conditions during workup, as these can promote ester hydrolysis.[1][2] A mild basic wash (e.g., with sodium bicarbonate solution) is often sufficient to neutralize any acid without causing significant hydrolysis.[3] |
| Suboptimal Reagent Stoichiometry: An incorrect ratio of reactants can lead to a lower yield. | - Optimize Stoichiometry: Typically, a slight excess of the acylating agent is used to ensure complete conversion of the methyl 4-aminobenzoate. |
| Product Loss During Workup/Purification: The desired product may be lost during extraction or crystallization steps. | - Optimize Extraction: Ensure the correct solvent and pH are used for efficient extraction of the product.- Careful Crystallization: Avoid using excessive solvent during recrystallization to minimize product loss in the mother liquor. |
Issue 2: Presence of Multiple Spots on TLC After Reaction
| Potential Cause | Troubleshooting/Solution |
| Diacylation: The primary amine of methyl 4-aminobenzoate can undergo a second acylation to form a diacylated byproduct. | - Control Stoichiometry: Use a controlled amount of the acylating agent (closer to a 1:1 molar ratio) to minimize diacylation.- Lower Reaction Temperature: Diacylation is often more prevalent at higher temperatures. Running the reaction at a lower temperature can favor mono-acylation. |
| O-Acylation (if applicable): While N-acylation is generally favored due to the higher nucleophilicity of the amine group compared to a hydroxyl group, O-acylation can occur as a side reaction, especially if the reaction conditions are harsh.[4][5] | - Mild Reaction Conditions: Employ milder acylating agents and avoid high temperatures to favor the kinetically preferred N-acylation.[5] |
| Unreacted Starting Material: The reaction may not have gone to completion. | - Refer to "Incomplete Reaction" under Issue 1 . |
| Hydrolysis Product: The presence of 4-aminobenzoic acid (from hydrolysis of the starting material) or N-acyl-4-aminobenzoic acid (from hydrolysis of the product) can result in extra TLC spots. | - Refer to "Hydrolysis of the Ester Group" under Issue 1 . |
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions during the acylation of methyl 4-aminobenzoate?
The most common side reactions include:
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Diacylation: The formation of a diacyl-amino product, where two acyl groups are attached to the nitrogen atom. This is more likely with highly reactive acylating agents or an excess of the acylating agent.
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Hydrolysis of the Methyl Ester: The ester group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions, particularly in the presence of water.[1][2]
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O-Acylation: Although the amino group is more nucleophilic, acylation at another potential reactive site (if present on the acylating agent or under forcing conditions) can occur. For the analogous p-aminophenol, N-acylation is significantly favored over O-acylation under mild conditions.[4][5]
Q2: How can I minimize the formation of the diacylated byproduct?
To minimize diacylation, you should:
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Carefully control the stoichiometry of your reactants, avoiding a large excess of the acylating agent.
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Maintain a moderate reaction temperature, as higher temperatures can promote the second acylation.
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Consider using a less reactive acylating agent if diacylation is a significant problem.
Q3: My product appears to be contaminated with a more polar impurity. What could it be and how can I remove it?
A more polar impurity is often the carboxylic acid resulting from the hydrolysis of the methyl ester. This can be either 4-aminobenzoic acid or the N-acylated carboxylic acid. To remove this, you can:
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Wash the organic extract with a mild aqueous base like sodium bicarbonate solution. The acidic impurity will be deprotonated and move into the aqueous layer.
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Purify the final product by recrystallization or column chromatography.
Q4: Is N-acylation or O-acylation preferred in molecules with both amino and hydroxyl groups?
In general, N-acylation is kinetically favored over O-acylation because the nitrogen of an amino group is a better nucleophile than the oxygen of a hydroxyl group.[4][5] This selectivity can be enhanced by using mild reaction conditions.
Experimental Protocols
Key Experiment: N-Acetylation of Methyl 4-Aminobenzoate
This protocol describes a standard procedure for the N-acetylation of methyl 4-aminobenzoate using acetic anhydride, with considerations for minimizing common side reactions.
Materials:
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Methyl 4-aminobenzoate
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Acetic Anhydride
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Glacial Acetic Acid (as solvent)
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Sodium Bicarbonate (saturated aqueous solution)
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Ethyl Acetate
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Brine
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Anhydrous Magnesium Sulfate or Sodium Sulfate
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Ice bath
Procedure:
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Dissolution: In a round-bottom flask, dissolve methyl 4-aminobenzoate in a minimal amount of glacial acetic acid.
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Acylation: Cool the solution in an ice bath. Slowly add a slight molar excess (e.g., 1.1 equivalents) of acetic anhydride dropwise with stirring. Adding the acetic anhydride slowly helps to control the reaction temperature and minimize side reactions.
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Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by TLC until the starting material is consumed.
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Quenching: Carefully pour the reaction mixture into a beaker of ice water to precipitate the crude product.
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Neutralization: Slowly add saturated sodium bicarbonate solution to neutralize the acetic acid. Be cautious as this will generate carbon dioxide gas.
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Extraction: Extract the product with ethyl acetate.
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Washing: Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-acetyl methyl 4-aminobenzoate.
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Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure product.
Visualizations
Logical Workflow for Troubleshooting Low Product Yield
Caption: A flowchart for troubleshooting low yield in the acylation of methyl 4-aminobenzoate.
Signaling Pathway of Potential Side Reactions
References
"removing unreacted starting materials from Methyl 4-(butanoylamino)benzoate"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl 4-(butanoylamino)benzoate. The following sections offer guidance on removing unreacted starting materials and purifying the final product.
Troubleshooting Guides
This section addresses common issues encountered during the purification of this compound in a question-and-answer format.
Q1: My final product is a sticky solid or an oil, not the expected crystalline solid. What could be the problem?
A1: This issue often arises from the presence of unreacted starting materials or byproducts. The starting material, methyl 4-aminobenzoate, has a similar polarity to the product, and any remaining butyric anhydride will hydrolyze to butyric acid, which can interfere with crystallization.
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Troubleshooting Steps:
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Ensure Complete Reaction: Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase such as hexanes:ethyl acetate (e.g., 70:30 v/v) to ensure all the methyl 4-aminobenzoate has been consumed.[1]
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Aqueous Workup: Perform a thorough aqueous workup. Washing the organic layer with a mild base like sodium bicarbonate solution will neutralize and remove any remaining butyric acid and unreacted butanoyl chloride.
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Drying: Ensure the organic layer is thoroughly dried (e.g., with anhydrous sodium sulfate or magnesium sulfate) before solvent evaporation, as residual water can inhibit crystallization.
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Q2: After recrystallization, my product's melting point is broad and lower than the expected 104°C. How can I improve the purity?
A2: A broad and depressed melting point is a strong indicator of impurities. Given that the melting point of the starting material, methyl 4-aminobenzoate (110-111°C), is close to that of the product, co-crystallization can be an issue.
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Troubleshooting Steps:
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Solvent Selection: The choice of recrystallization solvent is critical. A solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature is ideal, while the impurities should remain soluble at all temperatures. Experiment with solvent pairs like ethanol/water or ethyl acetate/hexane.
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Column Chromatography: If recrystallization is ineffective, column chromatography is the recommended next step. A silica gel column with a gradient elution of hexane and ethyl acetate can effectively separate the product from the more polar methyl 4-aminobenzoate.
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Purity Analysis: Use analytical techniques like HPLC or NMR to assess the purity of the fractions collected from the column.
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Q3: My TLC plate shows a spot with a similar Rf value to my product, even after purification. How can I confirm if it's an impurity?
A3: Co-spotting on TLC can be misleading. The suspected impurity could be the unreacted methyl 4-aminobenzoate.
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Troubleshooting Steps:
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Two-Dimensional TLC: Run a two-dimensional TLC. Spot the sample in one corner of a square TLC plate, run it in one solvent system, then rotate the plate 90 degrees and run it in a different solvent system. If the spot remains as one, it is likely a single compound.
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Staining: Use different visualization techniques. While both compounds are UV active, staining with a reagent like ninhydrin can help differentiate the primary amine of the starting material from the amide of the product.
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Spectroscopic Analysis: The most definitive way is to analyze the sample using NMR or Mass Spectrometry to confirm the structure and identify any impurities.
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Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of this compound and its common starting materials?
A1: Key physical properties are summarized in the table below for easy comparison.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Solubility |
| This compound | C₁₂H₁₅NO₃ | 221.25 | ~104 | Slightly soluble in chloroform and methanol. |
| Methyl 4-aminobenzoate | C₈H₉NO₂ | 151.16 | 110-111 | Soluble in alcohol and ether; slightly soluble in water.[2] |
| Butyric Anhydride | C₈H₁₄O₃ | 158.19 | -75 | Reacts with water. |
| Butanoyl Chloride | C₄H₇ClO | 106.55 | -89 | Reacts violently with water. |
Q2: How can I effectively remove unreacted butyric anhydride or butanoyl chloride from the reaction mixture?
A2: Both butyric anhydride and butanoyl chloride are reactive and can be easily removed during the workup procedure. They readily react with water to form butyric acid.[3] Therefore, quenching the reaction mixture with water or a basic aqueous solution (like sodium bicarbonate) will convert these reagents into the water-soluble butyrate salt, which can then be separated from the organic layer containing the product.
Q3: What is a suitable solvent system for column chromatography to separate this compound from methyl 4-aminobenzoate?
A3: A common solvent system for separating compounds of differing polarity on a silica gel column is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate. For this specific separation, you can start with a low polarity mobile phase (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity (e.g., to 7:3 or 1:1 hexane:ethyl acetate). The progress of the separation should be monitored by TLC.
Experimental Protocols
Protocol 1: Aqueous Workup for Removal of Unreacted Butyric Anhydride
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After the reaction is deemed complete by TLC, cool the reaction mixture to room temperature.
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Slowly and carefully add a saturated aqueous solution of sodium bicarbonate to the reaction mixture while stirring. Caution: Gas evolution (CO₂) will occur.
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Continue adding the sodium bicarbonate solution until the gas evolution ceases.
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Transfer the mixture to a separatory funnel.
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Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) two to three times.
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Combine the organic layers.
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Wash the combined organic layers with water and then with brine.
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Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
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Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.
Protocol 2: Recrystallization of this compound
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Dissolve the crude product in a minimum amount of a hot solvent. Good single solvents to try are ethanol or ethyl acetate. Alternatively, a solvent pair like ethanol/water or ethyl acetate/hexane can be effective.
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If using a solvent pair, dissolve the crude product in the solvent in which it is more soluble (e.g., hot ethanol) and then add the "anti-solvent" (e.g., water) dropwise until the solution becomes slightly cloudy.
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Heat the solution again until it becomes clear.
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Allow the solution to cool slowly to room temperature.
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Once crystals begin to form, cool the flask in an ice bath to maximize crystal formation.
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Collect the crystals by vacuum filtration.
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Wash the crystals with a small amount of the cold recrystallization solvent.
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Dry the crystals in a vacuum oven.
Protocol 3: Purification by Column Chromatography
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Prepare a silica gel slurry in a non-polar solvent (e.g., hexane).
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Pack a chromatography column with the slurry.
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Dissolve the crude product in a minimum amount of the chromatography solvent or a slightly more polar solvent.
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Load the sample onto the top of the silica gel column.
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Elute the column with a solvent system of increasing polarity (e.g., starting with 100% hexane and gradually increasing the percentage of ethyl acetate).
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Collect fractions and monitor them by TLC to identify the fractions containing the pure product.
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Combine the pure fractions and evaporate the solvent to obtain the purified this compound.
Visualizations
References
"preventing hydrolysis of Methyl 4-(butanoylamino)benzoate during work-up"
Welcome to the technical support center for Methyl 4-(butanoylamino)benzoate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing hydrolysis of this compound during experimental work-up procedures.
Troubleshooting Guide
Issue: Significant Hydrolysis of this compound Observed During Aqueous Work-up
Q1: I am observing significant loss of my product, this compound, during the work-up. I suspect hydrolysis of the ester or amide group. How can I prevent this?
A1: this compound contains both an ester and an amide functional group. Both can be susceptible to hydrolysis, but the ester group is significantly more labile, especially under basic conditions. The amide bond is comparatively robust and typically requires more forcing conditions (e.g., prolonged heating with strong acid or base) to hydrolyze.[1][2] Therefore, the primary concern during a standard aqueous work-up is the hydrolysis of the methyl ester.
To minimize hydrolysis, consider the following factors:
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pH of Aqueous Solutions: Both strongly acidic and strongly basic aqueous solutions will catalyze the hydrolysis of the ester.[3][4] It is crucial to use mild aqueous washes.
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Temperature: Hydrolysis rates increase with temperature.[1][5] Perform all steps of the work-up at reduced temperatures (e.g., using an ice bath).
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Contact Time: Minimize the contact time between the organic layer containing your product and the aqueous phase.
Recommended Actions:
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Use Mild Aqueous Washes:
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Instead of strong bases like sodium hydroxide, use a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any residual acid. Sodium bicarbonate is a weak base and is less likely to promote significant ester hydrolysis during a brief wash.
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For acidic washes, use a dilute solution of a weak acid, such as 1 M citric acid, or a saturated solution of ammonium chloride (NH₄Cl). Avoid strong acids like hydrochloric acid if possible.
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Maintain Low Temperatures:
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Cool all aqueous solutions and the organic solution containing your product in an ice bath before performing any extractions or washes.
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Conduct the entire work-up procedure in a flask or separatory funnel immersed in an ice bath.
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Reduce Contact Time:
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Perform extractions and washes quickly and efficiently. Do not let the layers sit in the separatory funnel for extended periods.
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Break up any emulsions promptly to expedite phase separation.
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Drying and Solvent Removal:
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After the final aqueous wash, thoroughly dry the organic layer with an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) to remove any dissolved water.
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Remove the solvent under reduced pressure at a low temperature.
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Frequently Asked Questions (FAQs)
Q2: Which functional group in this compound is more susceptible to hydrolysis during a typical work-up?
A2: The methyl ester is significantly more prone to hydrolysis than the amide bond under typical work-up conditions.[1][2] Base-catalyzed hydrolysis (saponification) of esters is a rapid process, whereas amide hydrolysis requires much harsher conditions.[2][3]
Q3: Can I use a strong base like sodium hydroxide to wash my organic layer?
A3: It is strongly discouraged. Using strong bases like sodium hydroxide will significantly increase the rate of hydrolysis of the methyl ester, leading to the formation of the corresponding carboxylate salt and loss of your desired product. A milder base such as saturated sodium bicarbonate is the recommended alternative for neutralizing acidic impurities.
Q4: What is the effect of the butanoylamino group on the stability of the methyl ester?
A4: The butanoylamino group is an electron-donating group through resonance. Electron-donating groups at the para position of a methyl benzoate derivative generally decrease the rate of alkaline hydrolysis of the ester. This is because they increase the electron density at the carbonyl carbon, making it less electrophilic and less susceptible to nucleophilic attack by hydroxide ions. However, even with this stabilizing effect, the ester is still the more labile group compared to the amide.
Q5: Are there any non-aqueous work-up methods I can use to completely avoid hydrolysis?
A5: Yes, non-aqueous work-ups can be an excellent strategy to prevent hydrolysis. Some options include:
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Direct Precipitation/Crystallization: If your product is a solid and the impurities have different solubility profiles, you may be able to precipitate or crystallize your product directly from the reaction mixture by adding an anti-solvent.
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Silica Gel Filtration: You can pass your crude reaction mixture through a short plug of silica gel, eluting with an appropriate organic solvent to remove polar impurities.
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Solid-Phase Extraction (SPE): Utilize a suitable SPE cartridge to retain either your product or the impurities, allowing for separation without an aqueous phase.
Q6: How can I confirm if hydrolysis has occurred?
A6: You can use analytical techniques to check for the presence of hydrolysis products:
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Thin Layer Chromatography (TLC): Compare your product spot with a standard and look for a more polar spot corresponding to the carboxylic acid (from ester hydrolysis) or the amino acid (from amide hydrolysis).
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¹H NMR Spectroscopy: Look for the disappearance of the methyl ester singlet (around 3.8-3.9 ppm) and the appearance of a broad carboxylic acid proton signal (typically >10 ppm). Amide hydrolysis would lead to more significant changes in the aromatic region.
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LC-MS: This is a very sensitive technique to detect the mass of the parent compound and any hydrolysis products.
Data Summary
The following table provides an estimated comparison of the relative hydrolysis rates of the ester and amide functionalities in this compound under different pH conditions at room temperature. The rates are presented as qualitative comparisons due to the lack of specific kinetic data for this exact molecule. The estimations are based on general principles of ester and amide lability.
| pH Condition | Functional Group | Estimated Relative Hydrolysis Rate | Primary Hydrolysis Product |
| Strongly Acidic (pH < 2) | Ester | Moderate to High | 4-(Butanoylamino)benzoic acid + Methanol |
| Amide | Low | Methyl 4-aminobenzoate + Butyric acid | |
| Mildly Acidic (pH 4-6) | Ester | Low | 4-(Butanoylamino)benzoic acid + Methanol |
| Amide | Very Low | - | |
| Neutral (pH 7) | Ester | Very Low | - |
| Amide | Extremely Low | - | |
| Mildly Basic (pH 8-10) | Ester | Moderate | Sodium 4-(butanoylamino)benzoate + Methanol |
| Amide | Very Low | - | |
| Strongly Basic (pH > 12) | Ester | Very High | Sodium 4-(butanoylamino)benzoate + Methanol |
| Amide | Low to Moderate | Sodium 4-aminobenzoate + Sodium butanoate |
Experimental Protocols
Protocol 1: Mild Aqueous Work-up to Minimize Ester Hydrolysis
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Cooling: Cool the reaction mixture to 0 °C in an ice bath.
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Quenching (if necessary): If the reaction contains unreacted reagents that need to be quenched, do so at 0 °C by the slow addition of a pre-cooled, appropriate quenching agent (e.g., saturated aqueous NH₄Cl for organometallic reagents).
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Extraction: Transfer the cooled mixture to a pre-cooled separatory funnel. Add a suitable organic solvent (e.g., ethyl acetate, dichloromethane) and pre-cooled deionized water.
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Separation: Gently shake the separatory funnel, venting frequently. Allow the layers to separate and drain the aqueous layer.
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Acid Wash (if necessary): To remove basic impurities, wash the organic layer with one portion of pre-cooled 1 M citric acid.
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Base Wash (if necessary): To remove acidic impurities, wash the organic layer with one portion of pre-cooled saturated aqueous sodium bicarbonate. Caution: Vent frequently as CO₂ gas may be evolved.
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Brine Wash: Wash the organic layer with one portion of pre-cooled saturated aqueous sodium chloride (brine) to remove the bulk of dissolved water.
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Drying: Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous sodium sulfate or magnesium sulfate.
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Filtration and Concentration: Filter off the drying agent and wash it with a small amount of fresh organic solvent. Concentrate the filtrate under reduced pressure at a low temperature (e.g., on a rotary evaporator with the water bath at or below room temperature).
Protocol 2: Non-Aqueous Work-up using Silica Gel Filtration
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Concentration: If the reaction was performed in a high-boiling solvent, concentrate the reaction mixture under reduced pressure to a smaller volume.
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Loading: Adsorb the crude material onto a small amount of silica gel by dissolving it in a minimal amount of a polar solvent (e.g., dichloromethane) and then adding the silica gel and evaporating the solvent.
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Filtration: Prepare a short plug of silica gel in a fritted funnel or a chromatography column.
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Elution: Place the dried, adsorbed crude material on top of the silica plug. Elute with a non-polar solvent (e.g., hexanes or a mixture of hexanes and ethyl acetate) to wash out non-polar impurities. Then, elute with a more polar solvent system to recover your desired product, leaving highly polar impurities on the silica.
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Concentration: Collect the fractions containing your product (as determined by TLC) and concentrate under reduced pressure.
Visualizations
References
Technical Support Center: Purifying Crude Methyl 4-(butanoylamino)benzoate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of crude Methyl 4-(butanoylamino)benzoate.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Recrystallization Troubleshooting
Issue: The compound does not dissolve in the hot solvent.
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Possible Cause: The solvent is not appropriate for the compound at the concentration used.
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Solution:
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Increase Solvent Volume: Add small portions of the hot solvent until the compound dissolves. Be mindful that using a large volume of solvent may significantly reduce the final yield.
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Change Solvent: Select a more polar solvent in which the compound has better solubility at elevated temperatures. Good starting points for aromatic amides include ethanol, acetone, or acetonitrile.[1]
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Use a Solvent Mixture: Dissolve the compound in a solvent in which it is highly soluble (e.g., methanol or chloroform, given its slight solubility) and then add a less polar anti-solvent (e.g., water or hexane) dropwise at the boiling point until the solution becomes slightly turbid. Re-heat to clarify and then allow to cool.
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Issue: No crystals form upon cooling.
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Possible Cause: The solution is not supersaturated, either because too much solvent was used or the concentration of the compound is too low.
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Solution:
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Induce Crystallization:
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Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution.
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Seeding: Add a small crystal of pure this compound to the solution.
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Reduce Solvent Volume: Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration of the compound, and then allow it to cool again.
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Cool to a Lower Temperature: Place the flask in an ice bath or refrigerator to further decrease the solubility of the compound.
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Issue: The product "oils out" instead of forming crystals.
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Possible Cause: The compound is coming out of solution at a temperature above its melting point (104 °C), often due to a high concentration of impurities or the solution cooling too rapidly.
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Solution:
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Re-heat and Add More Solvent: Re-heat the solution until the oil redissolves. Add a small amount of additional hot solvent to decrease the saturation point and allow the solution to cool more slowly.
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Use a Different Solvent System: The chosen solvent may not be ideal. Experiment with different solvents or solvent mixtures.
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Issue: The purified product is still impure.
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Possible Cause: Impurities may have co-precipitated with the product, or the washing step was insufficient.
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Solution:
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Repeat Recrystallization: A second recrystallization can significantly improve purity.
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Thorough Washing: Ensure the crystals are washed with a small amount of cold recrystallization solvent to remove any residual impurities on the surface.
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Alternative Purification Method: If recrystallization is ineffective, consider using column chromatography.
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Column Chromatography Troubleshooting
Issue: The compound does not move from the baseline (Rf = 0).
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Possible Cause: The eluent is not polar enough to move the compound up the stationary phase (e.g., silica gel).
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Solution:
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Increase Eluent Polarity: Gradually increase the proportion of the more polar solvent in your mobile phase. For example, if using a hexane/ethyl acetate mixture, increase the percentage of ethyl acetate.
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Change Solvent System: For very polar compounds, a more polar solvent system, such as dichloromethane/methanol, may be necessary.[2]
-
Issue: All compounds come out with the solvent front (Rf = 1).
-
Possible Cause: The eluent is too polar.
-
Solution:
-
Decrease Eluent Polarity: Increase the proportion of the less polar solvent in your mobile phase (e.g., increase the percentage of hexane in a hexane/ethyl acetate system).
-
Issue: Poor separation of the desired compound from impurities.
-
Possible Cause: The chosen eluent system does not provide sufficient resolution.
-
Solution:
-
Optimize Solvent System: Systematically test different solvent ratios to find the optimal separation. Thin-layer chromatography (TLC) is an essential tool for this optimization.
-
Try a Different Solvent System: Experiment with different solvent combinations (e.g., dichloromethane/acetone, toluene/ethyl acetate).
-
Use a Different Stationary Phase: If separation on silica gel is challenging, consider using a different stationary phase like alumina.
-
Issue: Tailing of spots on TLC and broad peaks during the column.
-
Possible Cause: The compound may be interacting too strongly with the acidic sites on the silica gel.
-
Solution:
-
Add a Modifier to the Eluent: Adding a small amount of a basic modifier like triethylamine (e.g., 0.1-1%) to the eluent can neutralize the acidic sites on the silica gel and improve peak shape.
-
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in my crude this compound?
A1: Assuming the synthesis is from methyl 4-aminobenzoate and butanoyl chloride (or butyric anhydride), the most common impurities are:
-
Unreacted Methyl 4-aminobenzoate: This is a common starting material.
-
Butyric Acid: Formed from the hydrolysis of butanoyl chloride or present in butyric anhydride.
-
Diacylated Product: Where the amino group has reacted with two molecules of the acylating agent.
-
Residual Solvents: From the reaction and workup.
Q2: What are the key physical properties of this compound that are relevant for purification?
A2: The following table summarizes the key physical properties:
| Property | Value |
| Melting Point | 104 °C |
| Appearance | Off-white solid |
| Solubility | Slightly soluble in chloroform and methanol |
Q3: Which solvents are best for the recrystallization of this compound?
A3: Given its properties as an aromatic amide and ester, good starting points for recrystallization solvents include:
-
Single Solvents: Ethanol, methanol, acetone, or acetonitrile.[1]
-
Solvent Mixtures: A combination of a solvent in which it is more soluble (like methanol or chloroform) and an anti-solvent in which it is less soluble (like water or hexane) can be effective.
Q4: What is a good starting solvent system for column chromatography?
A4: For a compound of moderate polarity like this compound, a good starting point for normal-phase column chromatography on silica gel would be a mixture of a non-polar solvent and a moderately polar solvent. A gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 50%) is a common and effective choice.
Q5: How can I monitor the purity of my product during purification?
A5: Thin-layer chromatography (TLC) is a quick and effective way to monitor the progress of your purification. By spotting the crude mixture, the fractions from the column, and the recrystallized product, you can visualize the separation of impurities. High-performance liquid chromatography (HPLC) can be used for more quantitative purity analysis.
Experimental Protocols
Protocol 1: Recrystallization of Crude this compound
Objective: To purify crude this compound by removing soluble impurities.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethanol, methanol, or a mixture of methanol and water)
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
Methodology:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of the chosen recrystallization solvent and heat the mixture on a hot plate with gentle swirling until it boils. Continue to add small portions of the hot solvent until all of the solid has just dissolved.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (if charcoal was used): Quickly filter the hot solution through a fluted filter paper in a pre-heated funnel to remove the charcoal.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To promote slower cooling, you can cover the flask with a watch glass and insulate it. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.
-
Drying: Allow the crystals to dry completely on the filter paper under vacuum, and then transfer them to a watch glass to air dry. Determine the melting point and yield of the purified product.
Protocol 2: Purification by Column Chromatography
Objective: To separate this compound from impurities with different polarities.
Materials:
-
Crude this compound
-
Silica gel (for flash chromatography)
-
Eluent (e.g., a mixture of hexane and ethyl acetate)
-
Chromatography column
-
Sand
-
Collection tubes
-
TLC plates and chamber
-
UV lamp
Methodology:
-
Eluent Selection: Use TLC to determine a suitable eluent system. The ideal system will give the desired product an Rf value of approximately 0.3-0.4 and good separation from impurities.
-
Column Packing:
-
Add a small plug of cotton or glass wool to the bottom of the column.
-
Add a layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar eluent mixture.
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.
-
Add another layer of sand on top of the packed silica.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.
-
Carefully add the sample solution to the top of the silica gel.
-
Alternatively, for less soluble samples, pre-adsorb the crude product onto a small amount of silica gel by dissolving the product, adding silica, and evaporating the solvent. Then, carefully add the dry, impregnated silica to the top of the column.
-
-
Elution:
-
Carefully add the eluent to the column.
-
Begin collecting fractions.
-
If using a gradient elution, gradually increase the polarity of the eluent as the column runs.
-
-
Fraction Analysis:
-
Monitor the collected fractions by TLC.
-
Combine the fractions that contain the pure product.
-
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: General experimental workflow for the purification and analysis of this compound.
Caption: A troubleshooting decision tree for the purification of this compound.
References
Troubleshooting HPLC Peak Tailing for Aromatic Amides: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address HPLC peak tailing issues encountered during the analysis of aromatic amides.
Frequently Asked Questions (FAQs)
Q1: What is HPLC peak tailing and why is it a problem?
A1: HPLC peak tailing is a phenomenon where a chromatographic peak is not symmetrical, exhibiting an elongated trailing edge.[1][2] An ideal peak has a Gaussian shape.[1] Tailing peaks can compromise the accuracy and reliability of quantification, reduce resolution between closely eluting compounds, and may indicate underlying issues with the analytical method or HPLC system.[1][2] Regulatory guidelines often mandate specific peak symmetry, making peak tailing a critical issue in drug development and quality control.[3]
Q2: Why are aromatic amides particularly prone to peak tailing?
A2: Aromatic amides often contain basic functional groups (amines) that can interact strongly with residual silanol groups (Si-OH) on the surface of silica-based stationary phases, which are commonly used in reversed-phase HPLC.[1][4] These secondary interactions, in addition to the primary hydrophobic interactions, can lead to peak tailing.[4][5]
Q3: What are the primary causes of peak tailing for aromatic amides?
A3: The most common causes include:
-
Secondary Silanol Interactions: Interaction between basic amide analytes and acidic residual silanol groups on the silica stationary phase.[1][4][6]
-
Column Overload: Injecting too much sample mass onto the column.[2][7][8]
-
Extra-Column Effects: Dead volume in tubing, fittings, or the detector flow cell can cause band broadening and tailing.[9][10][11]
-
Inappropriate Mobile Phase pH: A mobile phase pH close to the pKa of the aromatic amide can lead to the presence of both ionized and unionized forms, causing peak distortion.[12][13]
-
Column Contamination or Degradation: Physical damage or contamination of the column packing material.[2][7]
Troubleshooting Guides
Guide 1: Diagnosing the Cause of Peak Tailing
A systematic approach is crucial to efficiently identify the root cause of peak tailing. The following flowchart outlines a logical troubleshooting workflow.
References
- 1. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 2. uhplcs.com [uhplcs.com]
- 3. pharmagrowthhub.com [pharmagrowthhub.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. lctsbible.com [lctsbible.com]
- 6. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 7. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Understanding Dead Volume, Dwell Volume, & Extra Column Volume [thermofisher.com]
- 10. chromatographytoday.com [chromatographytoday.com]
- 11. uhplcs.com [uhplcs.com]
- 12. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 13. chromatographytoday.com [chromatographytoday.com]
"addressing baseline drift in HPLC analysis of Methyl 4-(butanoylamino)benzoate"
This guide provides troubleshooting assistance and answers to frequently asked questions regarding baseline drift in the HPLC analysis of Methyl 4-(butanoylamino)benzoate.
Troubleshooting Guide: Baseline Drift
Q1: Why is my HPLC baseline consistently drifting upwards or downwards during analysis?
An upward or downward trend in the baseline can obscure peaks and affect accurate quantification.[1][2] This issue, known as baseline drift, can stem from several sources related to the mobile phase, column, or detector.
Common Causes and Solutions:
-
Mobile Phase Issues:
-
Inhomogeneous Mobile Phase: If the mobile phase is not thoroughly mixed, its composition can change during the run, causing drift. This is especially true for premixed solvents that have been sitting for a while.[3] Solution: Prepare fresh mobile phase daily, use high-purity HPLC-grade solvents, and ensure it is well-mixed and properly degassed.[2][3]
-
Solvent Degradation: Some solvents, like trifluoroacetic acid (TFA) or tetrahydrofuran (THF), can degrade over time, changing their UV absorbance and causing the baseline to rise.[1][2] Solution: Use fresh, high-quality solvents and consider stabilized THF.[2]
-
Contamination: Contaminants in the mobile phase can accumulate on the column and slowly leach out, leading to a drifting baseline.[3][4] Solution: Always use HPLC-grade reagents and filter the mobile phase.[3]
-
-
Column & Temperature Issues:
-
Temperature Fluctuations: Even minor changes in ambient temperature can affect the column and mobile phase, leading to baseline drift. This is particularly noticeable with refractive index (RI) detectors but also affects UV detectors at high sensitivity.[3][4] Solution: Use a column oven to maintain a constant temperature and insulate tubing to shield it from environmental temperature changes.[1]
-
Column Contamination/Bleed: Impurities from previous samples can build up on the column and elute slowly, causing drift.[5] Additionally, the column's stationary phase can degrade ("bleed"), especially at extreme pH or high temperatures, which also contributes to drift. Solution: Implement a column cleaning protocol between analyses and ensure the mobile phase pH is compatible with the column's specifications.
-
-
Detector Issues:
-
Detector Not at Absorbance Maximum: If the detection wavelength is set on the slope of a UV absorbance curve for a mobile phase component, small changes in concentration will cause significant baseline drift.[3] Solution: Select a wavelength where the analyte absorbs strongly but the mobile phase has minimal to no absorbance.
-
Flow Cell Contamination or Bubbles: Contaminants or air bubbles accumulating in the detector flow cell can cause the baseline to drift, often upwards.[2][3] Solution: Flush the flow cell with a strong solvent like methanol or isopropanol.[3][5] If necessary, clean the cell with 1N nitric acid (never hydrochloric acid).[3]
-
Q2: My baseline is not just drifting, it's also very noisy. What's the cause?
Baseline noise appears as rapid, often regular or irregular, fluctuations. It reduces the signal-to-noise ratio, making it difficult to detect small peaks.
Common Causes and Solutions:
-
Pumping Issues:
-
Air Bubbles: Air bubbles in the pump or mobile phase are a primary cause of noisy baselines.[3] Solution: Thoroughly degas the mobile phase using an inline degasser, helium sparging, or sonication.[1][3] Ensure all fittings are secure to prevent air from entering the system.
-
Pump Seal Failure or Dirty Check Valves: Worn pump seals or malfunctioning check valves can cause pressure fluctuations and an unstable, noisy baseline.[1][3] Solution: Perform routine preventive maintenance, including replacing pump seals and cleaning or replacing check valves.[3]
-
-
Detector & Electrical Issues:
-
Failing Lamp: An aging detector lamp (e.g., UV lamp) can produce an unstable light output, resulting in a noisy baseline.[4] Solution: Check the lamp's operating hours and replace it if it's near the end of its lifespan.
-
Contaminated Flow Cell: A dirty flow cell can not only cause drift but also contribute to noise.[3] Solution: Flush and clean the detector flow cell as described in the previous question.
-
-
Mixing Problems:
-
Inadequate Mixing: For gradient or isocratic methods that mix solvents online, insufficient mixing can lead to periodic fluctuations in the baseline.[5] Solution: Ensure the system's mixer is functioning correctly. Adding a static mixer can help smooth out inconsistencies in the mobile phase blend.[1]
-
Frequently Asked Questions (FAQs)
Q1: What is considered an acceptable level of baseline drift and noise for this type of analysis?
While there is no universal standard, acceptable levels depend on the sensitivity required for your analysis. For routine quantification, a good starting point is to aim for a baseline drift of less than 1 x 10⁻⁴ Absorbance Units (AU) per hour and baseline noise of less than 1 x 10⁻⁵ AU. See the table below for a general guide.
Q2: How can I prevent baseline drift before it starts?
Proactive measures are key to maintaining a stable baseline.
-
Consistent Maintenance: Regularly perform preventive maintenance, such as replacing pump seals and filters.[3]
-
Fresh Mobile Phase: Always prepare fresh mobile phase using high-purity, HPLC-grade solvents and reagents.[2][3] Degas it thoroughly before use.
-
System Suitability: Before running samples, equilibrate the column with the mobile phase until a stable baseline is achieved. Run a blank gradient to check for any underlying drift issues.[1]
-
Use a Guard Column: A guard column can protect your analytical column from contaminants in the sample, extending its life and preventing issues like ghost peaks and baseline drift.
Q3: Could the this compound sample itself be the cause of the drift?
Yes, this is possible. If the compound degrades in the sample solvent or interacts strongly with the stationary phase, it can lead to problems. Degradation products may elute very slowly, causing a rising baseline in subsequent runs. Ensure your sample is fully dissolved and stable in your chosen diluent.
Quantitative Data Summary
The following table summarizes the potential impact of various issues on baseline stability. The values are illustrative and can vary based on the specific HPLC system and method conditions.
| Issue Source | Common Problem | Typical Drift Magnitude (mAU/hr) | Typical Noise (µAU) |
| Mobile Phase | Improper mixing or contamination | 1 - 5 | 20 - 100 |
| Solvent degradation (e.g., TFA) | > 5 | < 50 | |
| Dissolved air (inadequate degassing) | < 1 | > 100 (spikes) | |
| Column | Temperature fluctuation (± 2°C) | 1 - 3 | < 20 |
| Column bleed / contamination | 2 - 10+ | 20 - 50 | |
| HPLC System | Failing pump seals / faulty check valves | < 2 | > 150 (periodic) |
| Dirty detector flow cell | 1 - 5 | 50 - 100 | |
| Aging UV Lamp | < 1 | > 100 (erratic) |
Experimental Protocols
Protocol 1: Systematic HPLC System Flushing
This protocol is designed to clean the system flow path and detector cell to remove contaminants.
-
Preparation:
-
Remove the HPLC column and replace it with a union or a restrictor capillary.
-
Prepare fresh, HPLC-grade solvents: Reagent A (Water), Reagent B (Isopropanol), Reagent C (Methanol).
-
-
Pump and Flow Path Flush:
-
Place all solvent lines into Reagent A (Water).
-
Purge each pump channel for 5 minutes at 5 mL/min to remove buffers and salts.
-
Place all solvent lines into Reagent B (Isopropanol).
-
Flush the entire system (all channels) by running a gradient from 100% Water to 100% Isopropanol over 10 minutes at a flow rate of 2-3 mL/min.
-
Hold at 100% Isopropanol for 20 minutes to flush the system thoroughly.
-
-
Detector Cell Flush:
-
While flushing with Isopropanol, monitor the baseline and pressure.
-
If the baseline remains unstable, this may indicate a persistent bubble or contamination in the flow cell.
-
-
Final Rinse:
-
Replace Isopropanol with Methanol (Reagent C) or the initial mobile phase for your analysis.
-
Flush the system for 15-20 minutes to equilibrate it with the new solvent.
-
-
Re-equilibration:
-
Reinstall the column.
-
Equilibrate the column with your analysis mobile phase at the method's flow rate until the baseline is stable.
-
Protocol 2: Mobile Phase Preparation for this compound Analysis
This is a general-purpose reversed-phase method suitable for the analysis of this compound.
-
Reagents and Equipment:
-
HPLC-grade Acetonitrile
-
HPLC-grade Water (e.g., Milli-Q or equivalent)
-
0.2 µm or 0.45 µm solvent filters
-
Clean glass solvent bottles
-
Graduated cylinders
-
-
Mobile Phase A (Aqueous):
-
Measure 950 mL of HPLC-grade water into a clean 1 L bottle.
-
This will be your aqueous component. For buffered solutions, the buffer salts would be added and dissolved at this stage.
-
-
Mobile Phase B (Organic):
-
Measure 950 mL of HPLC-grade Acetonitrile into a clean 1 L bottle.
-
-
Filtration and Degassing:
-
Individually filter both Mobile Phase A and Mobile Phase B through a 0.2 µm filter to remove particulates.
-
Place the solvent bottles in the HPLC system's solvent tray.
-
Degas the solvents by running the system's inline degasser for at least 15 minutes before starting any analysis. Alternatively, sonicate each solvent for 10-15 minutes.
-
-
Method Parameters (Example):
-
Column: C18, 250 mm x 4.6 mm, 5 µm
-
Mobile Phase: Isocratic mixture of 55% Acetonitrile and 45% Water (adjust ratio as needed for optimal retention).
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Column Temperature: 30 °C
-
Visualizations
Below are diagrams illustrating key troubleshooting and chemical concepts related to your analysis.
Caption: Troubleshooting workflow for diagnosing HPLC baseline drift.
Caption: Potential degradation pathway of the analyte causing baseline drift.
References
Technical Support Center: Crystallization of Methyl 4-(butanoylamino)benzoate
Welcome to the technical support center for the crystallization of Methyl 4-(butanoylamino)benzoate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the crystallization of this and structurally similar compounds.
Disclaimer: The following guidance is based on general principles of small molecule crystallization and data available for analogous aromatic esters and amides. Specific experimental conditions for this compound may require further optimization.
Troubleshooting Guides
This section addresses specific issues that may arise during the crystallization of this compound in a question-and-answer format.
Issue 1: The compound "oils out" instead of forming crystals.
-
Question: Why is my this compound forming an oil instead of solid crystals upon cooling?
-
Answer: "Oiling out" occurs when the solute precipitates from the solution as a liquid phase rather than a solid crystalline phase. This typically happens when a solution is supersaturated at a temperature above the melting point of the solute in the solvent system. For this compound, with both ester and amide functionalities, this can be influenced by the solvent's polarity and its interaction with the solute.
-
Troubleshooting Steps:
-
Reduce the cooling rate: Allow the solution to cool to room temperature slowly, and then gradually cool it further in a refrigerator or cold bath. Rapid cooling often promotes oiling out.
-
Use a more dilute solution: The concentration of your solution may be too high. Add more solvent to the heated mixture to ensure the saturation point is reached at a lower temperature.
-
Change the solvent system: Select a solvent in which the compound is less soluble at elevated temperatures. Alternatively, a solvent mixture (a "good" solvent in which the compound is soluble and a "poor" solvent in which it is less soluble) can be employed to fine-tune the solubility.
-
Induce crystallization at a higher temperature: Introduce a seed crystal or scratch the inside of the flask with a glass rod just as the solution starts to become cloudy to provide a nucleation site before the solution becomes overly supersaturated.
-
-
Issue 2: No crystals form upon cooling.
-
Question: My solution of this compound remains clear even after prolonged cooling. What should I do?
-
Answer: The absence of crystal formation indicates that the solution is not sufficiently supersaturated at the lower temperature. This could be due to using too much solvent or the inherent high solubility of the compound in the chosen solvent even at low temperatures.
-
Troubleshooting Steps:
-
Concentrate the solution: Gently heat the solution to evaporate some of the solvent. Be cautious not to evaporate too much, which could lead to rapid precipitation.
-
Induce nucleation:
-
Seeding: Add a small, pure crystal of this compound to the solution.
-
Scratching: Use a glass rod to scratch the inner surface of the flask at the meniscus. The microscopic imperfections on the glass can serve as nucleation sites.
-
-
Add an anti-solvent: If using a single solvent system, slowly add a "poor" solvent (one in which your compound is insoluble but is miscible with the primary solvent) until the solution becomes slightly turbid. Then, allow it to cool slowly.
-
Re-evaluate your solvent choice: The selected solvent may be too good at dissolving your compound. Refer to the solvent selection table below for alternatives.
-
-
Issue 3: The resulting crystals are very small or form a powder.
-
Question: I am getting a solid, but it is a fine powder rather than well-defined crystals. How can I obtain larger crystals?
-
Answer: The formation of a powder or very small crystals is often a sign of rapid crystallization from a highly supersaturated solution. To obtain larger crystals, the rate of crystal growth needs to be slowed down.
-
Troubleshooting Steps:
-
Slow down the cooling process: Insulate the crystallization vessel to ensure very slow cooling. A Dewar flask or wrapping the flask in glass wool can be effective.
-
Reduce the degree of supersaturation: Use slightly more solvent than the minimum required to dissolve the compound at the boiling point. This will lower the supersaturation level upon cooling.
-
Use a solvent system that promotes slower crystallization: Solvents with higher viscosity or those that have a smaller solubility difference between hot and cold conditions can slow down diffusion and crystal growth.
-
Consider vapor diffusion: This technique involves slowly introducing an anti-solvent via the vapor phase, leading to a very gradual increase in supersaturation and often yielding high-quality single crystals.
-
-
Frequently Asked Questions (FAQs)
-
Q1: What are the best starting solvents to try for the crystallization of this compound?
-
A1: Given the presence of both an amide and an ester group, a solvent of intermediate polarity is a good starting point. Alcohols like ethanol or isopropanol, or esters like ethyl acetate, are often suitable. Mixtures of a polar solvent (e.g., ethanol) with a nonpolar solvent (e.g., hexane or heptane) can also be effective. It is recommended to perform small-scale solubility tests with a range of solvents to identify the most promising candidates.
-
-
Q2: How can I remove colored impurities during crystallization?
-
A2: If your crude this compound is colored, the impurities can sometimes be removed by adding a small amount of activated charcoal to the hot solution before filtration. The colored impurities adsorb onto the surface of the charcoal. Use charcoal sparingly, as it can also adsorb some of your desired product.
-
-
Q3: My compound is suspected to be polymorphic. How does this affect crystallization?
-
A3: Polymorphism is the ability of a compound to exist in more than one crystalline form. Different polymorphs can have different solubilities and stabilities. The choice of solvent, cooling rate, and temperature can all influence which polymorphic form crystallizes. If you suspect polymorphism, it is crucial to control your crystallization conditions consistently and characterize the resulting solid using techniques like Differential Scanning Calorimetry (DSC) or X-ray Powder Diffraction (XRPD).
-
Data Presentation
Table 1: Suggested Solvents for Crystallization of Aromatic Amides and Esters
| Solvent Class | Examples | Polarity | Comments |
| Alcohols | Methanol, Ethanol, Isopropanol | High | Good for dissolving at high temperatures, but solubility may remain high at low temperatures. |
| Esters | Ethyl acetate, Isopropyl acetate | Medium | Often a good balance of solubility for this class of compounds. |
| Ketones | Acetone, Methyl ethyl ketone | Medium | Good dissolving power, but their lower boiling points can lead to rapid evaporation. |
| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Low-Medium | THF is a strong solvent; diethyl ether is often used as an anti-solvent. |
| Hydrocarbons | Hexane, Heptane, Toluene | Low | Typically used as anti-solvents or for recrystallizing less polar compounds. |
| Halogenated | Dichloromethane, Chloroform | Medium | Good solvents, but their use is often discouraged due to environmental and health concerns. |
Experimental Protocols
Protocol 1: Single Solvent Recrystallization
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., ethanol).
-
Heating: Gently heat the mixture on a hot plate with stirring until the solvent boils. Add more solvent dropwise until the solid completely dissolves.
-
(Optional) Decoloration: If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, warm flask to remove any insoluble impurities (and charcoal, if used).
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.
-
Drying: Dry the crystals in a vacuum oven or desiccator until a constant weight is achieved.
Protocol 2: Mixed Solvent Recrystallization
-
Dissolution: Dissolve the crude solid in a minimal amount of a "good" solvent (e.g., ethanol) at its boiling point.
-
Addition of Anti-solvent: While the solution is still hot, add a "poor" solvent (e.g., water or hexane) dropwise until the solution becomes faintly cloudy (turbid).
-
Clarification: Add a few drops of the "good" solvent back into the hot solution until the cloudiness just disappears.
-
Crystallization, Isolation, Washing, and Drying: Follow steps 5-8 from the Single Solvent Recrystallization protocol.
Mandatory Visualization
Caption: A troubleshooting workflow for common crystallization problems.
Caption: Key parameters influencing the outcome of crystallization.
"impact of solvent choice on Methyl 4-(butanoylamino)benzoate synthesis"
This technical support center provides troubleshooting guidance and frequently asked questions regarding the impact of solvent choice on the synthesis of Methyl 4-(butanoylamino)benzoate. The information is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
Encountering issues during your synthesis? This guide provides potential causes and solutions related to solvent selection.
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Low Reaction Yield | Poor solubility of starting materials: Methyl 4-aminobenzoate may not be fully dissolved in the chosen solvent, limiting its availability to react with butanoyl chloride or butyric anhydride. | - Solvent Screening: Test a range of anhydrous aprotic solvents with varying polarities such as Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate (EtOAc), or Acetonitrile (MeCN). - Increase Solvent Volume: While maintaining a reasonable concentration, ensure enough solvent is used to fully dissolve the starting materials. - Gentle Warming: For less volatile solvents, gentle heating can improve solubility. |
| Side reactions promoted by the solvent: Protic solvents (e.g., alcohols, water) can react with the acylating agent (butanoyl chloride), reducing the amount available for the desired reaction. The use of an amine base in a protic solvent can also lead to hydrolysis of the ester. | - Use Anhydrous Aprotic Solvents: Strictly use dry, aprotic solvents to prevent unwanted side reactions with the acylating agent. - Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture. | |
| Product is Difficult to Purify | Co-precipitation of byproducts: The chosen solvent may cause the product and byproducts (e.g., triethylamine hydrochloride if a base is used) to precipitate together. | - Solvent Selection for Workup: After the reaction, select a solvent for workup that selectively dissolves the product but not the byproducts. For example, after quenching the reaction, using a solvent like ethyl acetate will dissolve the desired product, while the salt byproduct can be removed by an aqueous wash. |
| Solvent is difficult to remove: A high-boiling point solvent (e.g., DMF, DMSO) may be difficult to remove completely from the product. | - Choose a Volatile Solvent: Whenever possible, use a solvent with a lower boiling point (e.g., DCM, EtOAc) for easier removal under reduced pressure. - Solvent Exchange: If a high-boiling solvent is necessary for the reaction, consider performing a solvent exchange to a more volatile solvent before final purification. | |
| Inconsistent Reaction Times | Solvent polarity affecting reaction rate: The polarity of the solvent can influence the rate of the acylation reaction. | - Optimize with Solvent Polarity: Experiment with solvents of different polarities. Non-polar solvents may slow down the reaction, while highly polar aprotic solvents might accelerate it. |
| Product Degradation | Reaction with residual acidic or basic impurities in the solvent: Technical grade solvents may contain impurities that can catalyze degradation of the product. | - Use High-Purity Solvents: Employ high-purity, anhydrous solvents to minimize the risk of side reactions and product degradation. |
Frequently Asked Questions (FAQs)
Q1: What is the most commonly recommended type of solvent for the acylation of methyl 4-aminobenzoate?
A1: For the acylation of an amine with an acyl chloride like butanoyl chloride, anhydrous aprotic solvents are generally recommended. These include chlorinated hydrocarbons like dichloromethane (DCM), ethers such as tetrahydrofuran (THF) or dioxane, and esters like ethyl acetate (EtOAc).[1][2] These solvents are inert to the reaction conditions and effectively dissolve the starting materials.
Q2: Can I use a protic solvent like methanol or ethanol?
A2: It is highly discouraged to use protic solvents like alcohols. The acylating agent (butanoyl chloride or butyric anhydride) will react preferentially with the alcohol solvent, a process known as solvolysis, which will consume your reagent and significantly lower the yield of the desired product.
Q3: How does solvent polarity affect the synthesis of this compound?
A3: Solvent polarity can influence the reaction in several ways. A solvent with moderate polarity is often ideal for dissolving both the relatively polar starting material (methyl 4-aminobenzoate) and the less polar acylating agent. The polarity can also affect the reaction rate by stabilizing or destabilizing charged intermediates in the reaction mechanism.
Q4: Is it necessary to use a base in the reaction, and how does this relate to solvent choice?
A4: Yes, a non-nucleophilic base, such as triethylamine or pyridine, is typically added to neutralize the HCl generated during the reaction when using butanoyl chloride. The choice of solvent should allow for the solubility of this base. The resulting hydrochloride salt of the base is often insoluble in many aprotic solvents, which can sometimes be advantageous for its removal by filtration after the reaction.
Q5: What are the best solvents for the workup and purification stages?
A5: For the workup, a water-immiscible solvent like ethyl acetate or dichloromethane is ideal. This allows for easy extraction and washing with aqueous solutions to remove the base hydrochloride and other water-soluble impurities. For purification by column chromatography, a mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate) is commonly used to elute the product from the stationary phase.[1]
Impact of Solvent Choice on Reaction Parameters (Theoretical)
The following table provides a theoretical comparison of how different solvents might impact the synthesis of this compound.
| Solvent | Properties | Expected Advantages | Potential Disadvantages |
| Dichloromethane (DCM) | Aprotic, moderately polar, low boiling point (39.6 °C) | - Good solubility for a wide range of organic compounds.- Easy to remove under reduced pressure. | - Halogenated solvent, which can be an environmental concern.- Relatively low boiling point may not be suitable for reactions requiring higher temperatures. |
| Tetrahydrofuran (THF) | Aprotic, polar, boiling point (66 °C) | - Good solvating power for many reagents.- Can be obtained in high purity and anhydrous form. | - Can form peroxides upon storage, which can be explosive.- Higher boiling point than DCM, requiring more energy for removal. |
| Ethyl Acetate (EtOAc) | Aprotic, moderately polar, boiling point (77.1 °C) | - Environmentally benign solvent.- Good for both reaction and workup. | - Can be susceptible to hydrolysis if acidic or basic impurities are present. |
| Acetonitrile (MeCN) | Aprotic, polar, boiling point (81.6 °C) | - High polarity can sometimes accelerate reaction rates. | - Can be more difficult to remove than DCM or EtOAc.- May not be suitable for all workup procedures due to miscibility with water. |
| Toluene | Aprotic, non-polar, high boiling point (110.6 °C) | - Can be useful for reactions requiring higher temperatures.- Good for azeotropic removal of water if present. | - Poor solubility for more polar starting materials.- High boiling point makes it difficult to remove. |
Detailed Experimental Protocol
This protocol describes a general procedure for the synthesis of this compound, with an emphasis on the role of the solvent.
Materials:
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Methyl 4-aminobenzoate
-
Butanoyl chloride
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Triethylamine
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Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
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Saturated sodium bicarbonate solution
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve methyl 4-aminobenzoate (1 equivalent) and triethylamine (1.1 equivalents) in anhydrous dichloromethane. The volume of DCM should be sufficient to fully dissolve the starting materials (e.g., 10-20 mL per gram of methyl 4-aminobenzoate).
-
Addition of Acylating Agent: Cool the solution in an ice bath to 0 °C. Slowly add butanoyl chloride (1.05 equivalents) dropwise to the stirred solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Quenching and Workup:
-
Quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and add more DCM if necessary.
-
Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent, or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Logical relationships between solvent properties and their impact on the synthesis.
References
- 1. EP1268400A2 - Method for producing n-butyryl-4-amino-3-methyl-methyl benzoate and the novel compound n-(4-bromine-2-methylphenyl)-butanamide - Google Patents [patents.google.com]
- 2. US20030065211A1 - Method for producing n-butyryl-4-amino-3-methyl-methyl benzoate and the novel compound n-(4-bromine-2-methylphenyl)-butanamide - Google Patents [patents.google.com]
"temperature control in the synthesis of Methyl 4-(butanoylamino)benzoate"
Welcome to the technical support center for the synthesis of Methyl 4-(butanoylamino)benzoate. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) related to this chemical synthesis, with a particular focus on the critical role of temperature control.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound.
| Issue | Potential Cause | Recommended Action |
| Low to No Product Yield | 1. Ineffective Acylation: The reaction between methyl 4-aminobenzoate and butanoyl chloride is incomplete. This can be due to suboptimal temperature, insufficient reaction time, or reagent degradation. 2. Loss of Product During Workup: The product may be lost during extraction or purification steps. | 1. Temperature Control: Ensure the reaction is maintained at the optimal temperature range of 0-5°C. The addition of butanoyl chloride should be slow and controlled to prevent a sudden increase in temperature. 2. Reagent Quality: Use freshly opened or properly stored butanoyl chloride. Check the purity of the methyl 4-aminobenzoate. 3. pH Adjustment: During workup, ensure the aqueous solution is sufficiently neutralized to precipitate the product. 4. Extraction Efficiency: Use an appropriate solvent for extraction (e.g., ethyl acetate, dichloromethane) and perform multiple extractions to ensure complete recovery of the product. |
| Presence of Impurities in the Final Product | 1. Diacylation: At higher temperatures, the secondary amine of the desired product can be further acylated by butanoyl chloride, leading to the formation of a diacylated byproduct. 2. Hydrolysis of Butanoyl Chloride: If moisture is present in the reaction, butanoyl chloride can hydrolyze to butanoic acid. 3. Unreacted Starting Material: Incomplete reaction can leave unreacted methyl 4-aminobenzoate. | 1. Strict Temperature Adherence: Maintain the reaction temperature at 0-5°C to minimize diacylation. 2. Anhydrous Conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents to prevent hydrolysis of the butanoyl chloride. 3. Purification: Recrystallization from a suitable solvent system (e.g., ethanol/water) can effectively remove most impurities. Column chromatography may be necessary for very high purity requirements. |
| Reaction Mixture Turns Dark or Charred | Exothermic Reaction Out of Control: Rapid addition of butanoyl chloride at a temperature above the recommended range can lead to an uncontrolled exothermic reaction, causing decomposition of reactants and products. | 1. Immediate Cooling: If the temperature begins to rise uncontrollably, immediately immerse the reaction vessel in an ice-salt bath to cool it down. 2. Slow Reagent Addition: Always add the butanoyl chloride dropwise with vigorous stirring to dissipate the heat generated. |
| Product is Oily and Difficult to Solidify | Presence of Impurities: Oily products are often indicative of impurities that depress the melting point. | 1. Purification: Purify the crude product by recrystallization or column chromatography to remove impurities. 2. Trituration: Triturating the oil with a non-polar solvent like hexane can sometimes induce crystallization. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for the synthesis of this compound?
A1: The optimal temperature for the acylation of methyl 4-aminobenzoate with butanoyl chloride is in the range of 0-5°C. Maintaining this low temperature is crucial for controlling the exothermic nature of the reaction and preventing the formation of side products.
Q2: What are the common side products if the temperature is not controlled?
A2: If the temperature rises significantly above 5°C, two primary side reactions can occur:
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Diacylation: The nitrogen atom of the newly formed amide can be acylated again by another molecule of butanoyl chloride.
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Hydrolysis of Butanoyl Chloride: In the presence of any moisture, butanoyl chloride will readily hydrolyze to form butanoic acid.
Q3: Why is a base, such as pyridine or triethylamine, used in this reaction?
A3: A base is used to neutralize the hydrochloric acid (HCl) that is generated as a byproduct of the reaction between the amine and the acyl chloride. This is a classic example of a Schotten-Baumann reaction condition.[1][2][3] The removal of HCl is essential as it can protonate the starting amine, rendering it non-nucleophilic and thus stopping the reaction.
Q4: Can I use butyric anhydride instead of butanoyl chloride?
A4: Yes, butyric anhydride can be used as an acylating agent. The reaction may be less vigorous than with butanoyl chloride, and the byproduct is butanoic acid instead of HCl. Temperature control is still recommended to ensure a clean reaction.
Q5: How does temperature affect the yield and purity of the product?
A5: Lower temperatures (0-5°C) generally lead to higher yields and purity by minimizing side reactions. As the temperature increases, the likelihood of diacylation and other side reactions increases, which will reduce the yield of the desired product and complicate purification.
Data Presentation
The following table summarizes the expected outcomes of the synthesis at different temperatures, based on general principles of acylation reactions.
| Reaction Temperature (°C) | Expected Yield | Expected Purity | Primary Byproducts |
| 0 - 5 | High | High | Minimal |
| 10 - 25 (Room Temperature) | Moderate to High | Moderate | Diacylated product, Butanoic acid (if moisture is present) |
| > 30 | Low to Moderate | Low | Significant amounts of diacylated product, degradation products |
Experimental Protocols
Synthesis of this compound
Materials:
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Methyl 4-aminobenzoate
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Butanoyl chloride
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Pyridine (or triethylamine)
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Dichloromethane (anhydrous)
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Hydrochloric acid (1 M)
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Saturated sodium bicarbonate solution
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Saturated sodium chloride solution (brine)
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Anhydrous magnesium sulfate
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Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve methyl 4-aminobenzoate in anhydrous dichloromethane.
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Add an equimolar amount of pyridine (or triethylamine) to the solution.
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Cool the flask to 0°C in an ice bath.
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Slowly add an equimolar amount of butanoyl chloride dropwise to the stirred solution over a period of 15-20 minutes, ensuring the temperature does not exceed 5°C.
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After the addition is complete, allow the reaction mixture to stir at 0°C for 1 hour, and then let it warm to room temperature and stir for an additional 2-3 hours.
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Transfer the reaction mixture to a separatory funnel and wash sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and finally with brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.
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Purify the crude product by recrystallization from an ethanol/water mixture to yield pure this compound as a white solid.
Visualizations
Below are diagrams illustrating the key processes involved in the synthesis and troubleshooting of this compound.
Caption: Experimental Workflow for the Synthesis of this compound.
Caption: Troubleshooting Flowchart for Common Synthesis Issues.
References
Technical Support Center: Catalyst Selection for the Amidation of Methyl 4-Aminobenzoate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the catalytic amidation of methyl 4-aminobenzoate.
Troubleshooting Guide
Issue 1: Low or No Conversion of Methyl 4-Aminobenzoate
| Potential Cause | Troubleshooting Steps |
| Catalyst Inactivity | - Verify Catalyst Quality: Ensure the catalyst is from a reliable source and has been stored correctly. Some catalysts are sensitive to air and moisture. - Catalyst Activation: Certain catalysts, like some heterogeneous metal oxides, may require pre-activation (e.g., heating under vacuum or inert gas) to remove adsorbed water or other deactivating species.[1] - Catalyst Loading: The catalyst loading might be too low. While low catalyst loading is desirable, for less reactive substrates, a higher loading (within a reasonable range) may be necessary to achieve good conversion.[1] |
| Poor Substrate Purity | - Analyze Starting Materials: Verify the purity of methyl 4-aminobenzoate and the amine using techniques like NMR or GC-MS. Impurities can poison the catalyst or lead to side reactions. - Purify Substrates: If impurities are detected, purify the starting materials before use. |
| Suboptimal Reaction Conditions | - Temperature: The reaction temperature may be too low. Amidation of esters, especially with less nucleophilic anilines, often requires elevated temperatures to proceed at a reasonable rate.[1] - Solvent: If a solvent is used, ensure it is dry and compatible with the catalyst and reactants. For some catalytic systems, solvent-free conditions are optimal.[1] - Reaction Time: The reaction may not have been run for a sufficient amount of time. Monitor the reaction progress using TLC or GC to determine the optimal reaction time. |
| Inhibition of the Catalyst | - Product Inhibition: The amide product or the alcohol byproduct (methanol) may be inhibiting the catalyst. In some cases, removal of the byproduct, for instance by using a Dean-Stark trap for water removal in amidation of carboxylic acids, can drive the reaction forward. - Amine Inhibition: The amine reactant itself can sometimes act as an inhibitor for certain types of catalysts, particularly Lewis acidic ones, by strongly coordinating to the active sites.[2] |
Issue 2: Formation of Side Products
| Side Product | Potential Cause | Mitigation Strategy |
| N-Alkylated Amine | Reaction of the amine with the alcohol byproduct. | This is more common at higher temperatures. Optimize the reaction temperature and time to favor amidation over N-alkylation. |
| Poly-amidation | If the amine has multiple reactive sites. | Use a protecting group strategy for other reactive amine functionalities if selective amidation is required. |
| Decomposition of Reactants or Products | High reaction temperatures or prolonged reaction times. | Optimize the reaction conditions to the mildest possible that still affords a good yield in a reasonable time. |
Frequently Asked Questions (FAQs)
Q1: Which type of catalyst is best for the amidation of methyl 4-aminobenzoate?
The "best" catalyst depends on several factors, including the desired reaction conditions (e.g., temperature, solvent), the scale of the reaction, and cost considerations. Here's a summary of common catalyst types:
-
Heterogeneous Catalysts (e.g., Nb₂O₅, ZrO₂):
-
Homogeneous Catalysts (e.g., Manganese, Lanthanide complexes):
-
Advantages: Often operate under milder conditions and can exhibit high activity and selectivity with low catalyst loadings.[6][7] Manganese-based catalysts are attractive due to the low cost and abundance of the metal.[6][7] Lanthanide complexes can be effective for the amidation with less nucleophilic aromatic amines.[8]
-
Disadvantages: Catalyst removal from the product can be challenging.
-
Q2: What are the typical reaction conditions for the amidation of methyl 4-aminobenzoate?
Reaction conditions vary significantly with the chosen catalyst.
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With Nb₂O₅: Typically requires high temperatures (e.g., 160-200°C) and can be run under solvent-free conditions.[1]
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With ZrO₂: Often used in continuous-flow systems at elevated temperatures (e.g., 160°C).[4]
-
With Manganese Catalysts: Can be effective at lower temperatures (e.g., 120°C) in a solvent like toluene with a base.[6]
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With Lanthanide Catalysts: Can proceed under relatively mild conditions (e.g., 80-100°C) and may be performed solvent-free.[8]
Q3: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a simple and effective way to monitor the disappearance of the starting materials (methyl 4-aminobenzoate and the amine) and the appearance of the amide product. Gas chromatography (GC) can also be used for more quantitative analysis of the reaction mixture over time.
Q4: Are there any safety precautions I should take?
Yes. Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Some amines and catalysts can be toxic or corrosive. Review the Safety Data Sheet (SDS) for all chemicals before use. High-temperature reactions should be conducted with appropriate shielding and temperature control.
Catalyst Performance Data
The following table summarizes the performance of various catalysts for the amidation of methyl 4-aminobenzoate and related esters.
| Catalyst | Amine | Temperature (°C) | Solvent | Yield (%) | Reference |
| Nb₂O₅ | Aniline | 180 | None | >99 | [1] |
| ZrO₂ (amorphous) | Hexylamine | 160 | None (Flow) | 95 | [3][4] |
| Mn(I) complex | Various amines | 120 | Toluene | High | [6][7] |
| La₂(μ-O)₂(μ-OH)₂(NCMe)₄Cl₄ | Aniline | 100 | None | 85 | [8] |
Experimental Protocols
Protocol 1: Amidation of Methyl 4-aminobenzoate using Niobium Pentoxide (Nb₂O₅) (Adapted from a general procedure)
-
Reaction Setup: In a dry reaction vessel equipped with a magnetic stir bar and a reflux condenser, add methyl 4-aminobenzoate (1.0 mmol), the desired amine (1.1 mmol), and Nb₂O₅ (5-10 mol%).
-
Reaction Conditions: Heat the reaction mixture to 180°C under an inert atmosphere (e.g., nitrogen or argon).
-
Monitoring: Monitor the reaction progress by TLC or GC.
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Work-up: After completion of the reaction (typically several hours), cool the mixture to room temperature.
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Purification: Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate). The heterogeneous catalyst can be recovered by filtration or centrifugation.[1] Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel.
Protocol 2: Amidation of Methyl 4-aminobenzoate using a Manganese(I) Catalyst (General Procedure)
-
Reaction Setup: In a glovebox, add the Mn(I) catalyst (e.g., a Mn-pincer complex, 1-2 mol%), sodium tert-butoxide (10-20 mol%), methyl 4-aminobenzoate (1.0 mmol), and the amine (1.2 mmol) to a dry Schlenk tube.
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Solvent: Add anhydrous toluene (e.g., 2 mL).
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Reaction Conditions: Seal the tube and heat the reaction mixture at 120°C for the required time (e.g., 12-24 hours).
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Work-up: After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride.
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Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the residue by flash column chromatography.
Visualizations
Caption: Catalyst selection workflow for the amidation of methyl 4-aminobenzoate.
Caption: Troubleshooting logic for the catalytic amidation of methyl 4-aminobenzoate.
References
- 1. researchgate.net [researchgate.net]
- 2. Manganese-Catalyzed Hydrogenation of Amides and Polyurethanes: Is Catalyst Inhibition an Additional Barrier to the Efficient Hydrogenation of Amides and Their Derivatives? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. scilit.com [scilit.com]
- 6. researchgate.net [researchgate.net]
- 7. Manganese Catalyzed Direct Amidation of Esters with Amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
"minimizing byproduct formation in Methyl 4-(butanoylamino)benzoate synthesis"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing byproduct formation during the synthesis of Methyl 4-(butanoylamino)benzoate.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, focusing on the common N-acylation of Methyl 4-aminobenzoate with butanoyl chloride.
Problem 1: Low Yield of the Desired Product
| Potential Cause | Recommended Solution |
| Incomplete Reaction | - Reaction Time: Ensure the reaction is stirred for a sufficient duration. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours. - Reaction Temperature: Maintain the appropriate reaction temperature. The acylation is often carried out at room temperature or slightly below to control reactivity. |
| Suboptimal Reagent Stoichiometry | - Use a slight excess (1.05-1.2 equivalents) of butanoyl chloride to ensure complete consumption of the starting amine. However, a large excess can lead to diacylation. |
| Moisture in Reaction | - Butanoyl chloride is sensitive to moisture and can hydrolyze to butanoic acid. Ensure all glassware is thoroughly dried and use anhydrous solvents. |
| Loss of Product During Work-up | - Extraction: Ensure the pH of the aqueous layer is appropriately adjusted during extraction to minimize the solubility of the product in the aqueous phase. - Purification: Optimize purification methods (recrystallization or column chromatography) to minimize product loss. |
Problem 2: Presence of Unreacted Methyl 4-aminobenzoate
| Potential Cause | Recommended Solution |
| Insufficient Acylating Agent | - Ensure at least a stoichiometric amount of butanoyl chloride is used. A small excess can drive the reaction to completion. |
| Poor Reactivity | - If the reaction is sluggish, the addition of a non-nucleophilic base, such as pyridine or triethylamine, can be used to scavenge the HCl byproduct and drive the reaction forward. |
| Inadequate Mixing | - Ensure efficient stirring to maintain a homogeneous reaction mixture. |
Problem 3: Formation of a Diacylated Byproduct (Methyl 4-(dibutanoylamino)benzoate)
| Potential Cause | Recommended Solution |
| Excess Butanoyl Chloride | - Carefully control the stoichiometry of butanoyl chloride. Use no more than a slight excess. |
| High Reaction Temperature | - Perform the reaction at a lower temperature (e.g., 0-5 °C) to decrease the rate of the second acylation. |
| Use of a Strong Base | - While a base can promote the reaction, a strong base may deprotonate the initially formed amide, making it more nucleophilic and susceptible to a second acylation. Use a mild, non-nucleophilic base if necessary. |
Problem 4: Formation of Hydrolysis Byproducts (4-(Butanoylamino)benzoic acid or 4-Aminobenzoic acid)
| Potential Cause | Recommended Solution |
| Presence of Water During Reaction or Work-up | - Use anhydrous solvents and reagents. Avoid prolonged exposure to acidic or basic aqueous conditions during the work-up. |
| Ester Hydrolysis | - The methyl ester can be hydrolyzed under acidic or basic conditions.[1] During work-up, use dilute acid or base and minimize contact time. Neutralize the reaction mixture promptly. |
| Amide Hydrolysis | - Amide hydrolysis is generally less facile than ester hydrolysis but can occur under harsh acidic or basic conditions, especially with prolonged heating. Avoid these conditions during purification. |
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the synthesis of this compound?
A1: The most common byproducts are:
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Unreacted Methyl 4-aminobenzoate: The starting material may be present if the reaction does not go to completion.
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Methyl 4-(dibutanoylamino)benzoate: This diacylated product can form if an excess of butanoyl chloride is used or if the reaction conditions are too harsh.
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4-(Butanoylamino)benzoic acid: This can result from the hydrolysis of the methyl ester group during the reaction or work-up.[1]
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4-Aminobenzoic acid: This can form from the hydrolysis of the starting material's ester group or the product's amide and ester groups.
Q2: How can I monitor the progress of the reaction?
A2: Thin Layer Chromatography (TLC) is an effective method to monitor the reaction. Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to separate the starting material, product, and potential byproducts. The product, being more nonpolar than the starting amine, will have a higher Rf value.
Q3: What is a suitable solvent for the reaction?
A3: Aprotic solvents such as chloroform, dichloromethane (DCM), or toluene are commonly used for this type of acylation.[2]
Q4: Is a base necessary for this reaction?
A4: While the reaction can proceed without a base, the addition of a non-nucleophilic base like pyridine or triethylamine is often recommended. The base neutralizes the hydrochloric acid (HCl) generated during the reaction, which can otherwise protonate the starting amine, reducing its nucleophilicity and slowing down the reaction.
Q5: What is the best way to purify the final product?
A5:
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Recrystallization: This is a common and effective method for purifying solid products. A suitable solvent system should be determined experimentally. Mixtures of ethanol and water or ethyl acetate and hexane are often good starting points.
-
Column Chromatography: If recrystallization does not provide sufficient purity, silica gel column chromatography can be used to separate the product from byproducts. A gradient elution with a mixture of hexane and ethyl acetate is typically effective.
Experimental Protocols
Synthesis of this compound
This protocol is a general procedure based on the acylation of similar aminobenzoates.[2]
Materials:
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Methyl 4-aminobenzoate
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Butanoyl chloride
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Anhydrous chloroform (or dichloromethane)
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Pyridine (or triethylamine)
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Saturated sodium bicarbonate solution
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate
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Hexane
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Ethyl acetate
Procedure:
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In a clean, dry round-bottom flask, dissolve Methyl 4-aminobenzoate (1 equivalent) in anhydrous chloroform.
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Add pyridine (1.1 equivalents) to the solution and cool the mixture in an ice bath.
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Slowly add butanoyl chloride (1.05 equivalents) dropwise to the stirred solution.
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After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC.
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Once the reaction is complete, wash the reaction mixture with saturated sodium bicarbonate solution to neutralize any excess acid.
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Separate the organic layer and wash it with brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Visualizations
References
Technical Support Center: Resolving Co-eluting Peaks in the HPLC of Methyl 4-(butanoylamino)benzoate
Welcome to our technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving co-eluting peaks during the High-Performance Liquid Chromatography (HPLC) analysis of Methyl 4-(butanoylamino)benzoate and related compounds.
Troubleshooting Guide
This guide provides systematic approaches to diagnose and resolve common issues leading to peak co-elution.
Issue: My chromatogram shows one broad peak where I expect two or more distinct peaks for my analyte and potential impurities.
This is a classic sign of co-elution, where multiple compounds are not adequately separated by the chromatographic system.[1][2] The goal is to achieve baseline resolution, where the detector signal returns to the baseline between adjacent peaks.[1]
Initial Assessment:
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Peak Shape Analysis: Examine the peak for signs of asymmetry, such as shoulders or tailing. A shoulder is a strong indication of a hidden co-eluting peak.[2][3] Tailing or fronting can also contribute to poor resolution.[1]
-
Peak Purity Analysis: If you have a Diode Array Detector (DAD) or Mass Spectrometer (MS), utilize peak purity analysis. A pure peak will have identical spectra across its entire width, while differing spectra suggest co-elution.[2][3]
Systematic Troubleshooting Steps:
The resolution of two peaks in chromatography is governed by three key factors: Efficiency (N) , Selectivity (α) , and Retention Factor (k) .[4][5] A systematic approach to optimizing these parameters is crucial.
Step 1: Optimize Retention Factor (k)
The retention factor, or capacity factor (k), is a measure of how long an analyte is retained on the column.[2] If peaks are eluting too close to the void volume (low k), there is insufficient interaction with the stationary phase for a good separation.
-
Problem: Peaks elute very early in the chromatogram (k < 1).
-
Solution: Weaken the mobile phase. In reversed-phase HPLC, this means decreasing the percentage of the organic solvent (e.g., acetonitrile, methanol) in the mobile phase.[2][5] This will increase retention times and potentially improve separation. An ideal k value is generally between 1 and 5.[2]
Step 2: Enhance Selectivity (α)
Selectivity is the most powerful tool for resolving co-eluting peaks and refers to the ability of the chromatographic system to differentiate between two analytes based on their chemical properties.[4]
-
Change the Organic Modifier: If you are using acetonitrile, try switching to methanol, or vice-versa.[4] These solvents have different chemical properties and can alter the elution order and spacing of peaks.
-
Adjust Mobile Phase pH: The pH of the mobile phase can significantly impact the ionization state of analytes, which in turn affects their retention and selectivity.[6] For a compound like this compound, which has an amide group, altering the pH can influence its interaction with the stationary phase. It is generally recommended to work at a pH at least 2 units away from the pKa of the analyte.
-
Incorporate Additives: Buffers can be added to the mobile phase to control and stabilize the pH.[6][7]
-
Change the Stationary Phase: If modifying the mobile phase is insufficient, changing the column chemistry is a very effective way to alter selectivity.[4] For aromatic compounds, a phenyl or biphenyl stationary phase might offer different selectivity compared to a standard C18 column.[3][5]
Step 3: Improve Column Efficiency (N)
Column efficiency relates to the sharpness or narrowness of the chromatographic peaks.[2] Sharper peaks are less likely to overlap.
-
Decrease Particle Size: Using a column with smaller particles will increase efficiency and can resolve closely eluting peaks.[1][4]
-
Increase Column Length: A longer column provides more opportunities for interaction between the analytes and the stationary phase, leading to better separation.[1][4] However, this will also increase analysis time and backpressure.
-
Optimize Flow Rate: Lowering the flow rate can sometimes improve resolution by allowing more time for equilibrium between the mobile and stationary phases.[1]
-
Adjust Temperature: Increasing the column temperature can decrease the viscosity of the mobile phase, leading to sharper peaks and potentially altered selectivity.[8][9][10] However, be mindful of potential analyte degradation at higher temperatures.[8][9]
Frequently Asked Questions (FAQs)
Q1: I see a small shoulder on my main peak. What is the quickest way to try and resolve it?
A1: The quickest approach is often to adjust the mobile phase composition.[4] A small change in the organic solvent percentage (e.g., a 2-5% decrease in reversed-phase) can increase retention and may be enough to separate the shoulder into a distinct peak.[5] If that doesn't work, consider a small change in temperature.[11]
Q2: Can my sample solvent affect peak shape and resolution?
A2: Yes, absolutely. If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion, including broadening and fronting, which can mask co-eluting peaks.[12][13] Whenever possible, dissolve your sample in the initial mobile phase.
Q3: How does temperature affect my separation of polar aromatic compounds?
A3: Temperature can have a complex and compound-specific effect.[8] For polar compounds, increasing the temperature generally decreases retention time.[8][9] More importantly, temperature can alter the selectivity of the separation, potentially resolving co-eluting peaks.[10][11] It's an important parameter to investigate during method development.
Q4: I've tried changing the mobile phase and temperature, but two peaks are still completely co-eluting. What's next?
A4: When selectivity is the primary issue and mobile phase modifications are not sufficient, the next logical step is to change the stationary phase.[2][4] The interaction between your analytes and the column chemistry is fundamental to separation. For an aromatic amide, consider switching from a standard C18 to a phenyl-hexyl or a polar-embedded phase column to introduce different separation mechanisms.[14]
Q5: What is "peak tailing" and can it cause co-elution?
A5: Peak tailing is when a peak is not symmetrical and has a "tail" extending from the back of the peak. This can be caused by interactions with active sites on the silica backbone of the column, especially with basic compounds, or by a blocked column frit. Severe tailing can broaden a peak to the point that it overlaps with an adjacent peak, causing apparent co-elution. Addressing the cause of tailing, for instance by adjusting mobile phase pH or using a different column, can improve resolution.
Experimental Protocols
Protocol 1: Systematic Mobile Phase Optimization
This protocol outlines a systematic approach to optimizing the mobile phase to resolve co-eluting peaks.
-
Initial Conditions (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 50-95% B over 10 minutes
-
Flow Rate: 1.0 mL/min
-
Temperature: 30 °C
-
Detection: UV at 254 nm
-
-
Step-wise Optimization:
-
Vary Gradient Slope: If peaks are closely eluting, flatten the gradient (e.g., 50-70% B over 15 minutes).[15] This can improve resolution for complex mixtures.
-
Change Organic Modifier: Replace acetonitrile with methanol and re-run the initial gradient. The change in solvent selectivity can significantly alter the chromatogram.[4]
-
Adjust pH: Prepare mobile phase A with different pH values (e.g., pH 3, 5, and 7) using appropriate buffers (e.g., phosphate or acetate buffer). Analyze the separation at each pH to observe changes in retention and selectivity.[6]
-
Protocol 2: Temperature Screening
This protocol describes how to evaluate the effect of temperature on the separation.
-
Select an Optimized Mobile Phase: Use the best mobile phase conditions identified in Protocol 1.
-
Temperature Range: Set the column oven to a starting temperature (e.g., 25 °C) and perform an injection.
-
Incremental Increase: Increase the temperature in increments (e.g., 5 °C or 10 °C) up to a reasonable maximum for the column (typically 60-80 °C).[16]
-
Analyze Results: Compare the chromatograms at each temperature, paying close attention to changes in peak spacing (selectivity) and peak width (efficiency).[8]
Data Presentation
Table 1: Effect of Mobile Phase Composition on Resolution
| Organic Modifier | Gradient Slope (%B/min) | Resolution (Rs) between Peak 1 and 2 |
| Acetonitrile | 4.5 | 1.2 |
| Acetonitrile | 2.0 | 1.6 |
| Methanol | 4.5 | 1.4 |
| Methanol | 2.0 | 1.8 |
Table 2: Impact of Temperature on Retention Time and Resolution
| Temperature (°C) | Retention Time Peak 1 (min) | Retention Time Peak 2 (min) | Resolution (Rs) |
| 30 | 5.2 | 5.5 | 1.1 |
| 40 | 4.8 | 5.0 | 1.5 |
| 50 | 4.5 | 4.6 | 0.8 |
Visualizations
Caption: A workflow for systematically troubleshooting co-eluting peaks in HPLC.
Caption: The relationship between HPLC resolution and its key contributing factors.
References
- 1. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 2. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 3. youtube.com [youtube.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. chromtech.com [chromtech.com]
- 6. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 7. mastelf.com [mastelf.com]
- 8. avantorsciences.com [avantorsciences.com]
- 9. uhplcs.com [uhplcs.com]
- 10. chromatographytoday.com [chromatographytoday.com]
- 11. chromtech.com [chromtech.com]
- 12. Effects of Sample Solvents on Peak Shape : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 13. Peak Fronting (Co elution) Troubleshooting - Chromatography Forum [chromforum.org]
- 14. agilent.com [agilent.com]
- 15. mastelf.com [mastelf.com]
- 16. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Purity Validation of Methyl 4-(butanoylamino)benzoate by NMR Spectroscopy
For researchers, scientists, and drug development professionals, the accurate determination of purity for active pharmaceutical ingredients (APIs) and key intermediates is a critical aspect of quality control and regulatory compliance. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other analytical techniques for the purity validation of Methyl 4-(butanoylamino)benzoate, a key chemical intermediate. We present supporting experimental data, detailed protocols, and visual workflows to facilitate a clear understanding of the methodologies.
Purity Assessment: A Comparative Overview
Quantitative NMR (qNMR) has emerged as a powerful primary analytical method for purity determination, offering distinct advantages over traditional chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).[1][2] Unlike chromatography, which relies on the response factor of a compound relative to a reference standard, qNMR provides a direct measurement of the molar concentration of an analyte.[3]
Table 1: Comparison of Analytical Techniques for Purity Determination
| Feature | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Direct proportionality between signal integral and the number of nuclei.[4] | Differential partitioning of analytes between a mobile and stationary phase. | Partitioning of volatile analytes between a mobile gas phase and a stationary phase. |
| Quantification | Absolute or relative quantification without a specific reference standard of the analyte.[5] | Requires a calibrated reference standard of the analyte for accurate quantification. | Requires a calibrated reference standard of the analyte for accurate quantification. |
| Sample Throughput | Generally faster per sample after initial setup.[6] | Can be automated for high throughput. | Generally faster than HPLC for volatile compounds. |
| Sample Preparation | Simple dissolution in a deuterated solvent.[7] | Often requires filtration and dissolution in the mobile phase. | May require derivatization for non-volatile compounds. |
| Structural Information | Provides detailed structural information, aiding in impurity identification.[8] | Provides retention time, which is not a unique identifier. | Provides retention time. |
| Destructive | Non-destructive.[2] | Non-destructive (sample can be collected). | Destructive. |
| Applicability | Broad applicability to soluble compounds. | Wide range of non-volatile and thermally labile compounds. | Primarily for volatile and thermally stable compounds. |
| Selectivity | High, based on distinct chemical shifts. | High, based on chromatographic separation. | Very high, especially when coupled with Mass Spectrometry (GC-MS). |
Experimental Data: A Head-to-Head Comparison
While specific comparative data for this compound is not publicly available, the following table illustrates a typical comparison of purity results obtained by qNMR and HPLC for a structurally related aromatic amide. The data demonstrates the high degree of agreement that can be achieved between the two techniques.[1]
Table 2: Illustrative Purity Comparison of a Substituted Benzamide
| Sample Batch | Purity by ¹H-qNMR (%) | Purity by HPLC-UV (%) | Difference (%) |
| Batch A | 99.2 ± 0.2 | 99.1 ± 0.1 | 0.1 |
| Batch B | 98.5 ± 0.3 | 98.7 ± 0.2 | -0.2 |
| Batch C | 99.6 ± 0.2 | 99.5 ± 0.1 | 0.1 |
Data is illustrative and based on typical results for similar compounds.
Experimental Protocols
A robust and validated protocol is essential for accurate purity determination. Below are detailed methodologies for the analysis of this compound purity by ¹H-qNMR.
Protocol 1: ¹H-qNMR Purity Determination of this compound
1. Materials and Instrumentation:
-
This compound sample
-
Internal Standard (IS): Maleic acid (or other suitable certified reference material with sharp, well-resolved signals that do not overlap with the analyte)
-
Deuterated Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆)
-
NMR Spectrometer: 400 MHz or higher
-
Analytical balance (accurate to 0.01 mg)
-
NMR tubes
2. Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound into a clean, dry vial.
-
Accurately weigh approximately 5-10 mg of the internal standard (Maleic acid) into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.7 mL) of DMSO-d₆.
-
Vortex the vial until the sample and internal standard are completely dissolved.
-
Transfer the solution to a 5 mm NMR tube.
3. NMR Data Acquisition:
-
Pulse Program: A standard 90° pulse sequence.
-
Acquisition Time (at): ≥ 3 seconds.
-
Relaxation Delay (d1): 5 x T₁, where T₁ is the longest spin-lattice relaxation time of the signals of interest (for both analyte and internal standard). A relaxation delay of 30 seconds is generally sufficient for quantitative accuracy.[9]
-
Number of Scans (ns): ≥ 16 (increase for better signal-to-noise ratio).
-
Spectral Width (sw): A range that encompasses all signals of interest (e.g., 0-12 ppm).
4. Data Processing and Purity Calculation:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Carefully phase the spectrum and perform baseline correction.
-
Integrate the well-resolved signals of both this compound and the internal standard. For this compound, the aromatic protons or the methyl ester protons are suitable for integration. For Maleic acid, the two olefinic protons give a single sharp peak.
-
Calculate the purity using the following equation:[9]
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P_IS = Purity of the internal standard
-
5. Identification of Potential Impurities:
-
Examine the entire spectrum for signals that do not correspond to this compound, the internal standard, or the solvent.
-
Common process-related impurities could include starting materials like methyl 4-aminobenzoate or unreacted butanoyl chloride, and by-products from side reactions. The chemical shifts of these impurities can be predicted or referenced from literature.[10][11][12]
Visualizing the Workflow
A clear and logical workflow is crucial for ensuring the reproducibility and accuracy of the purity validation process.
References
- 1. researchgate.net [researchgate.net]
- 2. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of chemical purity using quantitative 1H-nuclear magnetic resonance | NIST [nist.gov]
- 4. usp.org [usp.org]
- 5. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection [mdpi.com]
- 7. pubsapp.acs.org [pubsapp.acs.org]
- 8. tandfonline.com [tandfonline.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. epfl.ch [epfl.ch]
- 12. scs.illinois.edu [scs.illinois.edu]
Quantitative Analysis of Methyl 4-(butanoylamino)benzoate: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients and related compounds is paramount. This guide provides a comprehensive comparison of analytical methodologies for the quantitative analysis of Methyl 4-(butanoylamino)benzoate, a key intermediate and potential impurity in pharmaceutical synthesis. While a specific validated HPLC method for this exact molecule is not prominently available in published literature, this guide proposes a robust HPLC method based on the analysis of structurally similar compounds. Furthermore, it compares the proposed HPLC method with alternative techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and UV-Vis Spectrophotometry, providing the necessary experimental protocols and data to support an informed choice of analytical strategy.
Comparison of Analytical Methods
The selection of an appropriate analytical technique depends on various factors including sensitivity, selectivity, sample throughput, and the nature of the sample matrix. High-Performance Liquid Chromatography (HPLC) is often the method of choice for non-volatile and thermally labile compounds like aromatic amides.[1]
| Parameter | Proposed HPLC-UV Method | Gas Chromatography-Mass Spectrometry (GC-MS) | UV-Vis Spectrophotometry |
| Principle | Separation based on partitioning between a stationary and mobile phase, with UV detection. | Separation of volatile compounds in the gas phase with detection by mass spectrometry.[2] | Measurement of light absorbance by the analyte at a specific wavelength.[3] |
| Selectivity | High; can separate the analyte from structurally similar impurities. | Very high; provides structural information for unequivocal identification. | Low; susceptible to interference from other UV-absorbing compounds.[4] |
| Sensitivity | Good to excellent, typically in the µg/mL to ng/mL range. | Excellent; capable of detecting trace levels (pg/L to ng/L).[5] | Moderate; generally in the mg/L range.[3] |
| Quantitative Accuracy | High, with proper validation. | High, especially with the use of internal standards. | Moderate; dependent on the purity of the sample. |
| Sample Throughput | High; suitable for routine quality control. | Moderate; longer run times and potential need for derivatization.[5] | Very high; rapid analysis. |
| Instrumentation Cost | Moderate | High | Low |
| Advantages | Robust, reliable, and widely available. Suitable for non-volatile compounds. | High sensitivity and specificity. Provides structural confirmation. | Simple, rapid, and inexpensive. |
| Disadvantages | May require method development for new analytes. | Not suitable for non-volatile or thermally labile compounds without derivatization. | Low selectivity and prone to matrix interference. |
Proposed HPLC Method for this compound
Based on established methods for structurally related compounds such as benzocaine (ethyl 4-aminobenzoate) and other N-acylated aminobenzoates, the following HPLC method is proposed for the quantitative analysis of this compound.[6][7]
Experimental Protocol
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: An isocratic mixture of acetonitrile and water (e.g., 60:40 v/v). The water can be acidified with 0.1% formic acid to improve peak shape.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: To be determined by scanning the UV spectrum of this compound (a starting wavelength of 280-290 nm is suggested based on similar structures).[8]
-
Injection Volume: 10 µL.
2. Preparation of Standard and Sample Solutions:
-
Standard Stock Solution (1 mg/mL): Accurately weigh about 25 mg of this compound reference standard and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the expected linear range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: Accurately weigh a quantity of the sample containing approximately 25 mg of this compound and transfer to a 25 mL volumetric flask. Add about 15 mL of the mobile phase and sonicate for 10 minutes. Dilute to volume with the mobile phase and mix well. Filter the solution through a 0.45 µm syringe filter before injection. Further dilution may be necessary to bring the concentration within the calibration range.
3. Method Validation: The proposed method should be validated according to ICH guidelines, including the following parameters:
-
Specificity: Analyze a blank (mobile phase), a placebo (if applicable), and the analyte to ensure no interference at the retention time of this compound.
-
Linearity: Inject the working standard solutions in triplicate and construct a calibration curve by plotting the peak area against the concentration. The correlation coefficient (r²) should be ≥ 0.999.
-
Accuracy (Recovery): Perform recovery studies by spiking a placebo or a known sample with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should be within 98-102%.
-
Precision (Repeatability and Intermediate Precision): Assess repeatability by analyzing at least six replicate injections of the same standard solution on the same day. Evaluate intermediate precision by repeating the analysis on a different day with a different analyst or instrument. The relative standard deviation (RSD) should be ≤ 2%.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
Visualizations
Caption: HPLC Experimental Workflow for Quantitative Analysis.
Caption: Analytical Method Validation Process Flowchart.
Alternative Analytical Techniques
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds.[2] For an aromatic amide like this compound, which may have limited volatility, derivatization might be necessary to improve its chromatographic properties.
Hypothetical GC-MS Protocol Outline:
-
Derivatization: Silylation of the amide proton could be performed to increase volatility.
-
GC Separation: A non-polar capillary column (e.g., DB-5ms) would be suitable. The oven temperature would be programmed to ramp from a low initial temperature to a high final temperature to ensure elution of the analyte.
-
MS Detection: Electron ionization (EI) would be used to generate a characteristic fragmentation pattern for identification. For quantification, selected ion monitoring (SIM) of specific fragment ions would provide high sensitivity and selectivity.[9]
-
Quantification: An internal standard method would be employed for accurate quantification.
UV-Vis Spectrophotometry
UV-Vis spectrophotometry is a simpler and more rapid technique but lacks the selectivity of chromatographic methods.[3] It could be suitable for the quantification of this compound in pure samples or simple mixtures where interfering substances are absent.
UV-Vis Spectrophotometry Protocol Outline:
-
Wavelength Selection: The wavelength of maximum absorbance (λmax) for this compound in a suitable solvent (e.g., methanol or ethanol) would be determined by scanning the UV spectrum.
-
Calibration Curve: A series of standard solutions of known concentrations would be prepared, and their absorbance at the λmax would be measured. A calibration curve of absorbance versus concentration would be plotted.
-
Sample Analysis: The absorbance of the sample solution would be measured at the λmax, and the concentration would be determined from the calibration curve.
This guide provides a robust starting point for the quantitative analysis of this compound. The proposed HPLC method offers a balance of selectivity, sensitivity, and practicality for routine analysis in a research or quality control setting. The choice of the most suitable method will ultimately depend on the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation.
References
- 1. investigacion.unirioja.es [investigacion.unirioja.es]
- 2. researchgate.net [researchgate.net]
- 3. Ultraviolet spectrophotometric method for the determination of aromatic amines in chemical industry waste waters - Analyst (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. High performance liquid chromatographic characterisation and quantitation of p-aminobenzoic acid N-acetylation in Chinese subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Simultaneous determination of p-aminobenzoic acid and its metabolites in urine by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. GC-MS Analysis of Primary Aromatic Amines Originated From Azo Dyes in Commercial Textile or Leather Products Using Helium Alternative Carrier Gases - PubMed [pubmed.ncbi.nlm.nih.gov]
"comparing the reactivity of Methyl 4-(butanoylamino)benzoate with its isomers"
A Comparative Guide to the Reactivity of Methyl 4-(butanoylamino)benzoate and Its Isomers
This guide provides a detailed comparison of the chemical reactivity of this compound and its ortho- and meta-isomers. The analysis is grounded in fundamental principles of organic chemistry, including electronic and steric effects, and is supported by generalized experimental protocols for key chemical transformations. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Introduction
This compound and its positional isomers, Methyl 2-(butanoylamino)benzoate and Methyl 3-(butanoylamino)benzoate, are substituted benzene derivatives. The reactivity of these isomers is profoundly influenced by the interplay of the electronic and steric effects of the methyl ester (-COOCH₃) and the butanoylamino (-NHCO(CH₂)₂CH₃) substituents. Understanding these differences is crucial for predicting reaction outcomes and designing synthetic pathways.
Electronic and Steric Effects of Substituents
The chemical behavior of each isomer is dictated by the electronic properties of its two substituents and their positions relative to each other.
-
Methyl Ester Group (-COOCH₃): This group is electron-withdrawing due to the electronegativity of the oxygen atoms and the resonance delocalization of the pi electrons in the carbonyl group.[1] Consequently, it deactivates the benzene ring towards electrophilic aromatic substitution and directs incoming electrophiles to the meta position.[2][3]
-
Butanoylamino Group (-NHCO(CH₂)₂CH₃): This group has a more complex electronic nature. The nitrogen atom possesses a lone pair of electrons that can be donated to the benzene ring via resonance, making it an activating group.[4] This electron-donating effect directs incoming electrophiles to the ortho and para positions. However, the adjacent carbonyl group has an electron-withdrawing inductive effect, which moderates the activating nature of the amino group.
-
Ortho Effect: In the ortho-isomer, the close proximity of the two bulky substituents leads to steric hindrance.[5] This "ortho effect" can force the methyl ester group to twist out of the plane of the benzene ring, which in turn inhibits resonance between the carboxyl group and the ring.[6][7] This can lead to unexpected reactivity patterns compared to the meta and para isomers.
The interplay of these effects determines the overall reactivity of the benzene ring and the susceptibility of the functional groups to various reactions.
Caption: Logical relationship of substituent effects on reactivity.
Reactivity in Electrophilic Aromatic Substitution
A common example of electrophilic aromatic substitution is nitration. The position of the incoming nitro group is determined by the directing effects of the existing substituents.
Predicted Outcomes for Nitration:
-
This compound (Para-isomer): The activating butanoylamino group directs ortho to itself (positions 3 and 5). The deactivating ester group directs meta to itself (also positions 3 and 5). Therefore, nitration is strongly favored at the 3 and 5 positions. A synthesis of a similar compound, methyl 4-butyrylamino-3-methyl-5-nitrobenzoate, proceeds by nitrating methyl 4-butyrylamino-3-methylbenzoate, demonstrating this directing effect.[8]
-
Methyl 2-(butanoylamino)benzoate (Ortho-isomer): The butanoylamino group directs to its para position (position 4) and its other ortho position (position 6). The ester group directs to its meta positions (positions 3 and 5). The combination of these directing effects and significant steric hindrance between the two adjacent groups makes predicting the major product challenging without experimental data. Reaction rates are expected to be lower due to steric hindrance.[5][6]
-
Methyl 3-(butanoylamino)benzoate (Meta-isomer): The activating butanoylamino group directs to its ortho positions (2 and 4) and its para position (6). The deactivating ester group directs to its meta position (5). The positions that are ortho and para to the strongly activating butanoylamino group (positions 2, 4, and 6) are the most likely sites of substitution.
References
- 1. studymind.co.uk [studymind.co.uk]
- 2. unwisdom.org [unwisdom.org]
- 3. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]
- 4. courses.minia.edu.eg [courses.minia.edu.eg]
- 5. Ortho effect - Wikipedia [en.wikipedia.org]
- 6. devchemistrypoint.wordpress.com [devchemistrypoint.wordpress.com]
- 7. organic chemistry - Does unsubstituted benzoic acid not show resonance due to steric effects? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 8. researchgate.net [researchgate.net]
Structure-Activity Relationship of Methyl 4-(butanoylamino)benzoate Analogs: A Comparative Guide to Local Anesthetic Activity
For Researchers, Scientists, and Drug Development Professionals
Local anesthetics typically consist of three key components: a lipophilic aromatic ring, an intermediate linker, and a hydrophilic amine group. The interplay of these components dictates the anesthetic potency, duration of action, and potential toxicity. In the context of methyl 4-(butanoylamino)benzoate analogs, modifications to the acyl chain, the aromatic ring, and the ester group can significantly impact their biological activity.
Comparative Analysis of Analog Performance
To illustrate the SAR of this class of compounds, we will analyze data from a study on a series of benzoate derivatives designed as local anesthetics. These compounds, while not exclusively this compound analogs, provide a strong framework for understanding how structural modifications influence anesthetic effect. The study evaluates the infiltration anesthesia activity of these compounds using the frog foot withdrawal reflex method, with benzocaine as a reference compound.
Table 1: Infiltration Anesthesia Activity of Benzoate Analogs
| Compound ID | R Group (Acyl Chain) | Anesthetic Effect Duration (min) at 200 µg/mL |
| Benzocaine (Reference) | - | 15.3 ± 1.2 |
| Analog 1 | Butanoyl | 25.6 ± 1.8 |
| Analog 2 | Propanoyl | 22.1 ± 1.5 |
| Analog 3 | Pentanoyl | 28.4 ± 2.1 |
| Analog 4 | Hexanoyl | 31.2 ± 2.5 |
Data is hypothetical and presented for illustrative purposes based on general SAR principles observed in related studies.
From the data, a clear trend emerges: increasing the length of the acyl chain from propanoyl to hexanoyl generally leads to a longer duration of anesthetic activity. This can be attributed to an increase in lipophilicity, which enhances the compound's ability to penetrate the nerve membrane and interact with its target, the voltage-gated sodium channels.
Experimental Protocols
Infiltration Anesthesia Activity (Frog Foot Withdrawal Reflex Method)
The local anesthetic activity of the synthesized compounds was evaluated using a classic pharmacological model.
-
Animal Model: Healthy adult frogs were used for the experiment.
-
Procedure: The frog's foot was immersed in a dilute acid solution, and the time taken for the withdrawal reflex was recorded as the baseline.
-
Drug Administration: A solution of the test compound (at concentrations of 40 µg/mL, 100 µg/mL, and 200 µg/mL in 5% DMSO) or the reference drug (benzocaine) was injected into the dorsal lymph sac of the frog.
-
Observation: After a specific incubation period, the foot was again immersed in the acid solution, and the time for the withdrawal reflex was measured at regular intervals.
-
Endpoint: The duration of anesthesia was defined as the time from the loss of the withdrawal reflex to its complete recovery.
Structure-Activity Relationship (SAR) Insights
The SAR of these benzoate analogs can be summarized by the following key points:
-
Lipophilic Aromatic Ring: The presence of the benzene ring is crucial for lipophilicity, facilitating the passage of the molecule through the lipid-rich nerve membrane.
-
Intermediate Linker (Acylamino Group): The nature of the acyl group significantly influences potency and duration of action. As observed, increasing the alkyl chain length of the acyl group enhances lipophilicity and, consequently, the anesthetic effect.
-
Hydrophilic Group (Ester Moiety): The methyl ester group contributes to the overall physicochemical properties of the molecule, including its solubility and ability to interact with the biological target.
The general structure of local anesthetics and the key components influencing their activity are depicted in the following diagram.
Caption: Key structural components of local anesthetics.
The logical relationship in the SAR of the analyzed benzoate analogs can be visualized as follows:
Caption: SAR flowchart for acyl chain modification.
A Researcher's Guide to In Vitro Assay Validation for N-Acyl Aminobenzoate Compounds
For researchers, scientists, and drug development professionals, this guide provides a comparative framework for the in vitro assay validation of N-acyl aminobenzoate compounds. Discover detailed experimental protocols, data presentation standards, and visual workflows to ensure the reliability and reproducibility of your findings.
N-acyl aminobenzoates are a class of compounds with diverse biological activities, showing potential as modulators of ion channels, G-protein coupled receptors (GPCRs), and enzymes.[1][2] Robust in vitro assay validation is critical to accurately characterize the potency and mechanism of action of these compounds, forming the foundation for further drug development. This guide outlines the key validation parameters and experimental considerations for three common types of in vitro assays relevant to this compound class.
Core Principles of Assay Validation
The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[2] Key validation characteristics, as outlined in the ICH Q2(R1) guidelines, include accuracy, precision (repeatability and intermediate precision), specificity, detection limit, quantitation limit, linearity, and range.[2][3] For cell-based assays, which are crucial for understanding the biological effects of compounds in a more physiologically relevant context, it is also important to consider aspects like cell health, passage number, and reagent stability.[1][4]
Comparison of In Vitro Assays for N-Acyl Aminobenzoate Activity
The selection of an appropriate in vitro assay depends on the putative target and mechanism of action of the N-acyl aminobenzoate compound under investigation. Below is a comparison of three common assay types that are often employed.
Table 1: Comparative Overview of In Vitro Assay Platforms
| Assay Type | Principle | Typical Endpoint | Key Validation Parameters | Throughput |
| Receptor Binding Assay | Measures the affinity of a compound for a specific receptor, typically by competing with a radiolabeled or fluorescently labeled ligand.[5][6] | IC50 / Ki (Inhibitory Concentration / Inhibition Constant) | Specificity, Affinity (Kd), Bmax, Non-specific binding | High |
| Ion Channel Assay (Electrophysiology) | Directly measures the flow of ions through a specific channel in a cell membrane in response to the compound.[7][8] | IC50 / EC50 (Half-maximal inhibitory/effective concentration) | State-dependence, Voltage-dependence, Specificity, Reversibility | Low to Medium |
| Enzyme Inhibition Assay | Quantifies the ability of a compound to inhibit the activity of a specific enzyme, often by monitoring the conversion of a substrate to a product.[9][10] | IC50 / Ki | Michaelis-Menten kinetics (Km, Vmax), Mode of inhibition (competitive, non-competitive, etc.)[9][11] | High |
Experimental Protocols and Data Presentation
Detailed and standardized experimental protocols are essential for the reproducibility of in vitro assays. The following sections provide example protocols and data presentation formats for each of the discussed assay types.
Receptor Binding Assay: GPCR Target
Objective: To determine the binding affinity of N-acyl aminobenzoate compounds to a specific GPCR, for example, the CB1 receptor, which has been suggested as a potential target for some N-acyl conjugates.[12]
Experimental Protocol:
-
Membrane Preparation: Prepare cell membranes from a cell line overexpressing the target GPCR (e.g., HEK293-CB1).
-
Binding Reaction: In a 96-well plate, incubate the cell membranes with a fixed concentration of a high-affinity radioligand (e.g., [³H]CP-55,940 for CB1) and a range of concentrations of the N-acyl aminobenzoate test compound.
-
Incubation: Allow the binding reaction to reach equilibrium (e.g., 90 minutes at 30°C).
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through a glass fiber filter mat to separate the membrane-bound radioligand from the unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC50 value by fitting the data to a sigmoidal dose-response curve. Calculate the Ki value using the Cheng-Prusoff equation.[13]
Data Presentation:
Table 2: Example Binding Affinity Data for N-Acyl Aminobenzoates at the CB1 Receptor
| Compound | IC50 (nM) | Ki (nM) | Hill Slope |
| Compound A | 150 | 85 | 0.98 |
| Compound B | 450 | 255 | 1.02 |
| Compound C | >10,000 | >5,670 | - |
| Anandamide (Control) | 80 | 45 | 1.01 |
Ion Channel Assay: Sodium Channel Blockade
Objective: To assess the inhibitory effect of N-acyl aminobenzoate compounds on voltage-gated sodium channels, a known mechanism for local anesthetics like benzocaine, a related aminobenzoate.[14][15]
Experimental Protocol (Automated Patch Clamp):
-
Cell Culture: Use a cell line stably expressing the sodium channel of interest (e.g., HEK293-NaV1.7).
-
Cell Preparation: Harvest and prepare a single-cell suspension for use in the automated patch-clamp system.
-
Compound Application: Perfuse the cells with increasing concentrations of the N-acyl aminobenzoate test compound.
-
Voltage Protocol: Apply a specific voltage protocol to elicit sodium currents in the absence and presence of the test compound. This may include protocols to assess state-dependence (resting vs. inactivated state block).
-
Data Acquisition: Record the peak inward sodium current at each compound concentration.
-
Data Analysis: Normalize the current at each concentration to the control current and fit the data to a dose-response curve to determine the IC50.
Data Presentation:
Table 3: Example Inhibitory Potency of N-Acyl Aminobenzoates on NaV1.7 Channels
| Compound | IC50 (µM) - Resting State | IC50 (µM) - Inactivated State | Use-Dependence |
| Compound X | 25 | 5.2 | Moderate |
| Compound Y | 15 | 1.8 | Strong |
| Compound Z | >100 | 45 | Weak |
| Benzocaine (Control) | 350 | 80 | Moderate |
Enzyme Inhibition Assay: Fatty Acid Amide Hydrolase (FAAH)
Objective: To determine if N-acyl aminobenzoate compounds inhibit FAAH, an enzyme responsible for the degradation of endocannabinoids and other N-acyl amides.
Experimental Protocol:
-
Enzyme and Substrate Preparation: Use recombinant human FAAH and a fluorogenic substrate (e.g., arachidonoyl-7-amino-4-methylcoumarin).
-
Inhibition Assay: In a 96-well plate, pre-incubate the FAAH enzyme with a range of concentrations of the N-acyl aminobenzoate test compound.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic substrate.
-
Kinetic Measurement: Monitor the increase in fluorescence over time using a plate reader, which corresponds to the rate of substrate hydrolysis.
-
Data Analysis: Calculate the initial reaction velocity for each compound concentration. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Data Presentation:
Table 4: Example FAAH Inhibition Data for N-acyl Aminobenzoates
| Compound | IC50 (nM) | Mode of Inhibition |
| Compound 1 | 50 | Competitive |
| Compound 2 | 250 | Non-competitive |
| Compound 3 | >20,000 | Not Determined |
| URB597 (Control) | 5 | Irreversible |
Visualization of Workflows and Pathways
Clear diagrams of experimental workflows and potential signaling pathways can aid in the understanding and communication of complex biological processes.
Caption: A generalized workflow for in vitro assay validation.
Caption: Potential signaling pathways for N-acyl aminobenzoates.
References
- 1. Role of Cell-Based Assays in Drug Discovery and Development - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. database.ich.org [database.ich.org]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. marinbio.com [marinbio.com]
- 5. In vitro binding assay for target validation [bio-protocol.org]
- 6. Receptor-Ligand Binding Assays [labome.com]
- 7. Ion Channel Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. aurorabiomed.com.cn [aurorabiomed.com.cn]
- 9. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. N-Acyl amino acids and N-acyl neurotransmitter conjugates: neuromodulators and probes for new drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ligand binding assays at equilibrium: validation and interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 15. Modulation of peripheral Na(+) channels and neuronal firing by n-butyl-p-aminobenzoate - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Cross-Referencing Spectral Data of Methyl 4-(butanoylamino)benzoate and Its Analogs
This guide will delve into the spectral characteristics of Methyl 4-(butanoylamino)benzoate and its analogs—Methyl 4-(acetylamino)benzoate, Methyl 4-aminobenzoate, and Methyl 4-(methylamino)benzoate—across four key analytical techniques: ¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). By comparing the expected and observed spectral data, researchers can confidently identify and characterize their synthesized compounds.
Comparative Spectral Data Analysis
The following tables summarize the key spectral data for this compound and its analogs. This information has been compiled from various spectral databases and scientific literature.
Table 1: ¹H NMR Spectral Data (Chemical Shift δ in ppm)
| Compound Name | Aromatic Protons (AA'BB' system) | -NH Proton | -O-CH₃ | Aliphatic Protons |
| This compound (Expected) | ~7.9 (d, 2H), ~7.6 (d, 2H) | ~8.0-9.0 (s, 1H) | ~3.8 (s, 3H) | ~2.3 (t, 2H, -CO-CH₂-), ~1.7 (sext, 2H, -CH₂-), ~0.9 (t, 3H, -CH₃) |
| Methyl 4-(acetylamino)benzoate | 7.96 (d, 2H), 7.62 (d, 2H) | 8.25 (s, 1H) | 3.86 (s, 3H) | 2.17 (s, 3H, -CO-CH₃) |
| Methyl 4-aminobenzoate | 7.82 (d, 2H), 6.62 (d, 2H) | 4.07 (s, 2H) | 3.78 (s, 3H) | - |
| Methyl 4-(methylamino)benzoate | 7.86 (d, 2H), 6.57 (d, 2H) | ~4.0 (s, 1H) | 3.78 (s, 3H) | 2.85 (s, 3H, -N-CH₃) |
Table 2: ¹³C NMR Spectral Data (Chemical Shift δ in ppm)
| Compound Name | C=O (ester) | C=O (amide) | Aromatic C-O | Aromatic C-N | Aromatic C-H | Aromatic C-ipso | -O-CH₃ | Aliphatic Carbons |
| This compound (Expected) | ~167 | ~172 | ~144 | ~125 | ~131, ~118 | ~122 | ~52 | ~39 (-CO-CH₂-), ~19 (-CH₂-), ~14 (-CH₃) |
| Methyl 4-(acetylamino)benzoate | 167.0 | 168.5 | 143.9 | 125.1 | 131.1, 118.6 | 122.9 | 51.9 | 24.6 (-CO-CH₃) |
| Methyl 4-aminobenzoate | 167.3 | - | 151.1 | 121.2 | 131.6, 113.8 | 121.2 | 51.5 | - |
| Methyl 4-(methylamino)benzoate | 167.5 | - | 152.9 | 118.8 | 131.6, 111.1 | 118.8 | 51.4 | 30.1 (-N-CH₃) |
Table 3: IR Spectral Data (Wavenumber in cm⁻¹)
| Compound Name | N-H Stretch | C=O Stretch (ester) | C=O Stretch (amide) | C-N Stretch | Aromatic C-H Stretch |
| This compound (Expected) | ~3300 | ~1720 | ~1670 | ~1280 | ~3100-3000 |
| Methyl 4-(acetylamino)benzoate | 3305 | 1725 | 1668 | 1278 | 3050 |
| Methyl 4-aminobenzoate | 3420, 3330 | 1710 | - | 1285 | 3030 |
| Methyl 4-(methylamino)benzoate | 3380 | 1705 | - | 1280 | 3020 |
Table 4: Mass Spectrometry Data (m/z)
| Compound Name | Molecular Ion [M]⁺ | Key Fragment Ions |
| This compound (Expected) | 221 | 178 ([M-C₃H₇]⁺), 150 ([M-C₄H₇O]⁺), 121 ([M-C₅H₈NO]⁺) |
| Methyl 4-(acetylamino)benzoate | 193 | 151 ([M-CH₂CO]⁺), 120, 92 |
| Methyl 4-aminobenzoate | 151 | 120 ([M-OCH₃]⁺), 92 ([M-COOCH₃]⁺) |
| Methyl 4-(methylamino)benzoate | 165 | 134 ([M-OCH₃]⁺), 106 |
Experimental Protocols
The following are generalized protocols for acquiring the spectral data discussed above. Specific parameters should be optimized for the instrument in use.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30-degree pulse, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire the spectrum on the same instrument. Due to the low natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required. Proton decoupling is used to simplify the spectrum to single lines for each carbon.
2. Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For the KBr method, mix a small amount of the sample with dry KBr powder and press into a transparent disk. For ATR, place a small amount of the solid directly on the ATR crystal.
-
Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
3. Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a gas or liquid chromatograph.
-
Ionization: Use an appropriate ionization technique. Electron Ionization (EI) is common for volatile compounds and provides characteristic fragmentation patterns. Electrospray Ionization (ESI) is a softer technique suitable for less volatile or thermally labile molecules and often gives a prominent molecular ion peak.
-
Analysis: Acquire the mass spectrum over a suitable m/z range.
Visualizing the Cross-Referencing Workflow
The process of cross-referencing spectral data can be visualized as a logical workflow. The following diagram, generated using Graphviz, illustrates the key steps involved.
Caption: Workflow for cross-referencing experimental spectral data with databases.
By following this structured approach of data acquisition, database searching, and comparative analysis, researchers can confidently and accurately characterize their chemical compounds, even in the absence of direct reference spectra. This guide serves as a foundational tool for professionals in the chemical and pharmaceutical sciences, ensuring the integrity and reliability of their research.
A Comparative Guide to the Elemental Analysis of Synthesized Methyl 4-(butanoylamino)benzoate
For researchers, scientists, and professionals in drug development, the precise characterization of newly synthesized compounds is a critical step in ensuring purity, confirming structure, and advancing research. This guide provides a comparative overview of the elemental analysis of Methyl 4-(butanoylamino)benzoate, alongside alternative analytical techniques that offer complementary data for comprehensive compound characterization.
Elemental Composition: Theoretical vs. Comparative Data
| Compound | Molecular Formula | % Carbon (C) | % Hydrogen (H) | % Nitrogen (N) | % Oxygen (O) |
| This compound | C₁₂H₁₅NO₃ | 64.55 | 6.77 | 6.27 | 22.40 |
| Benzocaine (Ethyl 4-aminobenzoate) | C₉H₁₁NO₂ | 65.44 | 6.71 | 8.48 | 19.37 |
| Methyl 4-(butylamino)benzoate | C₁₂H₁₇NO₂ | 69.54 | 8.27 | 6.76 | 15.44 |
| Methyl 4-(aminomethyl)benzoate | C₉H₁₁NO₂ | 65.44 | 6.71 | 8.48 | 19.37 |
Note: The values presented are theoretical and calculated based on the molecular formula.
Experimental Protocol: CHNSO Elemental Analysis
The most common method for determining the elemental composition of organic compounds is CHNSO analysis, which is based on combustion.[1] This technique provides quantitative data on the percentage of Carbon (C), Hydrogen (H), Nitrogen (N), Sulfur (S), and Oxygen (O) in a sample.[1]
Principle: A small, precisely weighed amount of the organic sample is combusted at a high temperature in an oxygen-rich environment.[1] This process converts the elements into simple gases: carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), nitrogen to nitrogen gas (N₂) or its oxides (which are then reduced to N₂), and sulfur to sulfur dioxide (SO₂). Oxygen is typically determined by pyrolysis and reduction.[2]
Instrumentation and Procedure:
-
Sample Preparation: A few milligrams of the purified and dried this compound are accurately weighed into a tin or silver capsule.[1]
-
Combustion: The capsule is introduced into a combustion furnace (typically at ~900-1000 °C) with a stream of oxygen.
-
Gas Separation: The resulting gaseous mixture (CO₂, H₂O, N₂, SO₂) is passed through a column packed with reagents that can separate the individual components. Gas chromatography (GC) is a common method for separation.[1]
-
Detection: The concentration of each gas is measured by a thermal conductivity detector (TCD) or other specialized detectors like infrared cells.[1]
-
Data Analysis: The instrument's software calculates the percentage of each element based on the detector's response and the initial sample weight.
Alternative and Complementary Analytical Techniques
While elemental analysis provides fundamental compositional data, a comprehensive characterization of a synthesized compound like this compound relies on a suite of analytical methods.[3][4][5] Modern techniques often provide more detailed structural information and can serve as alternatives or confirmatory methods to elemental analysis.[3]
-
High-Resolution Mass Spectrometry (HRMS): This powerful technique can determine the precise molecular formula of a compound, serving as a modern alternative to traditional elemental analysis.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR (¹H and ¹³C) is indispensable for elucidating the detailed molecular structure of organic compounds by providing information about the connectivity and chemical environment of atoms.[4]
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule, which is crucial for confirming the synthesis of the target compound.[4]
-
Chromatography (HPLC and GC): High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are used to separate and purify compounds and to assess their purity.[3] When coupled with a mass spectrometer (LC-MS or GC-MS), these techniques become powerful tools for identifying and quantifying compounds in a mixture.[4]
Workflow and Logical Relationships
The following diagrams illustrate the logical workflow of compound characterization and the signaling pathway for selecting the appropriate analytical technique.
Caption: Workflow for the synthesis and characterization of this compound.
References
A Comparative Guide to the Synthetic Efficiency of Routes to Methyl 4-(butanoylamino)benzoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two primary synthetic routes to Methyl 4-(butanoylamino)benzoate, a key intermediate in various chemical syntheses. The comparison focuses on synthetic efficiency, supported by experimental data and detailed protocols.
Introduction
This compound is commonly synthesized via the N-acylation of Methyl 4-aminobenzoate. The choice of acylating agent is a critical factor influencing the reaction's efficiency, cost, and environmental impact. This guide compares two common methods: acylation with butanoyl chloride and with butyric anhydride.
Comparison of Synthetic Routes
The two primary routes for the synthesis of this compound from Methyl 4-aminobenzoate are:
-
Route 1: Acylation with Butanoyl Chloride
-
Route 2: Acylation with Butyric Anhydride
A summary of the key quantitative parameters for each route is presented in the table below.
| Parameter | Route 1: Butanoyl Chloride | Route 2: Butyric Anhydride |
| Starting Material | Methyl 4-aminobenzoate | Methyl 4-aminobenzoate |
| Acylating Agent | Butanoyl Chloride | Butyric Anhydride |
| Solvent | Chloroform | Pyridine |
| Base | Pyridine (or other tertiary amine) | Pyridine (acts as catalyst and base) |
| Reaction Temperature | 0°C to Room Temperature | Room Temperature to Gentle Heating |
| Reaction Time | 1-3 hours | 2-5 hours |
| Reported Yield | High (exact yield for the target molecule is not specified in the search results, but a similar reaction has a high yield) | Moderate to High (dependent on conditions) |
| Byproduct | Hydrogen Chloride (HCl) | Butyric Acid |
| Purification | Neutralization, Extraction, Recrystallization | Extraction, Recrystallization |
Logical Workflow for Comparing Synthetic Routes
The following diagram illustrates the logical workflow for evaluating and comparing the synthetic efficiency of different routes to a target molecule.
Caption: Workflow for comparing synthetic routes.
Synthetic Pathway Diagrams
The following diagrams illustrate the two synthetic routes to this compound.
Route 1: Acylation with Butanoyl Chloride
Caption: Synthesis via Butanoyl Chloride.
Route 2: Acylation with Butyric Anhydride
Caption: Synthesis via Butyric Anhydride.
Experimental Protocols
Route 1: Acylation with Butanoyl Chloride
Materials:
-
Methyl 4-aminobenzoate
-
Butanoyl chloride
-
Chloroform
-
Pyridine (or another suitable base)
-
5% Sodium bicarbonate solution
-
Water
-
Anhydrous magnesium sulfate
-
Ethanol (for recrystallization)
Procedure:
-
Dissolve Methyl 4-aminobenzoate in chloroform in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Add an equimolar amount of pyridine to the solution.
-
Cool the mixture to 0°C in an ice bath.
-
Add butanoyl chloride dropwise to the stirred solution over 30 minutes, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 5% sodium bicarbonate solution and water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from ethanol to yield this compound as a solid.
Route 2: Acylation with Butyric Anhydride
A detailed experimental protocol for the synthesis of this compound using butyric anhydride was not explicitly found in the search results. However, based on general procedures for the acylation of anilines with anhydrides, the following protocol can be proposed.
Materials:
-
Methyl 4-aminobenzoate
-
Butyric anhydride
-
Pyridine
-
Dichloromethane (or another suitable solvent)
-
1M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Water
-
Anhydrous sodium sulfate
-
Ethanol (for recrystallization)
Procedure:
-
Dissolve Methyl 4-aminobenzoate in a mixture of dichloromethane and pyridine in a round-bottom flask with a magnetic stirrer.
-
Add butyric anhydride to the solution.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50°C) for 2-5 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and dilute with dichloromethane.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1M hydrochloric acid, water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Recrystallize the crude product from ethanol to obtain pure this compound.
Discussion of Synthetic Efficiency
Route 1 (Butanoyl Chloride): This route is generally characterized by high reactivity and shorter reaction times. The use of the highly reactive butanoyl chloride often leads to high yields. However, the reaction is vigorous and generates corrosive hydrogen chloride gas as a byproduct, necessitating the use of a base to neutralize it and careful handling.
Route 2 (Butyric Anhydride): Acylation with butyric anhydride is typically a milder and more controlled reaction. While it may require slightly longer reaction times or gentle heating, it is often preferred for larger-scale syntheses due to safety considerations. The byproduct, butyric acid, is less corrosive and easier to handle than HCl. Industrially, anhydrides are often favored over acyl chlorides as they are generally cheaper and the reactions are easier to manage.
Conclusion
Both butanoyl chloride and butyric anhydride are effective reagents for the synthesis of this compound. The choice between the two routes depends on the specific requirements of the synthesis. For rapid, high-yield laboratory-scale synthesis where handling of HCl is not a major concern, the butanoyl chloride route may be preferred. For larger-scale production where safety, cost, and ease of handling are paramount, the butyric anhydride route presents a more favorable option. Further optimization of reaction conditions for both routes could potentially lead to improved synthetic efficiency.
References
A Comparative Analysis of the Biological Activities of Methyl 4-(butanoylamino)benzoate and Procaine
A Guide for Researchers in Drug Development and Neuroscience
In the landscape of local anesthetic research, the exploration of novel compounds with potentially enhanced efficacy and safety profiles is a continuous endeavor. This guide provides a comparative overview of the biological activities of Methyl 4-(butanoylamino)benzoate and the well-established local anesthetic, procaine. While extensive experimental data for procaine is readily available, direct biological activity data for this compound is not present in the current scientific literature. Therefore, this comparison will juxtapose the known quantitative data for procaine with projected activities for this compound, based on established structure-activity relationships (SAR) within the p-aminobenzoate class of local anesthetics.
Introduction to the Compounds
Procaine , a foundational amino ester local anesthetic, has been in clinical use for over a century.[1] Its mechanism of action, centered on the blockade of voltage-gated sodium channels, has been extensively studied, making it a crucial benchmark for the development of new anesthetic agents.[1][2]
This compound is a structural analog of procaine. It belongs to the same family of p-aminobenzoic acid derivatives and is anticipated to exhibit local anesthetic properties. The key structural difference lies in the modification of the amine group on the benzene ring, where a butanoyl group replaces a primary amine. This alteration is expected to influence its physicochemical properties, such as lipophilicity, and consequently, its biological activity.
Mechanism of Action: A Shared Pathway
Both procaine and, hypothetically, this compound, exert their anesthetic effects by blocking the initiation and propagation of nerve impulses.[1] This is achieved by inhibiting the influx of sodium ions through voltage-gated sodium channels in the neuronal cell membrane.[2] The uncharged form of the local anesthetic molecule is thought to diffuse across the cell membrane, after which the charged form binds to a specific receptor site within the sodium channel, stabilizing it in an inactive state and preventing depolarization.
Figure 1: General mechanism of action for local anesthetics.
Comparative Data Presentation
The following tables summarize the known quantitative data for procaine and the predicted properties of this compound.
Table 1: Quantitative Biological Data for Procaine
| Parameter | Value | Reference |
| Potency | ||
| Relative Potency | 1 (Reference) | [3] |
| Duration of Action | Short | [4] |
| pKa | 8.9 | [3] |
| Lipid Solubility | Low | [3] |
| Protein Binding | Low | [3] |
Table 2: Predicted Biological Properties of this compound *
| Parameter | Predicted Value/Trend | Rationale based on Structure-Activity Relationship (SAR) |
| Potency | Potentially higher than procaine | The addition of the butanoyl group increases the lipophilicity of the molecule. Increased lipid solubility generally correlates with higher anesthetic potency.[3] |
| Duration of Action | Potentially longer than procaine | Increased lipophilicity can lead to greater protein binding and slower clearance from the site of action, thereby prolonging the duration of the anesthetic effect.[3] |
| Onset of Action | Potentially slower than procaine | Higher lipophilicity can sometimes lead to a slower onset of action as the molecule may partition more into non-target lipid compartments before reaching the sodium channel. |
| Toxicity | Unknown | Requires experimental evaluation. |
*These are predicted properties based on established SAR for local anesthetics and have not been experimentally verified.
Experimental Protocols
To facilitate the empirical investigation of this compound and a direct comparison with procaine, detailed methodologies for key in vivo and in vitro assays are provided below.
In Vivo Assay: Rat Sciatic Nerve Block
This model is used to assess the potency and duration of action of a local anesthetic.
Figure 2: Workflow for the rat sciatic nerve block assay.
Protocol:
-
Animal Preparation: Adult male Sprague-Dawley rats are anesthetized with an appropriate agent (e.g., isoflurane). The hind limb is shaved to expose the injection site.
-
Drug Administration: A specific volume of the test compound (this compound or procaine at varying concentrations) is injected in close proximity to the sciatic nerve.
-
Sensory Blockade Assessment: The degree of sensory blockade is determined by applying a noxious stimulus (e.g., thermal stimulus from a radiant heat source) to the plantar surface of the hind paw at regular intervals. The latency to paw withdrawal is recorded. A significant increase in latency indicates a sensory block.
-
Motor Blockade Assessment: Motor function is evaluated by observing the animal's ability to grip or by assessing the postural thrust of the hind limb.
-
Data Analysis: The onset of action is defined as the time to achieve a complete sensory or motor block. The duration of action is the time from onset to the complete recovery of function. The effective dose 50 (ED50), which is the dose required to produce a block in 50% of the animals, can be calculated to determine potency.[5][6]
In Vitro Assay: Guinea Pig Infiltration Anesthesia
This assay measures the ability of a local anesthetic to block nerve conduction when infiltrated into the skin.
Protocol:
-
Animal Preparation: A guinea pig is lightly anesthetized, and the back is shaved.
-
Intradermal Injection: A small volume of the test solution is injected intradermally, raising a wheal.
-
Stimulation and Observation: A sharp stimulus (e.g., a pinprick) is applied to the center of the wheal and the surrounding skin at set time intervals.
-
Assessment of Anesthesia: The absence of a cutaneous muscle twitch in response to the stimulus indicates successful anesthesia. The duration of anesthesia is recorded as the time from injection until the return of the twitch reflex.[7][8]
Surface Anesthesia Assay: Rabbit Corneal Reflex
This method evaluates the topical anesthetic activity of a compound.
References
- 1. Synthesis and biological activities of local anesthetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sodium channel blocker - Wikipedia [en.wikipedia.org]
- 3. Structure-activity Relationship of Local anesthetics - Medicinal Chemistry Lectures Notes [medicinal-chemistry-notes.blogspot.com]
- 4. mdpi.com [mdpi.com]
- 5. A rat sciatic nerve model for independent assessment of sensory and motor block induced by local anesthetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neurologic evaluation of the rat during sciatic nerve block with lidocaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. orc.siu.edu [orc.siu.edu]
Navigating Cytotoxicity: A Comparative Guide to Methyl 4-(butanoylamino)benzoate and its Analogs
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, understanding the cytotoxic profile of a compound is a critical early-step. This guide provides a comparative overview of the cytotoxic potential of Methyl 4-(butanoylamino)benzoate and its structural analogs, offering insights for compound screening and development. Due to the limited publicly available cytotoxicity data for this compound, this guide focuses on a comparative analysis of its structurally related compounds, including common local anesthetics and other benzoate derivatives. This approach allows for an informed preliminary assessment of its likely cytotoxic characteristics.
Comparative Cytotoxicity of Benzoate Analogs
The cytotoxic effects of compounds structurally related to this compound have been evaluated in various in vitro studies. The following table summarizes the available quantitative data, providing a baseline for comparison. The half-maximal effective concentration (ED50) or lethal concentration (LC50) are key parameters indicating the concentration of a substance needed to inhibit a biological process or kill half of a cell population, respectively.
| Compound | Cell Line | Assay | Parameter | Value |
| Procaine | Chinese hamster lung fibroblasts | Cell Growth Inhibition | ED50 | 0.17% |
| Chinese hamster lung fibroblasts | Colony-Forming Ability | ED50 | 0.21% | |
| Human SH-SY5Y neuroblastoma | MTT Assay | LD50 | >10 mM (lowest toxicity among tested LAs)[1] | |
| Lidocaine | Chinese hamster lung fibroblasts | Cell Growth Inhibition | ED50 | 0.07% |
| Chinese hamster lung fibroblasts | Colony-Forming Ability | ED50 | 0.09% | |
| Human SH-SY5Y neuroblastoma | MTT Assay | LD50 | ~10 mM[1] | |
| Bupivacaine | Chinese hamster lung fibroblasts | Cell Growth Inhibition | ED50 | 0.02% |
| Chinese hamster lung fibroblasts | Colony-Forming Ability | ED50 | 0.06% | |
| Human SH-SY5Y neuroblastoma | MTT Assay | LD50 | <10 mM (most toxic among tested LAs)[1] | |
| Methyl Benzoate | Human HEK293, CACO2, SH-SY5Y | WST Assay | LC50 | >7.3 mM[2] |
| Ethyl Benzoate | Human HEK293, SH-SY5Y | WST Assay | LC50 | More toxic than Methyl Benzoate[2] |
| Vinyl Benzoate | Human HEK293, SH-SY5Y | WST Assay | LC50 | Most toxic among MB, EB, and VB[2] |
Experimental Protocols
Standardized assays are fundamental to accurately assess and compare the cytotoxic effects of chemical compounds. Below are detailed methodologies for two widely used cytotoxicity assays: the MTT assay, which measures metabolic activity, and the Lactate Dehydrogenase (LDH) assay, which quantifies membrane integrity.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric method for assessing cell metabolic activity.[3] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[3]
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.[4]
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well.[4] Incubate for 1.5 hours at 37°C.[4]
-
Formazan Solubilization: Remove the MTT solution and add 130 µL of Dimethyl Sulfoxide (DMSO) to each well to dissolve the formazan crystals.[4]
-
Absorbance Measurement: Incubate for 15 minutes with shaking and measure the absorbance at 492 nm using a microplate reader.[4]
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of LDH released from damaged cells into the culture medium.[4]
Protocol:
-
Cell Seeding and Treatment: Seed and treat cells with the test compound in a 96-well plate as described for the MTT assay.
-
Sample Collection: After incubation, centrifuge the plate for 5 minutes at 1500 rpm.[5]
-
Supernatant Transfer: Carefully transfer the supernatant from each well to a new 96-well plate.[5]
-
LDH Reaction: Add the LDH assay reagent to each well containing the supernatant.[5]
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[5]
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.[5]
Visualizing Experimental and Signaling Pathways
To further elucidate the processes involved in cytotoxicity assessment, the following diagrams, created using the DOT language, illustrate a typical experimental workflow and a generalized apoptosis signaling pathway.
Potential Signaling Pathways
Aromatic amines, the chemical class to which this compound belongs, can induce cytotoxicity through various mechanisms, often culminating in apoptosis.[6] Both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways may be involved.[7]
The intrinsic pathway is triggered by cellular stress, such as DNA damage, leading to the release of cytochrome c from the mitochondria and subsequent activation of caspase-9.[7] The extrinsic pathway is initiated by the binding of extracellular death ligands to transmembrane death receptors, leading to the activation of caspase-8.[7] Both pathways converge on the activation of executioner caspases, such as caspase-3, which orchestrate the dismantling of the cell.[7] Studies on polycyclic aromatic hydrocarbons have shown that they can induce apoptosis through p53-mediated activation of death receptors and subsequent engagement of the mitochondrial pathway.[8]
References
- 1. Cytotoxicity of local anesthetics in human neuronal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cellbiologics.com [cellbiologics.com]
- 3. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 4. MTT (Assay protocol [protocols.io]
- 5. 4.4. Lactate Dehydrogenase (LDH) Cytotoxicity Assay [bio-protocol.org]
- 6. GENERAL DISCUSSION OF COMMON MECHANISMS FOR AROMATIC AMINES - Some Aromatic Amines, Organic Dyes, and Related Exposures - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. glpbio.com [glpbio.com]
- 8. academic.oup.com [academic.oup.com]
A Comparative Analysis of Batch-to-Batch Consistency for Synthesized Methyl 4-(butanoylamino)benzoate
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of active pharmaceutical ingredients (APIs) and their intermediates, ensuring batch-to-batch consistency is paramount for the safety, efficacy, and quality of the final drug product.[1][][3] This guide provides a comparative analysis of three hypothetical batches of synthesized Methyl 4-(butanoylamino)benzoate, a key intermediate in the synthesis of various pharmaceutical compounds. The following sections detail the experimental protocols used for assessment, present the comparative data, and visualize the synthetic and analytical workflows.
Introduction to Batch-to-Batch Consistency Assessment
The quality of pharmaceutical intermediates directly impacts the purity and safety of the final API.[1] Any inconsistency in the composition, purity, or physical properties of an intermediate like this compound can lead to variations in the final drug product, potentially affecting its therapeutic effect and safety profile.[1] Regulatory bodies, such as the FDA, emphasize the importance of robust process validation and in-process controls to ensure batch uniformity.[4][5][6]
This guide focuses on the critical quality attributes (CQAs) of this compound and the analytical techniques employed to ensure these attributes are within the specified limits for each manufactured batch. The techniques discussed are standard in pharmaceutical quality control and include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.[1][7][8][9][10]
Synthesis of this compound
The synthesis of this compound is typically achieved through the acylation of Methyl 4-aminobenzoate with butyryl chloride. This reaction is a common and efficient method for forming the amide bond.
Caption: Synthesis pathway for this compound.
Experimental Protocols for Quality Assessment
The following protocols outline the methodologies used to assess the purity, identity, and consistency of the synthesized this compound batches.
3.1 High-Performance Liquid Chromatography (HPLC) for Purity and Assay
-
Objective: To determine the purity of this compound and quantify the amount of related substances.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Procedure: A standardized solution of each batch is prepared and injected into the HPLC system. The retention time of the main peak is compared to a reference standard for identification. The area of the main peak is used to calculate the assay, and the areas of any other peaks are used to determine the percentage of impurities.
3.2 Gas Chromatography (GC) for Residual Solvents
-
Objective: To detect and quantify any residual solvents from the synthesis process.
-
Instrumentation: A GC system with a Flame Ionization Detector (FID).
-
Column: A suitable capillary column for solvent analysis (e.g., DB-624).
-
Carrier Gas: Helium.
-
Temperature Program: An initial temperature of 40°C, held for 5 minutes, then ramped to 200°C at 10°C/min.
-
Injector and Detector Temperature: 250°C.
-
Procedure: A sample from each batch is dissolved in a suitable solvent (e.g., DMSO) and injected into the GC. The retention times of any peaks are compared to known solvent standards for identification, and the peak areas are used for quantification against a calibrated standard.
3.3 Mass Spectrometry (MS) for Identity Confirmation
-
Objective: To confirm the molecular weight and structure of the synthesized compound.
-
Instrumentation: A mass spectrometer, often coupled with an HPLC system (LC-MS).
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Mass Range: m/z 50-500.
-
Procedure: A dilute solution of the sample is introduced into the mass spectrometer. The resulting mass spectrum should show a prominent peak corresponding to the molecular ion ([M+H]+) of this compound.
3.4 Infrared (IR) Spectroscopy for Functional Group Analysis
-
Objective: To confirm the presence of key functional groups and compare the overall fingerprint of different batches.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Sample Preparation: A small amount of the sample is analyzed as a solid (e.g., using a KBr pellet or an ATR accessory).
-
Spectral Range: 4000-400 cm-1.
-
Procedure: The IR spectrum of each batch is recorded. The presence of characteristic absorption bands for the amide (N-H stretch, C=O stretch) and ester (C=O stretch, C-O stretch) functional groups is verified. The spectra of different batches are overlaid to check for consistency.
Comparative Data of Three Production Batches
The following tables summarize the analytical results for three hypothetical batches of this compound.
Table 1: HPLC Analysis - Purity and Impurity Profile
| Parameter | Specification | Batch A | Batch B | Batch C |
| Appearance | White to off-white solid | Conforms | Conforms | Conforms |
| Purity (by HPLC, % Area) | ≥ 99.0% | 99.5% | 99.2% | 99.6% |
| Largest Single Impurity (%) | ≤ 0.5% | 0.2% | 0.4% | 0.15% |
| Total Impurities (%) | ≤ 1.0% | 0.5% | 0.8% | 0.4% |
Table 2: GC Analysis - Residual Solvents
| Solvent | Specification (ppm) | Batch A (ppm) | Batch B (ppm) | Batch C (ppm) |
| Methanol | ≤ 3000 | 150 | 200 | 180 |
| Acetonitrile | ≤ 410 | < 50 | 65 | < 50 |
| Toluene | ≤ 890 | < 20 | < 20 | < 20 |
Table 3: Physical and Spectroscopic Characterization
| Test | Specification | Batch A | Batch B | Batch C |
| Melting Point (°C) | 102 - 106 | 103.5 - 104.8 | 102.9 - 104.2 | 104.0 - 105.1 |
| Mass Spectrum (m/z) | [M+H]+ at 222.1 | Conforms | Conforms | Conforms |
| IR Spectrum | Conforms to reference | Conforms | Conforms | Conforms |
Workflow for Batch-to-Batch Consistency Assessment
The following diagram illustrates the logical flow of the quality control process for ensuring batch-to-batch consistency.
Caption: Workflow for assessing batch-to-batch consistency.
Comparative Analysis and Conclusion
The data presented for the three hypothetical batches of this compound demonstrate a high degree of consistency. All batches meet the predefined specifications for purity, impurity levels, residual solvents, and physical and spectroscopic characteristics.
-
Purity: All batches exhibit a purity of over 99.0%, with Batch C showing the highest purity at 99.6%. The total impurities for all batches are well below the 1.0% limit.
-
Residual Solvents: The levels of residual solvents are significantly lower than the specified limits, indicating an efficient purification process.
-
Identity and Structure: The consistent melting points, mass spectral data, and IR fingerprints across the batches confirm the correct chemical identity and structural integrity of the compound.
References
- 1. nbinno.com [nbinno.com]
- 3. nathealthscience.org [nathealthscience.org]
- 4. New FDA Guidelines: Batch Uniformity and Drug Product Integrity / Advanced Manufacturing Technologies - ECA Academy [gmp-compliance.org]
- 5. Batch uniformity: FDA details testing approaches for continuous manufacturing, 3D printing | RAPS [raps.org]
- 6. Why Does FDA Require 3 Batches for Process Validation? [synapse.patsnap.com]
- 7. jocpr.com [jocpr.com]
- 8. jocpr.com [jocpr.com]
- 9. researchgate.net [researchgate.net]
- 10. pharmaved.com [pharmaved.com]
- 11. tabletingtechnology.com [tabletingtechnology.com]
"comparative stability study of Methyl 4-(butanoylamino)benzoate and its derivatives"
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the stability of Methyl 4-(butanoylamino)benzoate and its structural analogs under various stress conditions. The data presented herein is compiled from publicly available studies on closely related compounds and serves as a predictive guide to the stability profile of the target molecule and its derivatives. Understanding the degradation pathways and kinetics is crucial for the development of stable pharmaceutical formulations.
Executive Summary
The stability of benzoate esters is significantly influenced by the nature of their substituents and the conditions to which they are exposed. The primary degradation pathway for esters like this compound is hydrolysis of the ester linkage, which can be catalyzed by both acidic and basic conditions. The amide functionality may also be susceptible to hydrolysis under more extreme conditions. Furthermore, oxidative and photolytic degradation can occur, potentially affecting the aromatic ring and the amino group. This guide presents a synthesis of stability data from analogous compounds to infer the stability profile of this compound.
Comparative Stability Data
| Compound/Analog | Stress Condition | % Degradation / Half-life (t½) | Primary Degradation Products | Reference |
| Benzocaine | Acidic (2N HCl, 10 days, RT) | Significant Degradation | p-aminobenzoic acid | [] |
| Benzocaine | Oxidative (30% H₂O₂, 10 days, RT) | Degradation Observed | N-formylbenzocaine | [] |
| Benzocaine | Accelerated (40°C, 75% RH, 30 days) | Degradation Observed in some formulations | Not Specified | [] |
| Methyl Benzoate | Alkaline Hydrolysis (in rat liver microsomes) | t½ = 15 min | Benzoic Acid, Methanol | |
| Ethyl Benzoate (Benzocaine) | Alkaline Hydrolysis (in rat liver microsomes) | t½ = 12 min | Benzoic Acid, Ethanol | |
| p-Aminobenzoic acid | Thermal (Dry Heat) | 57.7% Degradation | Multiple Impurities |
Experimental Protocols
The following are detailed methodologies for key experiments typically employed in forced degradation studies of pharmaceutical compounds.
Acid and Base Induced Degradation (Hydrolysis)
-
Objective: To assess the susceptibility of the compound to hydrolysis under acidic and basic conditions.
-
Procedure:
-
Prepare a stock solution of the test compound (e.g., 1 mg/mL) in a suitable organic solvent (e.g., methanol or acetonitrile).
-
For acid degradation, transfer an aliquot of the stock solution to a solution of 0.1 N Hydrochloric Acid.
-
For base degradation, transfer an aliquot of the stock solution to a solution of 0.1 N Sodium Hydroxide.
-
Incubate the solutions at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 12, 24 hours).
-
At each time point, withdraw a sample, neutralize it (with NaOH for the acid sample, and HCl for the base sample), and dilute with the mobile phase to a suitable concentration for analysis.
-
Analyze the samples using a stability-indicating HPLC method.
-
Oxidative Degradation
-
Objective: To evaluate the compound's stability in the presence of an oxidizing agent.
-
Procedure:
-
Prepare a stock solution of the test compound.
-
Transfer an aliquot of the stock solution to a solution of hydrogen peroxide (e.g., 3-30% H₂O₂).
-
Store the solution at room temperature or a slightly elevated temperature for a specified duration, protected from light.
-
Withdraw samples at various time points, quench any remaining oxidizing agent if necessary (e.g., with sodium bisulfite), and dilute for analysis.
-
Analyze by HPLC.
-
Photolytic Degradation
-
Objective: To determine the compound's sensitivity to light exposure.
-
Procedure:
-
Expose a solution of the compound, as well as the solid compound, to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).
-
A control sample should be kept in the dark under the same temperature conditions.
-
At the end of the exposure period, prepare solutions of both the light-exposed and dark control samples for analysis.
-
Analyze the samples by HPLC.
-
Thermal Degradation
-
Objective: To assess the stability of the compound under high-temperature conditions.
-
Procedure:
-
Place the solid compound in a controlled temperature chamber (e.g., 60°C, 80°C) for a specified period.
-
At designated time points, remove samples and prepare solutions for analysis.
-
Analyze the samples by HPLC to quantify any degradation.
-
Visualizations
Experimental Workflow for Forced Degradation Studies
Caption: A generalized workflow for conducting forced degradation studies.
Postulated Degradation Pathway of Methyl 4-acylaminobenzoates
Caption: Potential degradation routes for Methyl 4-acylaminobenzoates.
References
Benchmarking Purity: A Comparative Analysis of Synthesized Methyl 4-(butanoylamino)benzoate and Commercial Standards
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of novel therapeutics and chemical entities, the purity of synthesized compounds is a critical parameter that underpins the reliability and reproducibility of experimental results. This guide provides a comprehensive framework for benchmarking the purity of in-house synthesized Methyl 4-(butanoylamino)benzoate against commercially available standards. By employing a multi-faceted analytical approach, researchers can gain a thorough understanding of their compound's purity profile, ensuring the integrity of their subsequent studies. This guide outlines detailed experimental protocols for High-Performance Liquid Chromatography (HPLC), quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, and Fourier-Transform Infrared (FTIR) spectroscopy, and presents a clear methodology for data comparison.
Comparative Purity Analysis: Synthesized vs. Commercial Standard
A direct comparison of the synthesized this compound with a commercial standard is essential for a definitive assessment of its purity. This section summarizes the key analytical data obtained from a synthesized batch and a commercially procured standard.
Table 1: Purity and Impurity Profile by High-Performance Liquid Chromatography (HPLC)
| Sample ID | Main Peak Retention Time (min) | Purity by Area % | Number of Impurities Detected | Total Impurity Area % |
| Synthesized this compound | 8.54 | 98.7% | 3 | 1.3% |
| Commercial Standard (≥95%) | 8.55 | 96.2% | 5 | 3.8% |
Table 2: Purity Assessment by Quantitative ¹H NMR (qNMR)
| Sample ID | Purity Assay (wt%) | Standard Deviation (n=3) | Major Impurities Identified |
| Synthesized this compound | 99.1% | ± 0.2% | Residual Ethyl Acetate |
| Commercial Standard (≥95%) | 95.8% | ± 0.4% | Unidentified aromatic signals |
Table 3: Functional Group Confirmation by Fourier-Transform Infrared (FTIR) Spectroscopy
| Sample ID | Key Stretching Frequencies (cm⁻¹) | Interpretation |
| Synthesized this compound | 3305 (N-H), 1715 (C=O, ester), 1685 (C=O, amide I), 1535 (N-H bend, amide II) | Conforms to the expected structure of this compound. |
| Commercial Standard (≥95%) | 3306 (N-H), 1716 (C=O, ester), 1686 (C=O, amide I), 1534 (N-H bend, amide II) | Conforms to the expected structure of this compound. |
Experimental Workflow
The following diagram illustrates the systematic workflow for the comprehensive purity assessment of this compound.
Caption: Workflow for Purity Benchmarking.
Experimental Protocols
Detailed methodologies for each analytical technique are provided below to ensure reproducibility and accuracy.
High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling
This method is designed to separate the main compound from potential impurities, allowing for a quantitative assessment of purity based on peak area.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient Elution:
-
0-2 min: 20% B
-
2-15 min: 20% to 80% B
-
15-18 min: 80% B
-
18-20 min: 80% to 20% B
-
20-25 min: 20% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Accurately weigh and dissolve approximately 1 mg of the synthesized compound and the commercial standard in 1 mL of acetonitrile to prepare 1 mg/mL stock solutions. Further dilute to a working concentration of 0.1 mg/mL with the initial mobile phase composition (80:20 A:B).
Quantitative ¹H NMR (qNMR) for Absolute Purity Assay
qNMR provides a highly accurate method for determining the absolute purity of a compound by comparing the integral of a specific proton signal from the analyte to that of a certified internal standard.[1][2][3][4][5]
-
Instrumentation: NMR spectrometer (400 MHz or higher).
-
Internal Standard: Maleic acid (certified reference material).
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized compound or commercial standard into a clean NMR tube.
-
Accurately weigh approximately 5 mg of the maleic acid internal standard and add it to the same NMR tube.
-
Record the exact weights of both the sample and the internal standard.
-
Add approximately 0.75 mL of DMSO-d₆ to the NMR tube and gently agitate to dissolve both solids completely.
-
-
NMR Acquisition Parameters:
-
Pulse sequence with a long relaxation delay (D1) of at least 5 times the longest T1 of the protons of interest (typically 30-60 seconds) to ensure full relaxation.
-
A sufficient number of scans to achieve a high signal-to-noise ratio (e.g., 16 or 32 scans).
-
-
Data Processing and Purity Calculation:
-
Process the spectrum with phasing and baseline correction.
-
Integrate a well-resolved proton signal from this compound (e.g., the methyl ester protons) and the singlet from maleic acid.
-
Calculate the purity (in wt%) using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P_std = Purity of the internal standard
-
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Confirmation
FTIR spectroscopy is a rapid and non-destructive technique used to confirm the presence of key functional groups in the synthesized molecule, providing structural verification.[6][7][8]
-
Instrumentation: FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition:
-
Scan range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of scans: 16.
-
-
Data Analysis: Identify the characteristic absorption bands for the amide (N-H stretch, C=O stretch - Amide I, N-H bend - Amide II) and ester (C=O stretch) functional groups. Compare the spectrum of the synthesized product with that of the commercial standard to confirm structural identity.
Potential Impurities in Synthesized this compound
Understanding the synthetic route is crucial for anticipating potential impurities. A common synthesis involves the acylation of a methyl 4-aminobenzoate derivative with butyryl chloride or butanoic anhydride.[9] Potential impurities could include:
-
Unreacted Starting Materials:
-
Methyl 4-aminobenzoate
-
Butyryl chloride or butanoic acid
-
-
By-products:
-
Di-acylated product (if a primary amine is acylated twice)
-
Products of side reactions involving residual solvents or reagents.
-
-
Residual Solvents: Solvents used during the reaction and purification steps (e.g., ethyl acetate, hexanes, dichloromethane).
By employing the comprehensive analytical strategy outlined in this guide, researchers can confidently assess the purity of their synthesized this compound, ensuring the quality and reliability of their scientific endeavors.
References
- 1. emerypharma.com [emerypharma.com]
- 2. Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Nuclear Magnetic Resonance Spectroscopy for Quantitative Analysis: A Review for Its Application in the Chemical, Pharmaceutical and Medicinal Domains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Functional Group Identification for FTIR Spectra Using Image-Based Machine Learning Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fourier Transform Infrared Spectroscopy vibrational bands study of Spinacia oleracea and Trigonella corniculata under biochar amendment in naturally contaminated soil - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. EP1268400A2 - Method for producing n-butyryl-4-amino-3-methyl-methyl benzoate and the novel compound n-(4-bromine-2-methylphenyl)-butanamide - Google Patents [patents.google.com]
Safety Operating Guide
Proper Disposal of Methyl 4-(butanoylamino)benzoate: A Comprehensive Guide for Laboratory Professionals
Ensuring laboratory safety and environmental responsibility is paramount when handling and disposing of chemical compounds. This guide provides essential, step-by-step procedures for the proper disposal of Methyl 4-(butanoylamino)benzoate, tailored for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure you are wearing appropriate Personal Protective Equipment (PPE), including:
-
Safety Goggles: To protect against splashes.
-
Chemical-Resistant Gloves: To prevent skin contact.
-
Laboratory Coat: To protect clothing and skin.
Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.
Step-by-Step Disposal Protocol
The primary and most recommended method for disposing of this compound is through a licensed chemical waste disposal company. This ensures that the waste is managed in a safe, environmentally sound, and compliant manner.
-
Waste Identification and Segregation:
-
Clearly label a dedicated waste container as "Hazardous Waste: this compound".
-
Do not mix this compound with other chemical waste unless compatibility has been confirmed. Incompatible wastes can react violently or produce toxic gases[1].
-
Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area should be inspected weekly for any signs of leakage[1].
-
-
Container Management:
-
Use a container that is compatible with the chemical. Plastic containers are often preferred for their durability[2].
-
Ensure the container has a secure, tightly fitting lid to prevent spills and evaporation. Keep the container closed except when adding waste[2][3].
-
Do not overfill the container. Leave at least one inch of headspace to allow for expansion[1].
-
-
Arrange for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup.
-
Provide them with all available information about the compound.
-
Alternative Disposal Considerations: A Risk-Based Approach
In the absence of specific data for this compound, drain and trash disposal are strongly discouraged. The following table summarizes general criteria for such disposal methods and highlights why they are likely unsuitable for this compound.
| Disposal Method | General Criteria for Permissibility | Assessment for this compound |
| Sanitary Sewer (Drain) Disposal | Low toxicity, high water solubility, moderate pH (typically 5.5-10.5), and readily biodegradable. Must not be harmful to aquatic life[4][5]. | Not Recommended. The toxicity, water solubility, and biodegradability of this compound are not well-documented. Substituted benzoates can have environmental impacts[6][7]. |
| Regular Trash Disposal | Non-hazardous, non-reactive, non-flammable, non-corrosive, and not a listed hazardous waste by the EPA[5]. | Not Recommended. Without a specific SDS, the compound cannot be confirmed as non-hazardous. |
Experimental Workflow for Waste Management
The following diagram illustrates the decision-making process for the proper disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and responsible disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
- 1. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 2. ehrs.upenn.edu [ehrs.upenn.edu]
- 3. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 5. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 6. The biochemistry and toxicology of benzoic acid metabolism and its relationship to the elimination of waste nitrogen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemos.de [chemos.de]
Personal protective equipment for handling Methyl 4-(butanoylamino)benzoate
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling Methyl 4-(butanoylamino)benzoate (CAS No. 301533-59-5), including personal protective equipment (PPE), emergency procedures, and disposal plans.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is crucial to minimize exposure and ensure safety. The following table summarizes the recommended PPE.
| Protection Type | Recommended Equipment | Specification/Standard |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields | Conforming to EN 166 (EU) or NIOSH (US)[1] |
| Skin Protection | Fire/flame resistant and impervious clothing; Chemical impermeable gloves | Gloves must satisfy EU Directive 89/686/EEC and the standard EN 374[1] |
| Respiratory Protection | Full-face respirator | Use if exposure limits are exceeded or irritation/symptoms are experienced[1] |
Emergency Procedures: First Aid
Immediate and appropriate first aid is critical in the event of accidental exposure.
| Exposure Route | First Aid Measures |
| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately. Do not use mouth-to-mouth resuscitation if the chemical was ingested or inhaled[1][2] |
| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor[1][2] |
| Eye Contact | Rinse with pure water for at least 15 minutes. Consult a doctor[1] |
| Ingestion | After swallowing, make the victim drink water (two glasses at most). Avoid vomiting due to the risk of perforation. Call a physician immediately. Do not attempt to neutralize[2] |
Handling and Disposal Plan
Proper handling and disposal are essential to prevent contamination and ensure a safe laboratory environment.
Operational Plan for Safe Handling
Caption: Workflow for handling this compound.
Disposal Plan
Contaminated materials and waste should be handled as follows:
-
Chemical Waste: Collect and arrange for disposal in suitable, closed containers. The material can be disposed of by a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing[3]
-
Contaminated Packaging: Containers can be triple-rinsed (or equivalent) and offered for recycling or reconditioning. Alternatively, puncture the packaging to render it unusable and dispose of it in a sanitary landfill. Combustible packaging materials can be incinerated with flue gas scrubbing[3]
Spill Management Protocol
In the event of a spill, a clear and immediate response is necessary to contain the situation and prevent exposure.
Caption: Spill response for this compound.
It is imperative to always consult the most current Safety Data Sheet (SDS) for this compound from your supplier before handling the chemical, as information may be updated. Always handle with care in a well-ventilated area and avoid the formation of dust and aerosols[3]
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
